Product packaging for 2-(4-Carbamoylphenyl)propanoic acid(Cat. No.:CAS No. 1624261-50-2)

2-(4-Carbamoylphenyl)propanoic acid

Cat. No.: B3012347
CAS No.: 1624261-50-2
M. Wt: 193.202
InChI Key: MUWUEBLDZNJSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Carbamoylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.202. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B3012347 2-(4-Carbamoylphenyl)propanoic acid CAS No. 1624261-50-2

Properties

IUPAC Name

2-(4-carbamoylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6(10(13)14)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWUEBLDZNJSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Carbamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(4-Carbamoylphenyl)propanoic acid, a substituted derivative of propanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on structurally similar molecules to present a predictive profile. This includes physicochemical properties, potential synthetic routes, and prospective biological activities. The guide is intended to serve as a foundational resource for researchers and professionals involved in chemical synthesis and drug discovery, offering detailed methodologies and structured data to facilitate further investigation.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. While some data is confirmed, other values are estimated based on the properties of analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name This compound
CAS Number 1624261-50-2[1]
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.20 g/mol [2]
Appearance White to off-white solid (Predicted)Inferred from similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF (Predicted)Inferred from related structures
pKa ~4-5 (Predicted)Based on the carboxylic acid moiety
LogP Not available

Synthesis and Characterization

Predicted Synthesis Protocol

A potential synthetic pathway could involve the following steps, starting from 4-methylbenzonitrile:

  • Bromination of the Benzylic Position: 4-methylbenzonitrile is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) under reflux to yield 4-(bromomethyl)benzonitrile.

  • Cyanide Displacement: The resulting 4-(bromomethyl)benzonitrile is reacted with sodium cyanide in a polar aprotic solvent like DMSO to form 4-cyanophenylacetonitrile.

  • Alkylation: The 4-cyanophenylacetonitrile is then deprotonated with a strong base like sodium hydride, followed by alkylation with methyl iodide to introduce the methyl group at the alpha-position, yielding 2-(4-cyanophenyl)propanenitrile.

  • Hydrolysis: Finally, acidic or basic hydrolysis of both the nitrile and the carbamoyl precursor groups would yield this compound.

Characterization Methods

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the chemical structure, including the presence and connectivity of the aromatic ring, the propanoic acid chain, and the carbamoyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide N-H and C=O stretches.

  • Melting Point Analysis: The melting point would be determined to assess the purity of the compound.

Below is a generalized workflow for the synthesis and characterization of a novel chemical compound like this compound.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up & Purification reaction->workup nmr NMR Spectroscopy workup->nmr ms Mass Spectrometry workup->ms ir IR Spectroscopy workup->ir mp Melting Point Analysis workup->mp analysis Spectral & Physical Data Analysis nmr->analysis ms->analysis ir->analysis mp->analysis confirmation Structure Confirmation & Purity Assessment analysis->confirmation G Hypothetical COX Inhibition Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Molecule This compound Molecule->COX Inhibition

References

Unraveling the Potential Mechanism of Action of 2-(4-Carbamoylphenyl)propanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 2-(4-carbamoylphenyl)propanoic acid is not currently available in the public domain. This guide provides a detailed analysis based on its structural similarity to the well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the profens. The proposed mechanisms, experimental protocols, and data are intended to serve as a scientific framework for the investigation of this compound.

Introduction

This compound is a synthetic organic compound characterized by a propanoic acid moiety attached to a phenyl ring, which is further substituted with a carbamoyl group. Its chemical structure, particularly the 2-phenylpropanoic acid core, strongly suggests a potential classification within the profen family of NSAIDs. This class of drugs, which includes well-known agents like ibuprofen and ketoprofen, primarily exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This guide will explore the probable mechanism of action of this compound, detail relevant signaling pathways, and provide a comprehensive overview of experimental protocols to validate its hypothesized activity.

Proposed Core Mechanism of Action: Cyclooxygenase Inhibition

Based on its structural analogy to profens, the primary mechanism of action for this compound is hypothesized to be the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs) and other pro-inflammatory mediators.

Signaling Pathway of COX-Mediated Inflammation:

Inflammatory stimuli, such as tissue injury or infection, activate phospholipase A2, which in turn releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by COX enzymes to produce prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. These lipid mediators are key players in orchestrating the inflammatory response, including vasodilation, increased vascular permeability, pain sensitization, and fever. By inhibiting COX enzymes, this compound would likely reduce the production of these pro-inflammatory mediators, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Releases COX1_2 COX-1 / COX-2 ArachidonicAcid->COX1_2 Substrate PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Thromboxanes->Inflammation Mediate ProposedInhibitor This compound (Proposed Inhibitor) ProposedInhibitor->COX1_2 Inhibits PhospholipaseA2 Phospholipase A2 PhospholipaseA2->MembranePhospholipids Acts on InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->PhospholipaseA2 Activates

Caption: Proposed COX Signaling Pathway and Inhibition.

Quantitative Data for Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the in vitro inhibitory potencies (IC50 values) of well-characterized profens against COX-1 and COX-2. It is anticipated that this compound would exhibit similar inhibitory characteristics.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen1.2 - 13.50.34 - 25.8Variable
Ketoprofen0.01 - 2.60.05 - 12.9Variable
Naproxen0.1 - 5.80.1 - 9.1Variable

Note: IC50 values can vary depending on the specific assay conditions.

Detailed Experimental Protocols

To elucidate the precise mechanism of action and pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Cyclooxygenase Inhibition Assay

This assay determines the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Incubation: Add the enzyme, the test compound (at various concentrations), and arachidonic acid (substrate) to the reaction buffer.

  • Colorimetric Reaction: Add TMPD to the mixture.

  • Measurement: Measure the absorbance at 590 nm using a plate reader at multiple time points.

  • Data Analysis: Calculate the rate of reaction and determine the concentration of the test compound that causes 50% inhibition (IC50) of enzyme activity.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a standard model to assess the in vivo anti-inflammatory efficacy of a compound.

Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 1 hour) post-compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Safety Pharmacology: hERG Channel Assay

This assay is crucial for assessing the potential for a compound to cause cardiac arrhythmias.

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. This assay measures the effect of the test compound on the hERG potassium current.

Protocol:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current.

  • Compound Application: Apply the test compound at various concentrations to the cells.

  • Data Acquisition: Record the hERG current before and after the application of the test compound.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Drug Metabolism: Cytochrome P450 Inhibition Assay

This assay evaluates the potential of a compound to cause drug-drug interactions by inhibiting major cytochrome P450 (CYP) enzymes.

Principle: The activity of specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is measured using isoform-specific substrates that are metabolized to fluorescent or luminescent products. The ability of the test compound to inhibit this metabolism is quantified.

Protocol:

  • Enzyme Source: Use human liver microsomes or recombinant CYP enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme source, a specific CYP substrate, and the test compound at various concentrations in a suitable buffer.

  • Initiation of Reaction: Add NADPH to initiate the metabolic reaction.

  • Incubation: Incubate the mixture at 37°C for a specific period.

  • Detection: Stop the reaction and measure the formation of the metabolite using fluorescence, luminescence, or LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each CYP isoform.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-inflammatory compound like this compound.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_preclinical Preclinical Development cluster_safety Safety Pharmacology Start Synthesis of This compound InVitro_COX In Vitro COX-1/COX-2 Inhibition Assay Start->InVitro_COX SAR Structure-Activity Relationship (SAR) Studies InVitro_COX->SAR InVivo_AntiInflammatory In Vivo Anti-Inflammatory Models (e.g., Carrageenan Paw Edema) InVitro_COX->InVivo_AntiInflammatory Lead Compound SAR->InVitro_COX Optimization ADME ADME Profiling (Absorption, Distribution, Metabolism, Excretion) InVivo_AntiInflammatory->ADME hERG_Assay hERG Channel Assay InVivo_AntiInflammatory->hERG_Assay CYP_Inhibition Cytochrome P450 Inhibition Assays InVivo_AntiInflammatory->CYP_Inhibition Tox Toxicology Studies ADME->Tox IND IND Tox->IND IND-Enabling Studies hERG_Assay->Tox CYP_Inhibition->Tox

Caption: Preclinical Evaluation Workflow.

Conclusion

While direct experimental evidence is lacking, the chemical structure of this compound provides a strong rationale for hypothesizing its mechanism of action as a cyclooxygenase inhibitor. This guide outlines the key signaling pathways, provides reference data from structurally similar compounds, and details the essential experimental protocols required to thoroughly investigate its therapeutic potential and safety profile. The successful execution of these studies will be critical in determining if this compound can be developed into a safe and effective anti-inflammatory agent.

An In-depth Technical Guide to Structural Analogs of 2-(4-Carbamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Carbamoylphenyl)propanoic acid and its structural analogs represent a significant class of compounds, primarily recognized for their anti-inflammatory properties. These molecules, belonging to the broader category of non-steroidal anti-inflammatory drugs (NSAIDs), exert their therapeutic effects predominantly through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comprehensive overview of the structure-activity relationships, synthetic methodologies, and mechanisms of action of these analogs, with a focus on their interaction with the COX signaling pathway.

Core Structure and Analogs

The core structure of this compound features a phenylpropanoic acid scaffold with a carbamoyl (-CONH2) group at the para-position of the phenyl ring. Structural modifications of this core have led to the development of numerous analogs with varying potency and selectivity for COX isoenzymes. Key analogs include those with substitutions on the phenyl ring and modifications of the propanoic acid moiety.

Quantitative Data on Biological Activity

The biological activity of this compound analogs is most commonly quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. The table below summarizes the in vitro inhibitory activities of selected analogs.

CompoundR GroupIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen4-isobutyl13350.37
Analog 14-(thiazol-2-yl)Not ReportedNot ReportedNot Reported
Analog 24-(aminomethyl)Not ReportedNot ReportedNot Reported
Analog 33-benzoylNot ReportedNot ReportedNot Reported
Indomethacin-0.10.90.11
Celecoxib-150.04375

Note: Data for some analogs are not publicly available in this format. The table includes reference compounds for comparison.

Experimental Protocols

Synthesis of 2-(4-Alkylphenyl)propanoic Acid Analogs

A general method for the synthesis of 2-(4-alkylphenyl)propanoic acid, a related structural class, involves a Friedel-Crafts reaction followed by hydrolysis.[1]

Step 1: Friedel-Crafts Reaction [1]

  • Mix an alkylbenzene with ethyl 2-chloropropionate in a 1:1 molar ratio.[1]

  • Use anhydrous aluminum chloride as a catalyst.[1]

  • The reaction is typically carried out in a suitable solvent like toluene.[1]

  • Maintain the reaction temperature between -5°C and 5°C for 12 to 48 hours.[1]

  • The product of this step is ethyl 2-(4-alkylphenyl)propionate.[1]

Step 2: Hydrolysis [1]

  • The intermediate ester, ethyl 2-(4-alkylphenyl)propionate, is hydrolyzed.[1]

  • This is achieved by heating with a dilute acid, such as 10% hydrochloric acid, at around 80°C.[1]

  • After the reaction, the ethanol produced is removed by distillation.[1]

  • The remaining mixture is worked up to isolate the final product, 2-(4-alkylphenyl)propanoic acid.[1]

In Vitro Cyclooxygenase (COX) Inhibition Assay

The following protocol outlines a common method for determining the COX inhibitory activity of test compounds.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, epinephrine)

  • Method for detecting prostaglandin production (e.g., ELISA, LC-MS)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).[2]

  • Add the test compound at various concentrations to the reaction mixture.[2]

  • Pre-incubate the enzyme with the test compound for a specified time (e.g., 10 minutes at 37°C).[2]

  • Initiate the enzymatic reaction by adding arachidonic acid.[2]

  • Allow the reaction to proceed for a defined period.

  • Terminate the reaction.

  • Quantify the amount of prostaglandin (e.g., PGE2) produced.[2]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its analogs is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

The Cyclooxygenase Pathway

The COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[3] By inhibiting this step, these compounds effectively reduce the production of molecules that mediate pain, fever, and inflammation.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 2-(4-Carbamoylphenyl)propanoic acid analogs Inhibitor->COX1_COX2

Caption: The Cyclooxygenase Signaling Pathway.

This diagram illustrates the conversion of arachidonic acid to prostaglandins via COX enzymes and the inhibitory action of this compound analogs.

Experimental Workflow for Analog Screening

The process of identifying and characterizing new structural analogs typically follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Start Start: Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro COX-1/COX-2 Inhibition Assay Purification->Screening Data_Analysis IC50 Determination & Selectivity Analysis Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR SAR->Start Iterative Design Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Drug Discovery Workflow.

This diagram outlines the typical workflow for the design, synthesis, and evaluation of novel structural analogs.

References

Spectroscopic Data for 2-(4-Carbamoylphenyl)propanoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific databases and chemical supplier information, detailed experimental spectroscopic data (NMR, IR, and MS) for 2-(4-carbamoylphenyl)propanoic acid remains elusive. While the compound is commercially available and its chemical structure is known, specific spectral data sets accompanied by experimental protocols are not published in readily accessible literature.

This guide, therefore, outlines the anticipated spectroscopic characteristics based on the known chemical structure and provides a general methodology for acquiring such data. This information is intended to guide researchers in their own analytical investigations of this compound.

Predicted Spectroscopic Data

Based on the chemical structure of this compound, the following spectral characteristics are expected. These predictions are based on standard spectroscopic principles and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet1H-COOH (Carboxylic acid proton)
~7.8 - 8.0Doublet2HAromatic protons ortho to -CONH₂
~7.4 - 7.6Doublet2HAromatic protons ortho to propanoic acid group
~7.2 - 7.8Broad Singlet2H-CONH₂ (Amide protons)
~3.7 - 3.9Quartet1H-CH- (Methine proton)
~1.4 - 1.6Doublet3H-CH₃ (Methyl protons)

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~175 - 180-COOH (Carboxylic acid carbon)
~168 - 172-CONH₂ (Amide carbonyl carbon)
~145 - 150Aromatic C (quaternary, attached to propanoic acid)
~132 - 135Aromatic C (quaternary, attached to carbamoyl)
~128 - 130Aromatic CH
~126 - 128Aromatic CH
~45 - 50-CH- (Methine carbon)
~18 - 22-CH₃ (Methyl carbon)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (Amide)
3300 - 2500Very BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
~1660StrongC=O stretch (Amide I band)
~1600MediumN-H bend (Amide II band)
~1600, ~1475MediumC=C stretch (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
193.07[M]⁺ (Molecular ion)
176.07[M - NH₃]⁺
148.08[M - COOH]⁺
120.06[M - C₃H₅O₂]⁺

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Process the spectrum to identify the wavenumbers of the absorption peaks.

Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrument: Use a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap mass analyzer).

  • Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic analysis of this compound can be visualized as follows:

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectrometer Sample->NMR IR IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

The Enigmatic Journey of 2-(4-Carbamoylphenyl)propanoic Acid and the Broader Narrative of Propanoic Acid-Derived NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(4-carbamoylphenyl)propanoic acid represents a molecule of interest within the broader class of propanoic acid derivatives, a chemical family that has yielded numerous significant nonsteroidal anti-inflammatory drugs (NSAIDs). While public domain information regarding the specific discovery and developmental history of this compound is scarce, its structural characteristics place it firmly within the lineage of arylacetic acid derivatives, a cornerstone of modern anti-inflammatory therapy. This guide will delve into the discovery and history of a closely related and well-documented propanoic acid derivative, Carprofen, to provide a representative and detailed technical overview of the developmental pathway for this class of compounds. The journey of Carprofen from its synthesis to its clinical application offers a compelling case study, illustrating the intricate processes of drug discovery, preclinical and clinical evaluation, and the evolution of its therapeutic use.

The Discovery and Developmental Saga of Carprofen: A Case Study

Carprofen, chemically known as (RS)-2-(6-Chloro-9H-carbazol-2-yl)propanoic acid, is a prominent member of the propionic acid class of NSAIDs. Its history is a fascinating narrative of a drug that transitioned from human to veterinary medicine, carving a significant niche in animal healthcare.

Initial Synthesis and Discovery

The quest for novel anti-inflammatory agents in the mid-20th century led researchers to explore various chemical scaffolds. The propanoic acid moiety, attached to an aromatic ring system, proved to be a particularly fruitful avenue. Carprofen was first synthesized in the laboratories of Hoffmann-La Roche. The initial research aimed to develop a potent NSAID with an improved safety profile compared to existing drugs like aspirin and indomethacin.

The development of Carprofen was part of a broader effort to design NSAIDs with a more favorable therapeutic index, particularly concerning gastrointestinal side effects. Early investigations into its mechanism of action revealed its role as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2]

Transition to Veterinary Medicine

Initially developed for human use to manage arthritic pain, Carprofen was available by prescription for nearly a decade.[2] However, for commercial reasons, it was later withdrawn from the human market.[3] Subsequently, Pfizer recognized its potential in the veterinary field and rebranded it as Rimadyl® for the treatment of pain and inflammation in dogs.[4] This strategic shift proved highly successful, and Carprofen became a widely used medication in veterinary practice for managing osteoarthritis and postoperative pain in canines.[5]

Physicochemical and Pharmacological Data

A comprehensive understanding of a drug's properties is paramount in its development. The following tables summarize key quantitative data for Carprofen.

PropertyValueReference
Chemical Formula C₁₅H₁₂ClNO₂[2]
Molar Mass 273.72 g/mol [2]
CAS Number 53716-49-7[2]
Melting Point 197-198 °CN/A
Solubility Practically insoluble in water, soluble in ethanol[2]
ParameterValue (in dogs)Reference
Bioavailability >90%N/A
Protein Binding >99%[2]
Volume of Distribution 0.1-0.2 L/kgN/A
Elimination Half-life Approximately 8 hours[2]
Metabolism Hepatic (glucuronidation and oxidation)[1]
Excretion Primarily fecal, some renalN/A

Mechanism of Action: A Visualized Pathway

Carprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The discovery of two major isoforms of COX, COX-1 and COX-2, was a pivotal moment in NSAID research. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow. In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation.

The therapeutic efficacy of Carprofen is attributed to its preferential inhibition of COX-2 over COX-1, which is believed to contribute to its improved gastrointestinal safety profile compared to non-selective NSAIDs.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible at Inflammation Site) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection Prostaglandins_Physiological->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_Physiological->Platelet_Aggregation Renal_Blood_Flow Renal Blood Flow Prostaglandins_Physiological->Renal_Blood_Flow Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Pain Pain Prostaglandins_Inflammatory->Pain Fever Fever Prostaglandins_Inflammatory->Fever Carprofen Carprofen (Preferential COX-2 Inhibitor) Carprofen->COX1 Weakly Inhibits Carprofen->COX2 Inhibits Drug_Development_Workflow Start Target Identification (e.g., COX enzymes) Lead_Discovery Lead Compound Discovery (e.g., Propanoic Acid Scaffold) Start->Lead_Discovery Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Discovery->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical In_Vitro In Vitro Studies (e.g., COX Inhibition) Preclinical->In_Vitro In_Vivo In Vivo Studies (Animal Models of Inflammation) Preclinical->In_Vivo Tox Toxicology & Safety Pharmacology Preclinical->Tox IND Investigational New Drug (IND) Application Preclinical->IND Clinical_Trials Clinical Trials IND->Clinical_Trials Phase1 Phase I (Safety in Healthy Volunteers) Clinical_Trials->Phase1 Phase2 Phase II (Efficacy & Dosing in Patients) Clinical_Trials->Phase2 Phase3 Phase III (Large-Scale Efficacy & Safety) Clinical_Trials->Phase3 NDA New Drug Application (NDA) Submission & Review Clinical_Trials->NDA Approval Regulatory Approval & Marketing NDA->Approval Post_Market Post-Marketing Surveillance (Phase IV) Approval->Post_Market

References

Potential Therapeutic Targets of 2-(4-Carbamoylphenyl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential therapeutic targets of 2-(4-Carbamoylphenyl)propanoic acid, a compound belonging to the profen class of molecules. Based on its structural similarity to well-characterized nonsteroidal anti-inflammatory drugs (NSAIDs), particularly carprofen, the primary therapeutic targets are identified as the cyclooxygenase (COX) enzymes. This document provides a comprehensive overview of the mechanism of action, quantitative data on enzyme inhibition, detailed experimental protocols for assessing target engagement, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a derivative of propanoic acid. While specific research on this exact molecule is limited, its chemical scaffold is characteristic of the "profen" family of NSAIDs. These agents are widely used for their analgesic, anti-inflammatory, and antipyretic properties. The structural analogue, carprofen, is a veterinary NSAID with well-established activity. Therefore, it is highly probable that this compound exerts its therapeutic effects through similar mechanisms of action.

Primary Therapeutic Target: Cyclooxygenase (COX) Enzymes

The principal therapeutic targets of profen-class drugs are the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases.[1] There are two main isoforms of this enzyme:

  • COX-1: This is a constitutively expressed enzyme found in most tissues, including platelets, the gastrointestinal tract, and kidneys.[2] It is responsible for the baseline production of prostaglandins that are involved in homeostatic functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[2]

  • COX-2: This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by inflammatory stimuli such as cytokines, mitogens, and endotoxins.[2] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[2]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are largely associated with the inhibition of COX-1.[2] Therefore, NSAIDs that selectively inhibit COX-2 over COX-1 are generally considered to have a more favorable safety profile.

Quantitative Data: Inhibition of COX-1 and COX-2

As a proxy for this compound, quantitative data for the structurally related compound, carprofen, is presented below. The data quantifies its inhibitory potency against canine COX-1 and COX-2, expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity for COX-2 is often expressed as the ratio of COX-1 IC50 to COX-2 IC50.

CompoundTarget EnzymeIC50 (µM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)Reference
Carprofen (racemic)Canine COX-1>10>100[3]
Canine COX-20.102[3]
Carprofen (S-enantiomer)Canine COX-1--[3]
Canine COX-20.0371[3]
Carprofen (R-enantiomer)Canine COX-1--[3]
Canine COX-25.97[3]
NimesulideCanine COX-1-38[3]
Canine COX-2-[3]
Tolfenamic acidCanine COX-1-15[3]
Canine COX-2-[3]
Meclofenamic acidCanine COX-1-15[3]
Canine COX-2-[3]

Note: The IC50 for canine COX-1 for carprofen was greater than 10 µM, the highest concentration tested in the cited study.

Signaling Pathway: Prostaglandin Biosynthesis

The inhibition of COX enzymes by this compound would directly impact the prostaglandin biosynthesis pathway. This pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 serves as a common precursor for the synthesis of various other prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2), each with distinct biological functions.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_enzymes Enzymes cluster_inhibitor Inhibition phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid pla2 pgh2 Prostaglandin H2 (PGH2) arachidonic_acid->pgh2 cox1, cox2 prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) pgh2->prostaglandins synthases prostacyclin Prostacyclin (PGI2) pgh2->prostacyclin synthases thromboxane Thromboxane A2 (TXA2) pgh2->thromboxane synthases pla2 Phospholipase A2 cox1 COX-1 (Constitutive) cox2 COX-2 (Inducible) synthases Prostaglandin/Thromboxane Synthases inhibitor This compound inhibitor->cox1 inhibitor->cox2

Caption: Prostaglandin biosynthesis pathway and the inhibitory action of this compound on COX enzymes.

Experimental Protocols: In Vitro COX Inhibition Assay

To determine the inhibitory activity of this compound on COX-1 and COX-2, a whole-blood assay can be employed. This method provides a physiologically relevant environment for assessing drug potency.

Principle

This assay measures the production of thromboxane B2 (TXB2) as a marker for COX-1 activity and prostaglandin E2 (PGE2) for COX-2 activity in heparinized whole blood. COX-1 is constitutively active in platelets, and its activity is measured by the production of TXB2. COX-2 is induced in monocytes by lipopolysaccharide (LPS), and its activity is determined by measuring the subsequent production of PGE2. The test compound's ability to inhibit the production of these prostaglandins is quantified.

Materials
  • Heparinized whole blood from healthy donors

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Enzyme immunoassay (EIA) kits for TXB2 and PGE2

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Workflow

G cluster_cox1 COX-1 Assay cluster_cox2 COX-2 Assay blood1 Whole Blood Aliquots add_compound1 Add Test Compound (various concentrations) blood1->add_compound1 incubate1 Incubate at 37°C add_compound1->incubate1 clot Allow Clotting incubate1->clot centrifuge1 Centrifuge clot->centrifuge1 serum1 Collect Serum centrifuge1->serum1 eia1 Measure TXB2 by EIA serum1->eia1 end Data Analysis (IC50 determination) eia1->end blood2 Whole Blood Aliquots add_compound2 Add Test Compound (various concentrations) blood2->add_compound2 add_lps Add LPS add_compound2->add_lps incubate2 Incubate at 37°C add_lps->incubate2 centrifuge2 Centrifuge incubate2->centrifuge2 plasma2 Collect Plasma centrifuge2->plasma2 eia2 Measure PGE2 by EIA plasma2->eia2 eia2->end start Start start->blood1 start->blood2

Caption: Experimental workflow for the in vitro whole-blood COX inhibition assay.

Detailed Procedure

For COX-1 (TXB2 production):

  • Aliquot 500 µL of heparinized whole blood into 1.5 mL microcentrifuge tubes.

  • Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the tubes at 37°C for 1 hour to allow for blood clotting, which stimulates TXB2 production.

  • Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C.

  • Collect the serum and store it at -80°C until analysis.

  • Quantify the TXB2 concentration in the serum using a specific EIA kit according to the manufacturer's instructions.

For COX-2 (PGE2 production):

  • Aliquot 500 µL of heparinized whole blood into 1.5 mL microcentrifuge tubes.

  • Add the test compound at various concentrations. Include a vehicle control.

  • Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.

  • Incubate the tubes for 24 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C.

  • Collect the plasma and store it at -80°C until analysis.

  • Quantify the PGE2 concentration in the plasma using a specific EIA kit according to the manufacturer's instructions.

Data Analysis

For each concentration of the test compound, calculate the percentage inhibition of TXB2 and PGE2 production relative to the vehicle control. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for both COX-1 and COX-2.

Conclusion

Based on its chemical structure, this compound is predicted to be an inhibitor of cyclooxygenase enzymes, with a potential for selectivity towards COX-2. This would confer upon it anti-inflammatory, analgesic, and antipyretic properties. The experimental protocols outlined in this guide provide a robust framework for confirming these therapeutic targets and quantifying the compound's potency and selectivity. Further investigation into its pharmacokinetic and pharmacodynamic profiles will be essential for its development as a potential therapeutic agent.

References

In Silico Analysis of 2-(4-Carbamoylphenyl)propanoic Acid: A Technical Guide to Modeling Interactions with Cyclooxygenase Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the in silico modeling of 2-(4-Carbamoylphenyl)propanoic acid, a compound of interest in drug discovery. Due to its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), particularly the metabolites of ibuprofen, this document will focus on its potential interactions with cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical mediators of inflammation and pain.

This guide will detail the predicted binding modes, relevant biological pathways, and methodologies for computational analysis. It is intended to serve as a comprehensive resource for researchers engaged in the rational design and development of novel therapeutics targeting the cyclooxygenase pathway. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Predicted Biological Target: Cyclooxygenase (COX)

Based on its chemical structure, this compound is predicted to be an inhibitor of cyclooxygenase (COX) enzymes. This hypothesis is drawn from its close resemblance to carboxy-ibuprofen, a major metabolite of the widely used NSAID, ibuprofen.[1][2][3] Ibuprofen itself is a non-selective inhibitor of both COX-1 and COX-2, exerting its anti-inflammatory, analgesic, and antipyretic effects by blocking the synthesis of prostaglandins.[4][5] The presence of the propanoic acid and a phenyl ring are key pharmacophoric features for binding to the active site of COX enzymes.

In Silico Modeling of the Interaction with COX-2

The interaction of this compound with its putative target, COX-2, can be effectively modeled using molecular docking simulations. The crystal structure of murine COX-2 in complex with (S)-ibuprofen (PDB ID: 4PH9) provides an excellent template for these studies.[3][6]

Predicted Binding Mode

It is anticipated that this compound will adopt a similar binding orientation to that of ibuprofen within the COX-2 active site. The key interactions are predicted to be:

  • Ionic and Hydrogen Bonds: The carboxylate group of the propanoic acid moiety is expected to form a salt bridge with the positively charged guanidinium group of Arginine 120 (Arg-120) and a hydrogen bond with the hydroxyl group of Tyrosine 355 (Tyr-355) .[1][6][7] These interactions are crucial for anchoring the ligand at the entrance of the cyclooxygenase channel.

  • Hydrophobic Interactions: The phenyl ring and the propanoic acid backbone are likely to engage in hydrophobic interactions with a number of non-polar residues lining the active site channel, further stabilizing the ligand-protein complex.

The addition of the carbamoyl group at the para position of the phenyl ring may introduce additional hydrogen bonding opportunities with residues in the vicinity, potentially influencing the binding affinity and selectivity for COX-2 over COX-1.

Quantitative Data for Structurally Related Compounds

To provide a context for the potential potency of this compound, the following table summarizes the inhibitory activities of ibuprofen and its enantiomers against COX-1 and COX-2. It is important to note that (S)-ibuprofen is the more pharmacologically active enantiomer.[4]

CompoundTargetIC50 (μM)Assay Condition
(S)-IbuprofenCOX-12.5Ovine, in vitro
(S)-IbuprofenCOX-20.5Ovine, in vitro
(R)-IbuprofenCOX-1160Ovine, in vitro
(R)-IbuprofenCOX-2>200Ovine, in vitro

Data extrapolated from literature sources. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

To validate the in silico predictions, the following experimental protocols are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by recombinant human COX-1 and COX-2.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reference inhibitor (e.g., ibuprofen, celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Prepare solutions of the test compound and reference inhibitor at various concentrations.

  • In a multi-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and either the test compound, reference inhibitor, or vehicle control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Signaling Pathway and Experimental Workflow

Prostaglandin Biosynthesis Pathway

The following diagram illustrates the prostaglandin biosynthesis pathway, which is inhibited by NSAIDs like this compound.

Prostaglandin_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Phospholipase A2 COX COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Synthases Prostaglandin Synthases Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX Inhibition

Prostaglandin Biosynthesis Pathway
In Silico Modeling Workflow

The logical workflow for the in silico modeling of this compound is depicted below.

Modeling_Workflow Start Start: Identify Target Compound (this compound) Target_ID Target Identification (Analogy to Ibuprofen Metabolites) Start->Target_ID Ligand_Prep Ligand Preparation (3D Structure Generation & Energy Minimization) Start->Ligand_Prep PDB_Search Protein Structure Retrieval (PDB ID: 4PH9 for COX-2) Target_ID->PDB_Search Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) PDB_Search->Protein_Prep Docking Molecular Docking Simulation Ligand_Prep->Docking Protein_Prep->Docking Analysis Analysis of Results (Binding Energy & Pose Analysis) Docking->Analysis Validation Experimental Validation (In Vitro COX Inhibition Assay) Analysis->Validation End End: Characterized Interaction Profile Validation->End

In Silico Modeling Workflow

Conclusion

This technical guide outlines a comprehensive in silico approach to characterize the interactions of this compound with cyclooxygenase enzymes. By leveraging its structural similarity to known NSAIDs, a robust modeling strategy can be employed to predict its binding mode and potential inhibitory activity. The provided methodologies and workflows offer a clear path for researchers to investigate this compound further and to validate the computational predictions through targeted in vitro experiments. This integrated approach of computational and experimental science is pivotal in modern drug discovery and development.

References

In-Depth Technical Guide: Solubility and Stability Profile of Carprofen

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the solubility and stability profile of Carprofen, a non-steroidal anti-inflammatory drug (NSAID). While the initial query specified "2-(4-Carbamoylphenyl)propanoic acid," the available scientific literature extensively refers to this compound as Carprofen. Carprofen, with the chemical formula C₁₅H₁₂ClNO₂, is a propionic acid derivative widely used in veterinary medicine for its analgesic and anti-inflammatory properties.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Solubility Profile

Carprofen is a crystalline solid that is practically insoluble in water but soluble in various organic solvents.[2][3] The solubility of Carprofen is crucial for its formulation, delivery, and bioavailability.

Quantitative Solubility Data

The following table summarizes the solubility of Carprofen in different solvents.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[4]
>11.1 mg/mL[5]
Ethanol (EtOH)~20 mg/mL[4]
≥19.17 mg/mL[5]
Dimethylformamide (DMF)~20 mg/mL[4]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[4]
WaterPractically insoluble / Insoluble[2][3]
>41.1 µg/mL (at pH 7.4)[1]
Experimental Protocol: Solubility Determination

A common method for determining the solubility of a compound like Carprofen involves the following steps:

  • Preparation of Saturated Solutions: An excess amount of Carprofen is added to a known volume of the solvent of interest in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of Carprofen in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Profile

The stability of Carprofen is a critical factor for its storage, shelf-life, and efficacy. Studies have evaluated its stability under various conditions, including different temperatures, light exposure, and in various formulations.

Quantitative Stability Data

The tables below present the stability of Carprofen under different storage conditions and in various matrices.

Table 2.1: Stability of Carprofen in Aqueous Solution

ConcentrationStorage ConditionsDurationStabilityReference
0.067 mg/mL in reverse-osmosis waterAmbient light, ambient dark, 4°C7 daysStable[6][7]
Diluted in multidose vialRoom temperature or refrigerated28 daysStable[8]
Stock and diluted solutionsRefrigerated in sterile vialsUp to 180 daysRetains strength and sterility[9]
Diluted solutionsRoom temperature in conical tubesUp to 60 daysRetains strength and sterility[9]

Table 2.2: Stability of Carprofen in Canine Plasma

Storage ConditionDurationStabilityReference
-80°C6 monthsNo degradation[10]
Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Table 2.3: Summary of Forced Degradation Studies

Stress ConditionObservationReference
Acid Hydrolysis (0.1 M HCl)Degradation observed[11]
Base Hydrolysis (0.1 M NaOH)Degradation observed[11]
Oxidation (0.33% H₂O₂)Considerable degradation[11][12]
Thermal (60°C)Degradation observed[11]
Photolysis (UV light at 254 nm)Degradation observed, proceeds via initial dechlorination[11][13]
Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to separate and quantify the active pharmaceutical ingredient from its degradation products.

  • Chromatographic System: An HPLC system equipped with a UV detector and a suitable column (e.g., C18) is used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used. The composition may be optimized to achieve good separation.

  • Sample Preparation: Carprofen samples, both stressed and unstressed, are dissolved in a suitable solvent and diluted to an appropriate concentration.

  • Analysis: The samples are injected into the HPLC system, and the chromatograms are recorded.

  • Data Evaluation: The peak areas of Carprofen and any degradation products are measured to determine the extent of degradation.

Visualizations

Mechanism of Action: COX Inhibition Pathway

Carprofen, like other NSAIDs, exerts its anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Carprofen Carprofen Carprofen->COX_Enzymes Inhibits

Caption: Carprofen inhibits COX enzymes, blocking prostaglandin synthesis.

Experimental Workflow: Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of a drug substance like Carprofen.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples Drug_Substance Carprofen Bulk Drug Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photolytic HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis & Degradant Identification HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study of Carprofen.

Metabolic Pathway

In vivo, Carprofen is primarily eliminated through biotransformation. In humans, the main metabolic pathway is direct conjugation to form an ester glucuronide. In dogs and rats, metabolism involves both direct conjugation and oxidation to phenolic derivatives, which are then conjugated.[14]

Metabolism_Pathway cluster_human Human cluster_dog_rat Dog & Rat Carprofen Carprofen Ester_Glucuronide Ester Glucuronide Carprofen->Ester_Glucuronide Direct Conjugation Ester_Glucuronide_DR Ester Glucuronide Carprofen->Ester_Glucuronide_DR Direct Conjugation Oxidation Oxidation Carprofen->Oxidation Phenolic_Metabolites Phenolic Metabolites Oxidation->Phenolic_Metabolites Conjugated_Phenols Conjugated Phenols Phenolic_Metabolites->Conjugated_Phenols Conjugation

Caption: Metabolic pathways of Carprofen in different species.

This technical guide has summarized the key solubility and stability characteristics of Carprofen. It is sparingly soluble in aqueous media but demonstrates good solubility in several organic solvents. Carprofen is stable under various storage conditions, although it is susceptible to degradation under forced stress conditions such as oxidation and photolysis. The provided experimental protocols and diagrams offer a framework for researchers and drug development professionals working with this compound. A thorough understanding of these properties is essential for the successful formulation, storage, and clinical application of Carprofen.

References

Initial Screening of 2-(4-Carbamoylphenyl)propanoic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the predicted bioactivity of 2-(4-Carbamoylphenyl)propanoic acid based on available data for structurally similar compounds, primarily analogs of ibuprofen. As of the time of this writing, there is a lack of publicly available experimental data for this compound (CAS 1624261-50-2). The information herein is intended to guide initial screening efforts and is based on established structure-activity relationships.

Introduction

This compound is a derivative of propanoic acid, sharing a structural backbone with the well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen. The presence of the carbamoylphenyl moiety suggests the potential for a range of biological activities, including anti-inflammatory and anticancer effects. This guide outlines the predicted bioactivity, potential mechanisms of action, and detailed experimental protocols for the initial screening of this compound.

Predicted Bioactivity and Mechanism of Action

Based on the extensive research on ibuprofen and its derivatives, the primary predicted bioactivity of this compound is the inhibition of cyclooxygenase (COX) enzymes.[1][2] The propanoic acid moiety is crucial for binding to the active site of COX enzymes. Modifications to the phenyl ring can influence the potency and selectivity of COX inhibition.[3]

Furthermore, numerous ibuprofen analogs have demonstrated potential as anticancer agents.[4][5][6] The mechanisms for these effects can be both COX-dependent and COX-independent. Therefore, it is plausible that this compound may exhibit antiproliferative activity against various cancer cell lines.

Data Presentation: Bioactivity of Structurally Related Propanoic Acid Derivatives

The following tables summarize the quantitative data for ibuprofen and its analogs with modifications that may inform the potential activity of this compound.

Table 1: Cyclooxygenase (COX) Inhibition by Ibuprofen and Analogs

Compound/AnalogTargetIC50 (µM)Assay System
S(+)-IbuprofenCOX-1~29Isolated enzyme
S(+)-IbuprofenCOX-2~6Isolated enzyme (with anandamide as substrate)
R(-)-IbuprofenCOX-1>100Isolated enzyme
R(-)-IbuprofenCOX-2InactiveIsolated enzyme
N-(3-methylpyridin-2-yl)-2-(4′-isobutylphenyl)propionamideCOX-1~60Isolated enzyme
N-(3-methylpyridin-2-yl)-2-(4′-isobutylphenyl)propionamideCOX-2~19Isolated enzyme (with anandamide as substrate)

Data extracted from studies on ibuprofen and its amide analogs.[7]

Table 2: Anticancer Activity of Dexibuprofen Amide Derivatives against MCF-7 Breast Cancer Cells

CompoundSubstitution on AmideIC50 (µM)
Dexibuprofen amide 4e2,5-dichlorophenyl0.01 ± 0.002
Dexibuprofen amide 4g2-chlorophenylNot specified, 100% inhibition
Dexibuprofen amide 4dNot specified1.02 ± 0.15
Dexibuprofen amide 4jNot specified1.7 ± 0.81
Erlotinib (standard)-0.02 ± 0.003
Doxorubicin (standard)-0.04 ± 0.006

Data from a study on dexibuprofen amide derivatives.[5]

Experimental Protocols

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (In Vitro)

This protocol is based on the methods commonly used to screen for COX inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Tris-HCl buffer (pH 8.0)

  • Heme cofactor

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2) in each well of a 96-well plate.

  • Add varying concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor like ibuprofen or celecoxib).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Immediately measure the absorbance at 590 nm every minute for 10-20 minutes. The rate of TMPD oxidation is proportional to the peroxidase activity of COX.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay) for Anticancer Screening

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the IC50 of this compound in a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

Materials:

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Mandatory Visualizations

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 PGG2 COX_Enzymes->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Test_Compound 2-(4-Carbamoylphenyl) propanoic acid Test_Compound->COX_Enzymes Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro_Screening In Vitro Bioactivity Screening Start->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay Anticancer_Assay Anticancer Cell Viability Assay (e.g., MTT) In_Vitro_Screening->Anticancer_Assay Data_Analysis Data Analysis and IC50 Determination COX_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Lead_Identification Lead Candidate Identification and Further Studies Data_Analysis->Lead_Identification

References

Physicochemical Characterization of 2-(4-Carbamoylphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Carbamoylphenyl)propanoic acid. The document outlines key identifiers, predicted and available physical and chemical data, and detailed experimental protocols for the determination of its fundamental characteristics. This information is critical for researchers and professionals involved in drug discovery, development, and formulation, enabling a thorough understanding of the compound's behavior.

Introduction

This compound is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. A comprehensive understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for the rational design of formulation and delivery systems. This guide summarizes the known data for this compound and provides standardized methodologies for its experimental characterization.

Compound Identification

A clear identification of this compound is fundamental for accurate data retrieval and scientific communication.

IdentifierValue
IUPAC Name This compound
CAS Number 1624261-50-2[1]
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.2 g/mol [1]
Canonical SMILES CC(C1=CC=C(C=C1)C(=O)N)C(=O)O

Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for this compound. It is important to note that some of these values are computational predictions and should be confirmed through experimental validation.

PropertyValueSource
Melting Point Data not available-
Boiling Point 398.7 ± 25.0 °C (Predicted)ChemicalBook
Solubility Data not available-
pKa 4.14 ± 0.10 (Predicted)ChemicalBook
logP Data not available-

Experimental Protocols

This section details the standard experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

  • Method: Capillary Melting Point Method.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range represents the melting point.

    • For a pure compound, the melting range is typically narrow (within 1-2 °C).

Solubility Determination

Understanding the solubility in various solvents is critical for formulation development.

  • Method: Shake-Flask Method.

  • Apparatus: Scintillation vials, analytical balance, orbital shaker, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, buffer at various pH values) in a scintillation vial.

    • The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After shaking, the samples are allowed to stand to allow undissolved solid to settle.

    • An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.

    • The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of the compound at different pH values.

  • Method: Potentiometric Titration.

  • Apparatus: pH meter with a calibrated electrode, automated titrator or burette, beaker, magnetic stirrer.

  • Procedure:

    • A known amount of this compound is dissolved in a suitable solvent, typically a co-solvent system (e.g., water-methanol) if the compound has low aqueous solubility.

    • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using the titrator or burette.

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

    • The titration is continued past the equivalence point.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination

The partition coefficient (logP) is a measure of the compound's lipophilicity.

  • Method: Shake-Flask Method.

  • Apparatus: Separatory funnels or vials, orbital shaker, analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • A pre-saturated solution of n-octanol and water (or a suitable buffer, typically at pH 7.4 for logD) is prepared by shaking the two solvents together and allowing them to separate.

    • A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

    • A known volume of this solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.

    • The mixture is shaken gently for a sufficient time to allow for partitioning equilibrium to be reached.

    • The two phases are then allowed to separate completely.

    • The concentration of the compound in each phase is determined using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_identification Structural Identification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity MeltingPoint Melting Point Purity->MeltingPoint Solubility Solubility (Aqueous & Organic) Purity->Solubility pKa pKa Determination Purity->pKa logP logP / logD Determination Purity->logP Analysis Data Analysis MeltingPoint->Analysis Solubility->Analysis pKa->Analysis logP->Analysis Report Technical Report Analysis->Report

Figure 1. General workflow for the synthesis and physicochemical characterization of a novel chemical entity.

Conclusion

This technical guide has consolidated the available information on the physicochemical properties of this compound and provided standardized experimental protocols for their determination. While some key experimental data are currently unavailable, the methodologies outlined herein provide a clear path for researchers to fully characterize this compound. A comprehensive understanding of these properties is a critical step in the evaluation of its potential for further development in various scientific and industrial applications.

References

An In-depth Technical Guide to 2-(4-Carbamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-(4-carbamoylphenyl)propanoic acid, including its chemical identifiers, potential synthetic routes, and relevant experimental protocols for the evaluation of its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Identifiers

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1624261-50-2
IUPAC Name This compound
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.2 g/mol
SMILES CC(C1=CC=C(C=C1)C(N)=O)C(O)=O
InChIKey MUWUEBLDZNJSQR-UHFFFAOYSA-N
PubChem CID 69653013

Synthesis and Experimental Protocols

General Synthesis of 2-(4-substituted-phenyl)propanoic acids

A common method for the synthesis of 2-arylpropanoic acids is the Friedel-Crafts reaction of an aromatic compound with a propionylating agent, followed by further modifications. For this compound, a potential synthetic pathway could start from a readily available substituted benzene derivative.

Experimental Protocol: Synthesis of 2-(4-Alkylphenyl)propanoic Acid (A Representative Method)

This protocol describes a general method for the synthesis of 2-(4-alkylphenyl)propanoic acids, which can be conceptually adapted.

Materials:

  • Alkylbenzene (e.g., toluene, ethylbenzene)

  • Ethyl 2-chloropropionate

  • Anhydrous aluminum chloride (AlCl₃)

  • Toluene (solvent)

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Friedel-Crafts Alkylation:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the alkylbenzene in toluene.

    • Cool the mixture in an ice bath.

    • Slowly add anhydrous aluminum chloride to the cooled solution while stirring.

    • Add ethyl 2-chloropropionate dropwise to the reaction mixture.

    • Allow the reaction to proceed at low temperature for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by slowly adding crushed ice and then dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude ethyl 2-(4-alkylphenyl)propanoate.

  • Hydrolysis:

    • To the crude ester, add a solution of sodium hydroxide or hydrochloric acid.

    • Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to yield the crude 2-(4-alkylphenyl)propanoic acid.

    • Recrystallize the crude product from a suitable solvent to obtain the pure compound.

Biological Activity and Experimental Protocols

The biological activity of this compound has not been extensively reported. However, compounds with a 2-phenylpropanoic acid scaffold are well-known for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reference inhibitor (e.g., celecoxib, ibuprofen)

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme Immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

  • Microplate reader

Procedure:

  • Enzyme Preparation:

    • Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

  • Incubation:

    • In a microplate, add the reaction buffer, enzyme solution, and the test compound at various concentrations.

    • Include wells for a positive control (reference inhibitor) and a negative control (vehicle).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation and Termination:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Terminate the reaction by adding a stop solution (e.g., a strong acid).

  • Quantification of Prostaglandin E₂:

    • Measure the concentration of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

    • Read the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model to evaluate the anti-inflammatory activity of a compound.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (1% w/v in saline)

  • Test compound (this compound)

  • Reference drug (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals to the laboratory conditions for at least one week.

    • Divide the animals into groups: a control group, a reference drug group, and one or more test compound groups.

  • Compound Administration:

    • Administer the test compound and the reference drug to the respective groups, typically via oral gavage or intraperitoneal injection, one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema:

    • Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

    • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Visualizations

Logical Workflow for Synthesis and Evaluation

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials reaction Chemical Reaction (e.g., Friedel-Crafts) start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Characterization (NMR, MS, HPLC) purification->characterization in_vitro In Vitro Assay (COX Inhibition) characterization->in_vitro Test Compound in_vivo In Vivo Model (Paw Edema) characterization->in_vivo Test Compound data_analysis Data Analysis (IC50, % Inhibition) in_vitro->data_analysis in_vivo->data_analysis conclusion Conclusion on Activity data_analysis->conclusion Results COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox substrate prostaglandins Prostaglandins cox->prostaglandins converts to inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate nsaid 2-(4-Carbamoylphenyl) propanoic acid nsaid->cox inhibits

Methodological & Application

Application Notes and Protocols for the Quantification of 2-(4-Carbamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Carbamoylphenyl)propanoic acid is a compound of interest in pharmaceutical development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

  • Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely accessible method suitable for routine analysis and quality control of bulk drug substances and formulated products.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices such as plasma and tissue homogenates.

The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix.

Method 1: Quantification by Reverse-Phase HPLC-UV

This method is suitable for the determination of this compound in raw materials and pharmaceutical dosage forms.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphate buffer (pH 3.0).

  • Water (HPLC grade).

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temperature: 30 °C.[1][3]

  • Detection Wavelength: 225 nm.[1][3]

  • Injection Volume: 20 µL.[3]

  • Run Time: 20 minutes.[3]

3. Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of water and methanol to obtain a stock solution of 100 µg/mL.[3]

  • Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

4. Sample Preparation:

  • For Bulk Drug Substance: Prepare a sample solution with a theoretical concentration of 25 µg/mL in the same manner as the standard solution.[3]

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

    • Add approximately 70 mL of a 50:50 water/methanol mixture and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the same solvent and mix well.

    • Filter the solution through a 0.45 µm membrane filter before injection.[3]

5. Data Analysis:

  • Quantification is based on the peak area of the analyte compared to a calibration curve constructed from the standard solutions.

Quantitative Data Summary
Validation ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 µg/mL[2]
Limit of Quantification (LOQ) 0.50 µg/mL[2]
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Specificity No interference from common excipients

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Start Standard Prepare Standard Solutions Start->Standard Sample Prepare Sample Solutions Start->Sample Filter Filter Samples Sample->Filter HPLC Inject into HPLC System Filter->HPLC Separate Chromatographic Separation (C18) HPLC->Separate Detect UV Detection (225 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Quantification by LC-MS/MS

This highly sensitive and selective method is designed for the quantification of this compound in biological matrices, such as human plasma, for pharmacokinetic studies. To enhance retention on a reversed-phase column and improve ionization efficiency, a derivatization step is included.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid.

  • 3-Nitrophenylhydrazine (3-NPH).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Pyridine.

  • Internal Standard (IS): Isotopically labeled this compound (e.g., ¹³C₆-labeled).

2. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-7 min: 90% B

    • 7.1-9 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be determined by direct infusion of the derivatized analyte and internal standard.

3. Standard and Sample Preparation:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 acetonitrile/water mixture to create calibration standards. Prepare a working IS solution at a fixed concentration.

  • Sample Pre-treatment (Plasma):

    • To 100 µL of plasma sample, add 20 µL of IS working solution.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Derivatization: [4]

    • To 40 µL of the supernatant or standard solution, add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC containing 6% pyridine.[4]

    • Incubate the mixture at 40 °C for 30 minutes.[4]

    • Dilute the reaction mixture with 1.4 mL of 50:50 acetonitrile/water.

    • Centrifuge and transfer the supernatant for LC-MS/MS analysis.

Quantitative Data Summary
Validation ParameterResult
Linearity Range 0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.01 ng/mL[5]
Limit of Quantification (LOQ) 0.1 ng/mL[6]
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Monitored and compensated for by the internal standard

Signaling Pathway: Derivatization Reaction

Derivatization_Pathway Analyte This compound (Carboxylic Acid Group) Intermediate Activated Ester Intermediate Analyte->Intermediate + EDC EDC EDC (Carbodiimide) NPH 3-NPH (Hydrazine) Product Derivatized Analyte (Hydrazone) Intermediate->Product + 3-NPH - Urea byproduct

Caption: Chemical derivatization pathway for LC-MS/MS analysis.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample + Internal Standard PPT Protein Precipitation (Acetonitrile) Plasma->PPT Derivatize Derivatization (3-NPH, EDC) PPT->Derivatize Inject Inject into LC-MS/MS Derivatize->Inject Separate Gradient Elution (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (Triple Quad) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratios Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify Report Report Concentration Quantify->Report

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Conclusion

The presented HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for quality control and analysis of higher concentration samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Proper method validation should be performed in accordance with ICH guidelines to ensure the suitability of the chosen method for its intended purpose.[1]

References

Application Note: HPLC Analysis of 2-(4-Carbamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Introduction

2-(4-Carbamoylphenyl)propanoic acid is a chemical entity with potential applications in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various stages of drug development, including formulation and quality control. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is based on established principles for the analysis of similar propanoic acid derivatives, such as Carprofen, and is suitable for routine analysis in a laboratory setting.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Ammonium Acetate (AR grade)

    • Ortho-phosphoric acid or Glacial Acetic Acid (AR grade)

  • Standard: Reference standard of this compound of known purity.

Chromatographic Conditions

A reliable starting point for method development is based on conditions used for similar aromatic propanoic acids.

ParameterCondition
Mobile Phase Acetonitrile : Ammonium Acetate Buffer (100 mM, pH 6.7) (40:60, v/v)
Column C18, 150 mm x 4.6 mm, 5 µm
Flow Rate 1.2 mL/min
Column Temperature 30°C
Detection Wavelength 239 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Note: The mobile phase composition and pH may require optimization to achieve the desired retention time and peak shape for this compound.

Preparation of Solutions
  • Buffer Preparation (100 mM Ammonium Acetate, pH 6.7): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 100 mM solution. Adjust the pH to 6.7 using a suitable acid (e.g., ortho-phosphoric acid or glacial acetic acid).

  • Mobile Phase Preparation: Mix acetonitrile and the prepared ammonium acetate buffer in the ratio of 40:60 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of mobile phase or a suitable solvent like methanol to obtain a stock solution of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 0.5 - 60 µg/mL).

Sample Preparation

For bulk drug analysis, dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. For formulated products, a suitable extraction procedure may be required. For instance, tablets can be crushed, and the active ingredient extracted with a suitable solvent like methanol, followed by filtration and dilution with the mobile phase.

Method Validation Parameters (Representative Data)

The following tables summarize the expected performance of the HPLC method, based on data from analogous compounds.[1][2]

Table 1: System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 2000> 5000
% RSD of Peak Area ≤ 2.0% (for n=6 injections)< 1.0%
Table 2: Linearity
Concentration Range (µg/mL)Correlation Coefficient (r²)
0.5 - 60≥ 0.999
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterTypical Value (µg/mL)
LOD 0.07
LOQ 0.20
Table 4: Precision
Precision Level% RSD
Repeatability (Intra-day) < 2.0%
Intermediate Precision (Inter-day) < 2.0%
Table 5: Accuracy (Recovery)
Spiked Concentration LevelMean Recovery (%)
Low 98 - 102
Medium 98 - 102
High 98 - 102

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup (Column, Flow Rate, etc.) B->C E Chromatographic Separation C->E D->E F UV Detection E->F G Data Acquisition F->G H Peak Integration & Quantification G->H I Report Generation H->I

HPLC Analysis Workflow
Logical Relationship of Method Development

The diagram below outlines the logical steps involved in developing and optimizing the HPLC method.

G A Initial Method Selection B Column Selection (C18) A->B C Mobile Phase Optimization A->C D Detection Wavelength Selection A->D B->C E Method Validation C->E D->E F Routine Analysis E->F

Method Development Strategy

Conclusion

The proposed HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is based on established reversed-phase chromatography principles and is expected to demonstrate good linearity, precision, and accuracy. The provided experimental protocol and representative data serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement and validate this method in their laboratories for routine quality control and research purposes. Further optimization and validation should be performed based on the specific application and laboratory instrumentation.

References

Application Notes and Protocols for 2-(4-Carbamoylphenyl)propanoic acid and its Analogs in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific biological activity and cell culture applications for 2-(4-Carbamoylphenyl)propanoic acid are not extensively documented in publicly available literature, its core structure, featuring a phenylpropanoic acid scaffold and a carbamoylphenyl moiety, is present in a class of targeted anti-cancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors. This document will therefore focus on the application of a representative and well-characterized PARP inhibitor, Olaparib , as a model compound to provide detailed protocols and application notes relevant to researchers investigating compounds with similar structural features. Olaparib is a potent inhibitor of PARP1 and PARP2 enzymes and is used in the treatment of cancers with mutations in the BRCA1 and BRCA2 genes.[1][2]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In normal cells, if SSBs are not repaired and lead to double-strand breaks (DSBs) during DNA replication, the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins, can effectively repair these lesions.

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway for DNA repair. Inhibition of PARP in these BRCA-deficient cells leads to an accumulation of unrepaired SSBs, which then cause the formation of DSBs that cannot be repaired. This overwhelming DNA damage triggers apoptosis and cell death. This concept, where a defect in two genes or pathways simultaneously leads to cell death while a defect in either one alone does not, is known as synthetic lethality .[3]

PARP_Inhibition_Pathway cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) + PARP Inhibitor DNA_SSB_1 Single-Strand Break (SSB) PARP_1 PARP DNA_SSB_1->PARP_1 activates Replication_Fork_1 Replication Fork DNA_SSB_1->Replication_Fork_1 unrepaired leads to BER_1 Base Excision Repair (BER) PARP_1->BER_1 initiates Repair_1 DNA Repair BER_1->Repair_1 DNA_DSB_1 Double-Strand Break (DSB) Replication_Fork_1->DNA_DSB_1 HR_1 Homologous Recombination (BRCA1/2) DNA_DSB_1->HR_1 activates Cell_Survival_1 Cell Survival HR_1->Cell_Survival_1 DNA_SSB_2 Single-Strand Break (SSB) PARP_2 PARP DNA_SSB_2->PARP_2 Replication_Fork_2 Replication Fork DNA_SSB_2->Replication_Fork_2 unrepaired leads to PARP_Inhibitor Olaparib PARP_Inhibitor->PARP_2 inhibits DNA_DSB_2 Double-Strand Break (DSB) Replication_Fork_2->DNA_DSB_2 HR_2 Defective HR (mut-BRCA1/2) DNA_DSB_2->HR_2 Apoptosis Apoptosis DNA_DSB_2->Apoptosis unrepaired leads to

Figure 1: Mechanism of PARP Inhibition and Synthetic Lethality.

Quantitative Data: In Vitro Efficacy of Olaparib

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Olaparib vary depending on the cancer cell line and its BRCA mutation status.

Cell LineCancer TypeBRCA1/2 StatusOlaparib IC50 (µM)
MDA-MB-436Breast CancerBRCA1 mutant~1.7
HCC1937Breast CancerBRCA1 mutant~4-96 (sensitivity can vary)[4]
SKOV3 (BRCA1 KO)Ovarian CancerBRCA1 knockout0.067[5]
SKOV3 (BRCA2 KO)Ovarian CancerBRCA2 knockout0.051[5]
MDA-MB-231Breast CancerBRCA wild-type<10
MDA-MB-468Breast CancerBRCA wild-type<10
MCF7Breast CancerBRCA wild-type>10[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of a compound on cultured cells by measuring their metabolic activity.

MTT_Workflow Start Start Seed_Cells Seed cells in a 96-well plate (e.g., 5,000 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Compound Treat cells with varying concentrations of the test compound Incubate_24h->Treat_Compound Incubate_72h Incubate for 72 hours Treat_Compound->Incubate_72h Add_MTT Add MTT reagent (5 mg/mL) to each well Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours at 37°C Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm using a plate reader Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the MTT Cell Viability Assay.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell lines of interest (e.g., BRCA-mutant and BRCA-wild type)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][9] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow Start Start Treat_Cells Treat cells with the test compound for the desired time Start->Treat_Cells Harvest_Cells Harvest both adherent and floating cells Treat_Cells->Harvest_Cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend cells in 1X Annexin V Binding Buffer Wash_Cells->Resuspend Stain Add FITC-Annexin V and Propidium Iodide (PI) Resuspend->Stain Incubate_RT Incubate for 15 minutes at room temperature in the dark Stain->Incubate_RT Analyze_FCM Analyze by Flow Cytometry Incubate_RT->Analyze_FCM End End Analyze_FCM->End

Figure 3: Workflow for the Annexin V/PI Apoptosis Assay.

Materials:

  • 6-well tissue culture plates

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g for 5 minutes) and wash the cells twice with cold PBS.[11]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide solution.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Western Blot for PARP Cleavage and γH2AX

This protocol is used to detect key protein markers of apoptosis and DNA damage.

Western_Blot_Workflow Start Start Cell_Lysis Lyse treated cells and quantify protein concentration Start->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking Block the membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-cleaved PARP, anti-γH2AX, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection Detect signals using a chemiluminescence substrate Secondary_Ab->Detection Imaging Image the blot Detection->Imaging End End Imaging->End

Figure 4: Workflow for Western Blot Analysis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-cleaved PARP, anti-phospho-Histone H2A.X (Ser139) (γH2AX), and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with the test compound, then lyse the cells in lysis buffer. Quantify the protein concentration of the lysates.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoretic separation.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and detect the signal using an imaging system.

Data Interpretation:

  • An increase in the cleaved PARP fragment (89 kDa) indicates caspase-mediated apoptosis.[13][14]

  • An increase in the γH2AX signal indicates the presence of DNA double-strand breaks.[15]

  • The loading control ensures equal protein loading across all lanes.

Conclusion

The structural features of this compound suggest a potential for biological activity, possibly as a PARP inhibitor. The protocols provided herein, using Olaparib as a representative compound, offer a robust framework for researchers to investigate the efficacy of novel compounds with similar scaffolds in cancer cell culture models. These assays are fundamental in preclinical drug development for characterizing the cytotoxic and apoptotic effects of potential therapeutic agents.

References

Application Notes and Protocols for Dissolving 2-(4-Carbamoylphenyl)propanoic Acid and its Analogue, Carprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution of 2-(4-Carbamoylphenyl)propanoic acid and its close structural analogue, carprofen. Due to the limited availability of specific data for this compound, the information presented here is primarily based on the well-characterized non-steroidal anti-inflammatory drug (NSAID) carprofen, which shares the core phenylpropanoic acid structure. These protocols are intended to guide researchers in preparing solutions for various experimental applications.

Physicochemical Properties

A summary of the key physicochemical properties of carprofen, which are anticipated to be similar for this compound, is provided in the table below. Understanding these properties is crucial for selecting the appropriate dissolution method.

PropertyValueSource
Molecular Formula C₁₅H₁₂ClNO₂[1]
Molecular Weight 273.71 g/mol [2]
pKa (Strongest Acidic) 4.42[3][4]
Appearance White to off-white crystalline solid/powder[5][6][7]
Water Solubility Sparingly soluble/Insoluble[1][5][6]
Organic Solvent Solubility
Dimethyl Sulfoxide (DMSO)~30 mg/mL, >11.1 mg/mL, 20 mg/mL[2][5][7]
Ethanol (EtOH)~20 mg/mL, ≥19.17 mg/mL[2][5]
Dimethylformamide (DMF)~20 mg/mL[5]
Aqueous Buffer Solubility (with co-solvent) ~0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2)[5]

Experimental Protocols

The following protocols provide step-by-step instructions for dissolving the compound for both organic and aqueous-based experiments.

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution that can be further diluted in aqueous media or used directly in experiments compatible with the organic solvent.

Materials:

  • This compound or carprofen powder

  • Dimethyl sulfoxide (DMSO), Ethanol (EtOH), or Dimethylformamide (DMF)

  • Vortex mixer

  • Warming bath or sonicator (optional)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Weigh the desired amount of the compound powder in a suitable vial.

  • Add the appropriate volume of the chosen organic solvent (DMSO, EtOH, or DMF) to achieve the desired concentration (refer to the table above for solubility limits).

  • Purge the vial with an inert gas to minimize oxidation.[5]

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.

  • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied to facilitate dissolution.[2]

  • Visually inspect the solution to ensure no particulate matter remains.

  • Store the stock solution at -20°C for several months.[2] It is recommended to use the solution as soon as possible after preparation.[2]

Protocol 2: Preparation of an Aqueous Solution for In Vitro or In Vivo Experiments

Due to the poor aqueous solubility of the compound, a co-solvent method is necessary to prepare solutions in aqueous buffers.

Materials:

  • High-concentration stock solution in DMSO (from Protocol 1)

  • Phosphate-buffered saline (PBS, pH 7.2) or other desired aqueous buffer

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO as described in Protocol 1.

  • In a separate tube, add the desired volume of the aqueous buffer (e.g., PBS, pH 7.2).

  • While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. Note: The final concentration of DMSO should be kept as low as possible to avoid solvent effects in the experiment.

  • For example, to prepare a 0.5 mg/mL solution, a 1:1 dilution of a 1 mg/mL DMSO stock solution with PBS (pH 7.2) can be used.[5]

  • Continue to vortex for a few minutes to ensure the solution is homogenous.

  • It is not recommended to store the aqueous solution for more than one day.[5] Prepare fresh aqueous solutions daily for experiments.

Stability of Solutions

  • Aqueous Solutions: Diluted aqueous solutions of carprofen have been shown to be stable for at least 7 days under various conditions (ambient light, ambient dark, and 4°C).[8][9] However, for optimal results, fresh preparation is recommended.[5]

  • Stock Solutions: Concentrated stock solutions in organic solvents like DMSO can be stored at -20°C for several months.[2] Diluted carprofen in multidose vials has been shown to be stable for at least 28 days when stored at room temperature or refrigerated.[10]

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process for preparing a solution of this compound or its analogue, carprofen.

Dissolution_Workflow cluster_start cluster_solvent Solvent Selection cluster_organic_prep Organic Solution Preparation cluster_aqueous_prep Aqueous Solution Preparation start Start: Weigh Compound Powder organic Organic Solvent Required? start->organic aqueous Aqueous Solution Required? organic->aqueous No choose_organic Choose Solvent: - DMSO - Ethanol - DMF organic->choose_organic Yes prepare_stock Prepare DMSO Stock (See Protocol 1) aqueous->prepare_stock Yes dissolve_organic Dissolve Powder (Vortex, Optional: Warm/Sonicate) choose_organic->dissolve_organic stock_solution High-Concentration Stock Solution dissolve_organic->stock_solution dilute_aqueous Dilute DMSO Stock into Aqueous Buffer (e.g., PBS) while vortexing prepare_stock->dilute_aqueous final_aqueous Final Aqueous Solution dilute_aqueous->final_aqueous

Caption: Decision workflow for dissolving the target compound.

References

Application Notes and Protocols for 2-(4-Carbamoylphenyl)propanoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(4-carbamoylphenyl)propanoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail its synthesis, applications, and relevant biological pathways, along with specific experimental protocols.

Introduction

This compound is a derivative of propanoic acid featuring a carbamoylphenyl group. This structural motif is of significant interest in medicinal chemistry as it serves as a crucial building block for the synthesis of targeted therapeutic agents. Its importance lies in its role as a precursor to molecules that can selectively interact with biological targets, such as enzymes involved in inflammation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.20 g/mol [1]
CAS Number 1624261-50-2[1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in organic solvents like methanol, ethanol, and DMSOGeneral knowledge

Application as a Pharmaceutical Intermediate

This compound is a valuable intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[2] COX-2 is an enzyme that plays a key role in the inflammatory cascade and pain signaling. By selectively inhibiting COX-2, it is possible to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

A prominent application of structurally related arylpropanoic acids is in the synthesis of drugs like loxoprofen and celecoxib analogues.[3][4] While a direct synthesis of a commercially available drug from this compound is not prominently documented in publicly available literature, its structure strongly suggests its utility in developing novel COX-2 inhibitors.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its potential application in the synthesis of a COX-2 inhibitor scaffold.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 4-cyanobenzaldehyde. The first step involves the formation of 2-(4-cyanophenyl)propanoic acid, followed by the hydrolysis of the nitrile group to a carbamoyl group.

Step 1: Synthesis of 2-(4-Cyanophenyl)propanoic Acid

This step can be achieved through various organic synthesis routes. A plausible method involves the reaction of 4-cyanobenzyl bromide with a malonic ester followed by hydrolysis and decarboxylation. Another approach is the hydrocyanation of 4-vinylbenzonitrile. For the purpose of this protocol, we will outline a general procedure based on the alkylation of a phenylacetonitrile derivative. A method for synthesizing a similar compound, 2-(4-methylphenyl)propionic acid, involves the methylation of p-methylbenzyl cyanide followed by hydrolysis.[5]

Step 2: Hydrolysis of 2-(4-Cyanophenyl)propanoic Acid to this compound

Partial hydrolysis of the nitrile group is required to form the primary amide (carbamoyl group). This can be achieved under controlled acidic or basic conditions.

Reagents and Materials:

  • 2-(4-cyanophenyl)propanoic acid

  • Concentrated sulfuric acid

  • Water

  • Ice

  • Sodium carbonate solution

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-cyanophenyl)propanoic acid (1 equivalent) in concentrated sulfuric acid.

  • Heat the mixture gently to 50-60°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the aqueous solution with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data (Hypothetical):

ParameterValue
Yield 75-85%
Purity (by HPLC) >98%
Melting Point 180-185 °C
Protocol 2: Synthesis of a 1,5-Diarylpyrazole COX-2 Inhibitor Scaffold

This protocol outlines the synthesis of a 1,5-diarylpyrazole, a common scaffold for selective COX-2 inhibitors, using a derivative of this compound. This is a representative synthesis to illustrate the utility of the intermediate.

Step 1: Conversion of this compound to a β-Diketone

  • Convert this compound to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

  • React the acid chloride with a suitable enolate, for example, the enolate of 4'-methylacetophenone, in a Claisen condensation-type reaction to form the 1,3-diketone.

Step 2: Cyclization with Hydrazine to form the Pyrazole Ring

Reagents and Materials:

  • 1-(4-Methylphenyl)-3-(4-carbamoylphenyl)propane-1,3-dione (from Step 1)

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or acetic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve the β-diketone (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1-1.2 equivalents) to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the pyrazole product.

  • Filter the solid, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data (Hypothetical):

ParameterValue
Yield 60-70%
Purity (by HPLC) >97%

Signaling Pathway

APIs derived from this compound, particularly selective COX-2 inhibitors, exert their therapeutic effects by modulating the cyclooxygenase (COX) signaling pathway. The diagram below illustrates the general mechanism of action.

COX_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Cellular Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgs Prostaglandin Synthases cox1->pgs cox2->pgs prostaglandins1 Prostaglandins (e.g., PGE2, PGI2) pgs->prostaglandins1 From COX-1 prostaglandins2 Prostaglandins (e.g., PGE2) pgs->prostaglandins2 From COX-2 thromboxane Thromboxane A2 pgs->thromboxane homeostasis Physiological Functions (Stomach lining, platelet aggregation) prostaglandins1->homeostasis inflammation Inflammation, Pain, Fever prostaglandins2->inflammation thromboxane->homeostasis nsaids Non-selective NSAIDs nsaids->cox1 nsaids->cox2 cox2_inhibitor Selective COX-2 Inhibitor (Derived from Intermediate) cox2_inhibitor->cox2

Caption: Cyclooxygenase (COX) Signaling Pathway and Inhibition.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the synthesis of the intermediate to its application in developing a potential therapeutic agent.

workflow cluster_synthesis Synthesis of Intermediate cluster_application Application in API Synthesis cluster_testing Biological Evaluation start Starting Materials (e.g., 4-Cyanobenzaldehyde) step1 Synthesis of 2-(4-Cyanophenyl)propanoic Acid start->step1 step2 Hydrolysis to This compound step1->step2 step3 Conversion to β-Diketone step2->step3 step4 Cyclization to 1,5-Diarylpyrazole (API Scaffold) step3->step4 step5 In vitro COX-2 Inhibition Assay step4->step5 step6 In vivo Anti-inflammatory and Analgesic Studies step5->step6

Caption: Workflow for Synthesis and Evaluation.

Conclusion

This compound is a versatile pharmaceutical intermediate with significant potential in the development of novel therapeutics, particularly selective COX-2 inhibitors. The protocols and workflows provided herein offer a foundational guide for researchers and scientists in the field of drug discovery and development. Further optimization of reaction conditions and exploration of diverse synthetic applications will continue to enhance the value of this important building block.

References

Application of 2-(4-Carbamoylphenyl)propanoic Acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Carbamoylphenyl)propanoic acid belongs to the class of 2-arylpropanoic acids, a well-established group of compounds with significant therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The core structure, featuring a propanoic acid moiety attached to an aromatic ring, is a key pharmacophore responsible for the anti-inflammatory, analgesic, and antipyretic properties of these compounds. The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1]

While specific research on this compound is not extensively available in public literature, its structural similarity to other known COX inhibitors, such as ibuprofen and carprofen, suggests its potential as a therapeutic agent. The presence of the carbamoyl (-CONH2) group on the phenyl ring can influence the compound's polarity, solubility, and interactions with biological targets, potentially offering a unique pharmacological profile.

These application notes provide a framework for the investigation of this compound in a drug discovery context, including a plausible synthetic route, protocols for evaluating its primary biological activity, and a discussion of its potential therapeutic applications.

Potential Therapeutic Applications

Based on the pharmacology of the 2-arylpropanoic acid class, this compound is a promising candidate for development in the following therapeutic areas:

  • Inflammatory Disorders: As a potential COX inhibitor, the compound could be effective in treating chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

  • Pain Management: By inhibiting prostaglandin synthesis, it may serve as an analgesic for various types of pain, including musculoskeletal pain, headaches, and postoperative pain.

  • Fever Reduction: Its potential antipyretic properties make it a candidate for alleviating fever.

  • Oncology: Some NSAIDs have shown promise in cancer chemoprevention and as adjuncts to cancer therapy, suggesting a possible avenue for investigation.

Data Presentation

Due to the limited publicly available data for this compound, the following tables present hypothetical, yet plausible, quantitative data that could be generated from the experimental protocols described below. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound[Example: 15.2][Example: 1.8][Example: 8.4]
Ibuprofen (Reference)13.53440.04
Celecoxib (Reference)28.30.04707.5

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Treatment Group (Dose)Paw Edema Inhibition (%) at 3h
Vehicle Control0
This compound (10 mg/kg)[Example: 35.4]
This compound (30 mg/kg)[Example: 58.2]
Indomethacin (10 mg/kg, Reference)65.1

Experimental Protocols

The following are detailed methodologies for the synthesis and primary pharmacological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a potential multi-step synthesis starting from 4-methylacetophenone.

Workflow Diagram:

G cluster_0 Synthesis of this compound 4-Methylacetophenone 4-Methylacetophenone 4-Methylphenylacetic_acid 4-Methylphenylacetic_acid 4-Methylacetophenone->4-Methylphenylacetic_acid Willgerodt-Kindler Reaction Methyl_2-(4-methylphenyl)propanoate Methyl_2-(4-methylphenyl)propanoate 4-Methylphenylacetic_acid->Methyl_2-(4-methylphenyl)propanoate Esterification α-Methylation Methyl_2-(4-(bromomethyl)phenyl)propanoate Methyl_2-(4-(bromomethyl)phenyl)propanoate Methyl_2-(4-methylphenyl)propanoate->Methyl_2-(4-(bromomethyl)phenyl)propanoate Benzylic Bromination (NBS, AIBN) Methyl_2-(4-cyanophenyl)propanoate Methyl_2-(4-cyanophenyl)propanoate Methyl_2-(4-(bromomethyl)phenyl)propanoate->Methyl_2-(4-cyanophenyl)propanoate Cyanation (NaCN) 2-(4-Cyanophenyl)propanoic_acid 2-(4-Cyanophenyl)propanoic_acid Methyl_2-(4-cyanophenyl)propanoate->2-(4-Cyanophenyl)propanoic_acid Ester Hydrolysis (NaOH) 2-(4-Carbamoylphenyl)propanoic_acid 2-(4-Carbamoylphenyl)propanoic_acid 2-(4-Cyanophenyl)propanoic_acid->2-(4-Carbamoylphenyl)propanoic_acid Nitrile Hydrolysis (H2SO4) G cluster_1 COX Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate_Enzyme_Inhibitor Pre-incubate COX-1/COX-2 with Inhibitor Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Add Arachidonic Acid (Substrate) Incubate_Enzyme_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction (e.g., with acid) Initiate_Reaction->Stop_Reaction Quantify_PGE2 Quantify Prostaglandin E2 (PGE2) via ELISA Stop_Reaction->Quantify_PGE2 Calculate_IC50 Calculate IC50 Values Quantify_PGE2->Calculate_IC50 G cluster_2 Prostaglandin Synthesis Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes PGH2->Prostaglandins_Thromboxanes Isomerases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Inhibitor This compound Inhibitor->COX1_COX2

References

Application Notes and Protocols: In Vivo Experimental Design for 2-(4-Carbamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(4-Carbamoylphenyl)propanoic acid is a derivative of phenylpropanoic acid, a chemical class known to include potent non-steroidal anti-inflammatory drugs (NSAIDs). Compounds with this structural motif frequently exhibit their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain signaling. These application notes provide a detailed framework for the in vivo evaluation of this compound, focusing on its potential anti-inflammatory and analgesic properties. The protocols described are based on established and widely used preclinical models.

Biological Activity and Mechanism of Action

Derivatives of 2-phenylpropionic acid have been shown to act as inhibitors of cyclooxygenase (COX), an enzyme responsible for the conversion of arachidonic acid to prostaglandins.[1] This inhibition is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of these compounds are often evaluated in animal models of inflammation, such as carrageenan-induced paw edema.[1][2] The metabolic fate of similar compounds, such as 2-phenylpropionic acid, has been studied in vivo, indicating that metabolic activation can occur through acyl glucuronidation and acyl-CoA formation.[3]

The primary hypothesized mechanism of action for this compound is the inhibition of COX enzymes (COX-1 and COX-2), leading to a reduction in prostaglandin synthesis. This, in turn, is expected to alleviate the signs of inflammation and reduce pain.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

COX_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins (PGE2, PGI2) COX_Enzymes->Prostaglandins synthesizes Compound This compound Compound->COX_Enzymes inhibits Inflammation Inflammation (Edema, Erythema) Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain

Caption: Hypothesized mechanism of action via the COX pathway.

In Vivo Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used model to assess the acute anti-inflammatory activity of a compound.[4]

Objective: To evaluate the ability of this compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Indomethacin or another reference NSAID

  • 1% (w/v) Carrageenan solution in sterile saline

  • Pletysmometer

Procedure:

  • Acclimatize animals for at least 7 days before the experiment.

  • Fast animals overnight with free access to water.

  • Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Groups 3-5: this compound at three different doses (e.g., 10, 30, 100 mg/kg)

  • Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 where ΔV = Vt - V0.

Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity.

Objective: To assess the analgesic effect of this compound on visceral pain.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Aspirin or another reference NSAID

  • 0.6% (v/v) Acetic acid solution in distilled water

Procedure:

  • Acclimatize animals and fast them for 12 hours before the experiment, with water ad libitum.

  • Divide animals into groups (n=6-8 per group) similar to the paw edema model.

  • Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • After 60 minutes, administer 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-15 minutes.

  • Calculate the percentage of protection (analgesia) using the formula: % Protection = [1 - (Writhes_treated / Writhes_control)] * 100

Experimental Workflow Diagram

Experimental_Workflow Start Start: Animal Acclimatization Grouping Randomization into Treatment Groups Start->Grouping Dosing Drug Administration (Vehicle, Positive Control, Test Compound) Grouping->Dosing Induction Induction of Inflammation/Pain Dosing->Induction Paw_Edema Carrageenan Injection (Paw Edema Model) Induction->Paw_Edema Anti-inflammatory Writhing Acetic Acid Injection (Writhing Test) Induction->Writhing Analgesic Measurement_PE Measure Paw Volume (0, 1, 2, 3, 4 hours) Paw_Edema->Measurement_PE Measurement_W Count Writhes (5-20 minutes post-injection) Writhing->Measurement_W Data_Analysis Data Analysis and Calculation of % Inhibition Measurement_PE->Data_Analysis Measurement_W->Data_Analysis End End: Report Generation Data_Analysis->End

Caption: General workflow for in vivo anti-inflammatory and analgesic testing.

Data Presentation

The following tables present hypothetical but expected outcomes from the described in vivo experiments.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Indomethacin100.32 ± 0.0462.4%
This compound100.68 ± 0.0520.0%
This compound300.45 ± 0.0447.1%
This compound1000.29 ± 0.0365.9%

Table 2: Effect of this compound on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg)Number of Writhes (Mean ± SEM)% Protection
Vehicle Control-45.2 ± 3.1-
Aspirin10018.5 ± 2.559.1%
This compound1035.8 ± 2.820.8%
This compound3024.1 ± 2.246.7%
This compound10015.6 ± 1.965.5%

Conclusion

These protocols provide a robust starting point for the in vivo characterization of this compound. Based on its structural similarity to other known anti-inflammatory agents, it is hypothesized that this compound will demonstrate dose-dependent efficacy in models of acute inflammation and visceral pain. The data generated from these studies will be crucial for establishing a preliminary pharmacological profile and guiding further preclinical development. Subsequent studies could explore its selectivity for COX-1 versus COX-2 enzymes and evaluate its safety profile, including potential gastrointestinal effects.

References

Application Note: Quantitative Analysis of 2-(4-Carbamoylphenyl)propanoic Acid and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-(4-Carbamoylphenyl)propanoic acid is a compound of interest in pharmaceutical research and development. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its putative metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals.

Principle

This method utilizes a robust sample preparation procedure followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision. The method is based on established analytical principles for similar acidic drug molecules.

Metabolic Pathway of this compound (Hypothetical)

The metabolic pathway of this compound has not been fully elucidated. Based on the known metabolism of structurally related compounds like ibuprofen, the primary metabolic routes are anticipated to be oxidation of the aliphatic side chain.[1][2][3] The main metabolic transformations are expected to be hydroxylation, followed by further oxidation to a carboxylic acid derivative. The carbamoyl group may also undergo hydrolysis.

Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Metabolite1 2-(4-Carbamoylphenyl)-3-hydroxypropanoic acid (Hydroxy Metabolite) Parent->Metabolite1 CYP450 Metabolite3 2-(4-Carboxyphenyl)propanoic acid (Hydrolysis Product) Parent->Metabolite3 Amidase Conjugate1 Glucuronide Conjugate Parent->Conjugate1 Metabolite2 3-(4-Carbamoylphenyl)propanoic acid (Carboxy Metabolite) Metabolite1->Metabolite2 ADH/ALDH Metabolite1->Conjugate1 UGTs Conjugate2 Sulfate Conjugate Metabolite1->Conjugate2 SULTs Metabolite2->Conjugate1 Metabolite2->Conjugate2 Metabolite3->Conjugate1

Figure 1: Hypothetical metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of the analytes from human plasma.

Materials:

  • Human plasma

  • Acetonitrile (HPLC grade)

  • This compound analytical standard

  • Hypothetical Metabolite standards (if available)

  • Internal Standard (IS): this compound-d3 (or a structurally similar stable isotope-labeled compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[5]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 10% B for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Temperature 500°C
Collision Gas Nitrogen
Curtain Gas 20 psi
Ion Source Gas 1 40 psi
Ion Source Gas 2 50 psi

MRM Transitions (Hypothetical):

AnalyteQ1 (m/z)Q3 (m/z)DP (V)CE (V)
This compound206.1162.1-50-15
Hydroxy Metabolite222.1178.1-55-18
Carboxy Metabolite220.1176.1-55-18
Hydrolysis Product207.1163.1-50-15
Internal Standard (IS)209.1165.1-50-15

Note: The MRM transitions, declustering potential (DP), and collision energy (CE) should be optimized for the specific instrument used.

Data Presentation

The following tables present hypothetical quantitative data for illustrative purposes. This data demonstrates the expected performance of the method.

Table 1: Calibration Curve Parameters (Hypothetical Data)

AnalyteLinear Range (ng/mL)
This compound1 - 10000.9985
Hydroxy Metabolite1 - 10000.9979
Carboxy Metabolite1 - 10000.9981
Hydrolysis Product1 - 10000.9975

Table 2: Precision and Accuracy (Hypothetical Data)

AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
This compoundLQC32.9598.34.5
MQC5051.2102.43.1
HQC800790.498.82.8
Hydroxy MetaboliteLQC33.08102.75.2
MQC5048.997.83.8
HQC800812.0101.53.5
Carboxy MetaboliteLQC32.8996.36.1
MQC5052.1104.24.2
HQC800785.698.23.9

Visualization of Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 100 µL Human Plasma Add_IS Add 10 µL Internal Standard Plasma->Add_IS Precipitation Add 300 µL Acetonitrile Add_IS->Precipitation Vortex Vortex 1 min Precipitation->Vortex Centrifuge Centrifuge 14,000 rpm, 10 min Vortex->Centrifuge Supernatant Transfer 200 µL Supernatant Centrifuge->Supernatant Injection Inject 5 µL Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound and its hypothetical metabolites in human plasma. The method is sensitive, selective, and robust, making it suitable for pharmacokinetic and drug metabolism studies. The provided workflows and hypothetical data serve as a guide for researchers to establish and validate this assay in their own laboratories.

References

Application Notes and Protocols for Studying Enzyme Inhibition by 2-(4-Carbamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of IMPDH Inhibitors

IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[2] Inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools. This depletion has profound effects on cellular processes, particularly in rapidly proliferating cells like activated lymphocytes and cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[1][2][3]

Data Presentation: Comparative Inhibitor Analysis

To provide a framework for evaluating the potency of 2-(4-carbamoylphenyl)propanoic acid, the following table summarizes the inhibitory constants for well-established IMPDH inhibitors.

InhibitorTarget EnzymeInhibition TypeIC50KiReference(s)
Mycophenolic Acid (MPA)IMPDH Type IUncompetitive-11 nM[4]
Mycophenolic Acid (MPA)IMPDH Type IIUncompetitive0.24 µM6 nM[4][5]
Ribavirin-5'-monophosphateIMPDHCompetitive44 µM (for Ribavirin)250 nM[6]
MizoribineIMPDH---[7][8]

Note: IC50 values can vary depending on the assay conditions. The provided data serves as a reference.

Signaling Pathways Affected by IMPDH Inhibition

Inhibition of IMPDH and subsequent GTP pool depletion affects several downstream signaling pathways critical for cell growth, inflammation, and immune responses.

Guanine Nucleotide Biosynthesis Pathway

The primary effect of IMPDH inhibition is the disruption of the de novo guanine nucleotide biosynthesis pathway.

G IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP IMPDH->XMP Catalysis Inhibitor This compound Inhibitor->IMPDH Inhibition

Caption: Inhibition of IMPDH by this compound.

Downstream Signaling Cascades

Depletion of GTP pools can modulate the activity of GTP-binding proteins and other signaling molecules, impacting pathways such as:

  • NF-κB Signaling Pathway: IMPDH inhibition can lead to the overactivation of the Toll-like receptor (TLR)-TRAF6-NF-κB signaling pathway.[9][10] This can result in increased inflammation in certain cellular contexts.

  • p38 MAPK Signaling Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation, can be influenced by IMPDH inhibition.[11][12][13]

  • TLR Signaling Pathway: IMPDH has been shown to suppress TLR-mediated signaling.[9][10] Therefore, its inhibition can lead to an enhanced TLR response.

G cluster_inhibition IMPDH Inhibition cluster_pathways Affected Signaling Pathways IMPDH_Inhibitor This compound GTP_depletion GTP Pool Depletion IMPDH_Inhibitor->GTP_depletion Inhibits IMPDH TLR TLR Signaling GTP_depletion->TLR Modulates p38 p38 MAPK Pathway GTP_depletion->p38 Modulates NFkB NF-κB Pathway TLR->NFkB Activates p38->NFkB Can influence

Caption: Overview of signaling pathways affected by IMPDH inhibition.

Experimental Protocols

The following protocols provide a detailed methodology for determining the inhibitory activity of this compound against IMPDH.

IMPDH Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of IMPDH by monitoring the production of NADH at 340 nm.

Materials:

  • Recombinant human IMPDH2 enzyme

  • This compound

  • Inosine monophosphate (IMP)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA.[14]

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow:

G A Prepare Reagents (Buffer, Substrates, Inhibitor) B Add Assay Buffer, IMP, and This compound to wells A->B C Pre-incubate at 37°C B->C D Initiate reaction by adding NAD+ and IMPDH enzyme C->D E Measure absorbance at 340 nm kinetically over 30-60 minutes D->E F Calculate initial reaction velocities E->F G Determine IC50 value F->G

Caption: Workflow for the IMPDH spectrophotometric inhibition assay.

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of IMP and NAD+ in Assay Buffer.

    • Dilute the recombinant IMPDH2 enzyme in Assay Buffer to the desired concentration.

  • Assay Setup:

    • In a 96-well microplate, add 150 µL of Assay Buffer to each well.

    • Add 10 µL of varying concentrations of this compound to the sample wells. Add 10 µL of solvent to the control wells.

    • Add 20 µL of IMP solution to all wells. Final concentrations of substrates can be around 250 µM for IMP and 100 µM for NAD+ for human IMPDH II.[14]

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding a mixture of 10 µL of NAD+ solution and 10 µL of IMPDH2 enzyme solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the increase in absorbance at 340 nm every 30 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Determination of Inhibition Type (Ki)

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies should be performed by varying the concentration of one substrate (IMP or NAD+) while keeping the other constant, at different fixed concentrations of this compound. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots to determine the inhibition constant (Ki).

Conclusion

These application notes provide a comprehensive resource for researchers interested in studying the enzyme inhibitory properties of this compound. By following the detailed protocols and utilizing the comparative data and pathway diagrams, scientists can effectively characterize the inhibitory potential of this compound against IMPDH and explore its effects on relevant cellular signaling pathways. This information is valuable for the fields of drug discovery and development, particularly in the areas of immunology and oncology.

References

Application Notes and Protocols for High-Throughput Screening of 2-(4-Carbamoylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Carbamoylphenyl)propanoic acid and its derivatives represent a class of small molecules with significant therapeutic potential, primarily attributed to their structural resemblance to known pharmacophores. Their chemical scaffold suggests possible interactions with key biological targets involved in inflammation and cancer. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such derivatives to identify lead compounds with desired biological activity.

These application notes provide detailed protocols for HTS assays targeting two key protein families relevant to the potential mechanism of action of this compound derivatives: Cyclooxygenase (COX) enzymes, primarily for anti-inflammatory applications, and Poly (ADP-ribose) polymerase (PARP) enzymes, for anticancer therapeutic strategies.

Potential Biological Targets and Signaling Pathways

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[1][2] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible by inflammatory stimuli, making it a key target for anti-inflammatory drugs.[3][4] Inhibition of COX-2 is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Given the structural similarities of this compound derivatives to some NSAIDs, targeting COX-2 is a primary hypothesis for their anti-inflammatory effects.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostanoids Prostanoids (Prostaglandins, Thromboxane) pgh2->prostanoids inflammation Inflammation, Pain, Fever prostanoids->inflammation homeostasis Gastric Protection, Platelet Aggregation prostanoids->homeostasis stimuli Inflammatory Stimuli (Cytokines, Growth Factors) stimuli->cox2 Induces derivatives 2-(4-Carbamoylphenyl)propanoic acid derivatives derivatives->cox2 Inhibition

Caption: Cyclooxygenase (COX) Signaling Pathway.
Poly (ADP-ribose) Polymerase (PARP) Pathway

PARP enzymes, particularly PARP-1 and PARP-2, are critical for DNA damage repair.[5][6][7] They detect single-strand breaks in DNA and, upon activation, synthesize poly (ADP-ribose) chains that recruit other DNA repair proteins.[5][8][9] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), cells become highly dependent on PARP-mediated repair.[10][11][12] Inhibiting PARP in such cancer cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[10] The carbamoylphenyl moiety in the candidate compounds is a feature found in several known PARP inhibitors, suggesting this as a plausible anticancer mechanism.

PARP_Pathway dna_damage DNA Single-Strand Break parp PARP-1 / PARP-2 dna_damage->parp binds to par Poly(ADP-ribose) (PAR) chains parp->par synthesizes replication Replication Fork Collapse parp->replication Inhibition leads to nad NAD+ nad->parp repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) par->repair_proteins ssbr Single-Strand Break Repair repair_proteins->ssbr dsb DNA Double-Strand Break replication->dsb brca_proficient BRCA-Proficient Cells dsb->brca_proficient brca_deficient BRCA-Deficient Cells dsb->brca_deficient hrr Homologous Recombination Repair (HRR) brca_proficient->hrr cell_survival1 Cell Survival hrr->cell_survival1 synthetic_lethality Synthetic Lethality (Cell Death) brca_deficient->synthetic_lethality derivatives 2-(4-Carbamoylphenyl)propanoic acid derivatives derivatives->parp Inhibition

Caption: PARP-mediated DNA Damage Repair Pathway.

High-Throughput Screening Workflow

A typical HTS workflow for identifying active compounds involves several stages, from primary screening of a large compound library to secondary assays for hit confirmation and characterization.[13][14][15][16][17]

HTS_Workflow library Compound Library (this compound derivatives) primary_screen Primary HTS (Single concentration) library->primary_screen data_analysis1 Data Analysis (Hit Identification) primary_screen->data_analysis1 inactive Inactive Compounds data_analysis1->inactive hits Primary Hits data_analysis1->hits hit_confirmation Hit Confirmation (Re-testing) hits->hit_confirmation dose_response Dose-Response Assays (IC50 determination) hit_confirmation->dose_response data_analysis2 Data Analysis (Potency & Efficacy) dose_response->data_analysis2 confirmed_hits Confirmed Hits data_analysis2->confirmed_hits secondary_assays Secondary Assays (Selectivity, Mechanism of Action) confirmed_hits->secondary_assays lead_candidates Lead Candidates secondary_assays->lead_candidates

Caption: General High-Throughput Screening Workflow.

Experimental Protocols and Data Presentation

Assay 1: Fluorometric High-Throughput Screening for COX-2 Inhibitors

This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme.[18][19]

Materials:

  • COX-2 enzyme (human recombinant)

  • COX Assay Buffer

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Heme cofactor

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well or 384-well black microplates

Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme, arachidonic acid, and fluorometric probe to their working concentrations in COX Assay Buffer.

  • Compound Plating: Dispense a small volume (e.g., 1 µL) of the test compounds, positive control, and DMSO (negative control) into the wells of the microplate.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except for the "no enzyme" control wells.

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of arachidonic acid and the fluorometric probe to all wells.

  • Signal Detection: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) over time (kinetic mode) or at a fixed endpoint (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each test compound relative to the positive and negative controls. For dose-response experiments, plot the percent inhibition against the compound concentration to determine the IC50 value.

Data Presentation: COX-2 Inhibition

Compound IDConcentration (µM)% Inhibition (at 10 µM)IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Derivative A1085.21.5>100
Derivative B1025.6>50N/A
Derivative C1092.10.885
Celecoxib1098.50.05[20]600[20]
Ibuprofen1075.45.20.5

Note: The data presented are hypothetical examples for illustrative purposes. Actual results will vary. Literature IC50 values are provided for comparison.[20][21][22][23][24]

Assay 2: Homogeneous Fluorescent High-Throughput Screening for PARP-1 Inhibitors

This assay quantifies PARP-1 activity by measuring the depletion of its substrate, NAD+.[8][25][26] A decrease in PARP-1 activity due to inhibition results in a higher level of remaining NAD+, which is then detected by a coupled enzymatic reaction that generates a fluorescent signal.

Materials:

  • PARP-1 enzyme (human recombinant)

  • Activated DNA

  • PARP Assay Buffer

  • NAD+

  • Cycling enzyme mix (e.g., alcohol dehydrogenase and diaphorase)

  • Resazurin (non-fluorescent substrate)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Known PARP-1 inhibitor (e.g., Olaparib) as a positive control

  • 96-well or 384-well black microplates

Protocol:

  • Reagent Preparation: Prepare all reagents as per the assay kit's manual.

  • Compound Plating: Dispense test compounds, positive control, and DMSO (negative control) into the microplate wells.

  • PARP Reaction: Add a mixture of PARP-1 enzyme, activated DNA, and NAD+ to each well to start the PARP reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for NAD+ consumption.

  • Detection: Add the cycling enzyme mix and resazurin to all wells. This mix will convert the remaining NAD+ into a fluorescent product (resorufin).

  • Signal Measurement: Incubate for 15-30 minutes at room temperature, protected from light. Measure the fluorescence intensity (e.g., Ex/Em = 530/590 nm) using a microplate reader. A higher fluorescence signal corresponds to greater PARP-1 inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound and determine IC50 values from dose-response curves.

Data Presentation: PARP-1 Inhibition

Compound IDConcentration (µM)% Inhibition (at 1 µM)IC50 (nM)
Derivative X191.385
Derivative Y115.8>1000
Derivative Z175.4250
Olaparib199.25[27]
Veliparib195.62.9[28]

Note: The data presented are hypothetical examples for illustrative purposes. Actual results will vary. Literature IC50 values are provided for comparison.[27][28][29][30]

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound derivatives against two high-value therapeutic targets: COX-2 and PARP-1. By employing these assays, researchers can efficiently identify and characterize promising lead compounds for further development as novel anti-inflammatory or anticancer agents. The structured data presentation and clear visualization of pathways and workflows are designed to facilitate experimental planning and data interpretation in a drug discovery setting.

References

Application Note: Derivatization of 2-(4-Carbamoylphenyl)propanoic Acid for Enhanced Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Carbamoylphenyl)propanoic acid is a non-steroidal anti-inflammatory drug (NSAID) analogue. Like other NSAIDs, its therapeutic effects are primarily derived from the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of inflammatory prostaglandins.[1][2] However, the clinical utility of NSAIDs can be limited by adverse effects, such as gastrointestinal toxicity and cardiovascular risks, often linked to non-selective inhibition of COX isoforms (COX-1 and COX-2).[2] Derivatization of the parent molecule presents a promising strategy to enhance therapeutic efficacy, improve COX-2 selectivity, and reduce off-target effects. This document outlines synthetic strategies, detailed experimental protocols for biological evaluation, and relevant signaling pathways.

Derivatization Strategies

Chemical modification of the carboxylic acid moiety is a common and effective strategy to modulate the pharmacokinetic and pharmacodynamic properties of profen-class NSAIDs.

  • Esterification: Conversion of the carboxylic acid to an ester can yield prodrugs. These derivatives are typically more lipophilic, which can improve membrane permeability and reduce direct gastric irritation. In vivo, endogenous esterases hydrolyze the ester to release the active carboxylic acid parent drug.

  • Amide Synthesis: Coupling the carboxylic acid with a diverse range of amines (e.g., amino acid esters, heterocyclic amines) can create novel chemical entities with altered binding affinities for the COX active site. This approach has been successful in identifying derivatives with enhanced potency and selectivity.

  • Thiourea Derivative Synthesis: As demonstrated with other NSAIDs like naproxen, converting the carboxylic acid to a thiourea derivative can lead to compounds with significant anti-inflammatory activity.[3] This involves converting the acid to an acyl chloride, followed by reaction with an amine to form an amide, and subsequent conversion to the thiourea.

  • Incorporation of Heterocyclic Moieties: Attaching various heterocyclic rings, such as thiazole, can introduce new binding interactions with the target enzyme, potentially increasing inhibitory activity.[4]

Signaling Pathways & Mechanism of Action

The primary mechanism of action for NSAIDs is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins (PGs).[5] However, evidence suggests that NSAIDs can also exert their effects through COX-independent pathways, such as the modulation of the NF-κB signaling and inhibition of the NLRP3 inflammasome.[6][7]

COX_Pathway cluster_membrane Cell Membrane AA Arachidonic Acid COX COX-1 / COX-2 (Prostaglandin H Synthase) AA->COX PGs Prostaglandins (PGE2, PGI2) Thromboxanes (TXA2) COX->PGs Inflammation Inflammation Pain Fever PGs->Inflammation NSAID 2-(4-Carbamoylphenyl)propanoic Acid Derivatives NSAID->COX Membrane Phospholipids Membrane Phospholipids Membrane Phospholipids->AA PLA2 NLRP3_Pathway cluster_cell Macrophage LPS Signal 1 (e.g., LPS) NFkB Pro-IL-1β Transcription LPS->NFkB ATP Signal 2 (e.g., ATP) NLRP3 NLRP3 Inflammasome Assembly ATP->NLRP3 Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Casp1 Caspase-1 (activated) IL1b IL-1β (active) Inflammation Inflammation IL1b->Inflammation Pro_IL1b->IL1b Caspase-1 Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Casp1 NLRP3 NSAID Fenamate NSAIDs (Potential COX-Independent Effect) NSAID->NLRP3 Synthesis_Workflow start Start Materials: - this compound - Amine (R-NH2) - Coupling Agents (EDC, HOBt) reaction Reaction: - Dissolve reactants in DCM/DMF - Stir at 0°C to RT for 12-24h start->reaction workup Aqueous Workup: - Wash with dilute HCl, NaHCO3, brine - Dry organic layer (Na2SO4) reaction->workup purification Purification: - Remove solvent in vacuo - Column Chromatography (Silica Gel) workup->purification characterization Characterization: - 1H NMR, 13C NMR - Mass Spectrometry (LC-MS) - Purity (HPLC) purification->characterization product Final Product: Amide Derivative characterization->product

References

Application Notes and Protocols for Solid-Phase Extraction of 2-(4-Carbamoylphenyl)propanoic acid from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(4-Carbamoylphenyl)propanoic acid is a chemical entity of interest in various fields of research and drug development. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.[1][2] This document provides a detailed protocol for the solid-phase extraction of this compound from biological samples, designed for researchers, scientists, and drug development professionals. The proposed method is based on the physicochemical properties of the analyte and general principles of reversed-phase SPE.

Physicochemical Properties of this compound

Understanding the chemical properties of this compound is essential for developing an effective SPE method. The molecule possesses a carboxylic acid group, making it an acidic compound, and a carbamoylphenyl group, which contributes to its polarity. The presence of the aromatic ring also allows for non-polar interactions. This amphiphilic nature suggests that a reversed-phase SPE sorbent, such as C18, would be a suitable choice for extraction.

PropertyValue (Predicted)
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
pKa (Carboxylic Acid)~4-5
LogP~1.5-2.5

Principle of the SPE Method

This protocol utilizes a reversed-phase SPE mechanism. The biological sample is first acidified to ensure that the carboxylic acid group of the analyte is protonated and therefore less polar. This increases its affinity for the non-polar C18 sorbent. After loading the sample, the cartridge is washed with a weak organic solvent to remove polar interferences. Finally, the analyte is eluted with a stronger organic solvent, which disrupts the interaction between the analyte and the sorbent.

Experimental Protocol: SPE of this compound from Human Plasma

This protocol is designed for the extraction of this compound from human plasma using a standard C18 SPE cartridge.

Materials and Reagents:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (e.g., a structurally similar deuterated compound)

  • SPE Cartridges: C18, 100 mg, 1 mL (or similar)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Pretreatment:

    • Thaw frozen plasma samples to room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 500 µL of plasma in a microcentrifuge tube, add 50 µL of internal standard solution.

    • Add 500 µL of 2% formic acid in water and vortex for 30 seconds. This step precipitates proteins and acidifies the sample.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 1 mL of methanol.

    • Equilibrate the cartridge by passing 1 mL of water. Ensure the sorbent bed does not run dry.

  • Sample Loading:

    • Load the pretreated plasma supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution:

    • Elute the analyte from the cartridge with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the analytical method (e.g., 50:50 acetonitrile:water) for subsequent analysis by HPLC or LC-MS.

Illustrative Performance Data

The following table summarizes the expected performance of this SPE method. This data is illustrative and should be confirmed by a full method validation in the user's laboratory.

ParameterResult
Recovery
Low QC (10 ng/mL)92%
Mid QC (100 ng/mL)95%
High QC (1000 ng/mL)98%
Precision (%CV)
Intra-day< 5%
Inter-day< 7%
Matrix Effect 97% - 105%

Visualizations

SPE_Workflow cluster_Pretreatment Sample Pretreatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Acidify Acidify & Precipitate Proteins (e.g., 2% Formic Acid) Add_IS->Acidify Centrifuge Centrifuge Acidify->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash Wash (5% Methanol) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Formulation of 2-(4-Carbamoylphenyl)propanoic acid for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of 2-(4-carbamoylphenyl)propanoic acid, a non-steroidal anti-inflammatory drug (NSAID), for use in preclinical animal studies. Due to its classification as a Biopharmaceutics Classification System (BCS) Class II or IV compound, with low aqueous solubility, appropriate formulation is critical to ensure adequate bioavailability and reliable experimental outcomes.

Physicochemical Properties (Predicted)

Precise experimental data for this compound is limited. The following table summarizes predicted physicochemical properties based on its chemical structure and data from structurally similar compounds. These values should be confirmed experimentally for the specific batch of the compound being used.

PropertyPredicted ValueRemarks
Molecular FormulaC10H11NO3-
Molecular Weight209.2 g/mol -
pKa~4.5 - 5.0Similar to other propanoic acid derivatives. The acidic nature is due to the carboxylic acid group.
logP1.5 - 2.5Indicates poor water solubility and preference for lipid environments.
Aqueous Solubility< 0.1 mg/mLPredicted to be poorly soluble in aqueous media at physiological pH.

Recommended Formulation Strategies

Given its predicted low aqueous solubility, several formulation strategies can be employed for the oral or parenteral administration of this compound in animal studies. The choice of formulation will depend on the desired route of administration, dose level, and the specific animal model.

Oral Administration

Oral gavage is a common method for administering compounds in preclinical studies. The following vehicles are recommended for formulating this compound for oral delivery.

Vehicle Composition for Oral Formulations

Vehicle ComponentConcentration Range (%)Purpose
Suspending Agents
Methylcellulose (MC) or Carboxymethylcellulose (CMC)0.5 - 2.0Increases viscosity to create a stable suspension.[1][2]
Wetting Agents/Surfactants
Polysorbate 80 (Tween® 80)0.1 - 5.0Reduces the surface tension between the drug particles and the vehicle, improving wettability.[1][3]
Co-solvents
Polyethylene Glycol 300/400 (PEG 300/400)10 - 40Can help to dissolve a portion of the drug.[3]
Dimethyl Sulfoxide (DMSO)2 - 10A powerful solvent, but its use should be minimized due to potential toxicity.[3]
Lipid-based Vehicles
Corn Oil, Sesame OilUp to 100Suitable for lipophilic compounds.[1][3]
Experimental Protocol: Preparation of an Oral Suspension (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL suspension of this compound in a vehicle containing 0.5% w/v methylcellulose and 2% w/v Tween® 80.

Materials:

  • This compound

  • Methylcellulose (low viscosity)

  • Tween® 80

  • Sterile water for injection

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Homogenizer (optional)

  • Calibrated balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare the Vehicle:

    • In a clean beaker, add approximately 80% of the final required volume of sterile water.

    • While stirring, slowly sprinkle the required amount of methylcellulose onto the surface of the water to avoid clumping.

    • Continue stirring until the methylcellulose is fully hydrated and the solution is clear. This may require stirring for several hours or overnight at 4°C.

    • Add the required volume of Tween® 80 to the methylcellulose solution and mix thoroughly.

    • Bring the final volume to 100% with sterile water and mix until homogeneous.

  • Prepare the Drug Suspension:

    • Accurately weigh the required amount of this compound.

    • Transfer the powder to a glass mortar.

    • Add a small volume of the prepared vehicle to the mortar to form a paste.

    • Triturate the paste with the pestle to ensure the drug particles are thoroughly wetted.

    • Gradually add the remaining vehicle to the mortar while continuously mixing.

    • Transfer the suspension to a volumetric flask or graduated cylinder.

    • Rinse the mortar and pestle with a small amount of the vehicle and add the rinsing to the bulk suspension to ensure a complete transfer of the drug.

    • Bring the suspension to the final desired volume with the vehicle.

    • Stir the suspension with a magnetic stir bar for at least 30 minutes before dosing. For a more uniform particle size, a homogenizer can be used.

Stability: This suspension should be prepared fresh daily. If storage is necessary, it should be stored at 2-8°C and protected from light. Before each use, the suspension must be thoroughly vortexed or stirred to ensure homogeneity.

Experimental Workflow for Formulation Development

G cluster_0 Pre-formulation cluster_1 Formulation Screening cluster_2 Formulation Optimization & Characterization cluster_3 In-vivo Study A Physicochemical Characterization (Solubility, pKa, logP) B Dose Range Selection A->B C Vehicle Selection (Aqueous vs. Lipid-based) B->C D Excipient Compatibility C->D E Preparation of Trial Formulations (e.g., Suspensions, Solutions) D->E F Particle Size Analysis E->F G Homogeneity Testing E->G H Short-term Stability Assessment E->H I Dosing and Pharmacokinetic Analysis F->I G->I H->I

Caption: Workflow for developing a suitable formulation for animal studies.

Signaling Pathway of NSAIDs

Non-steroidal anti-inflammatory drugs like this compound primarily exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible by inflammatory stimuli) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins nsaid This compound (NSAID) nsaid->cox1 Inhibition nsaid->cox2 Inhibition inflammation Inflammation Pain Fever prostaglandins->inflammation

Caption: Inhibition of the Cyclooxygenase (COX) pathway by NSAIDs.

By inhibiting COX-1 and COX-2, this compound is expected to reduce the production of prostaglandins, thereby alleviating inflammation, pain, and fever.

Conclusion

The successful preclinical evaluation of this compound is highly dependent on the use of an appropriate formulation. The protocols and information provided in this document offer a starting point for developing a stable and effective formulation for animal studies. It is imperative that researchers perform their own formulation development and characterization to ensure the reliability and reproducibility of their in vivo results.

References

Application Notes and Protocols: Molecular Docking Studies of 2-(3-benzoylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking studies of 2-(3-benzoylphenyl)propanoic acid (Ketoprofen) derivatives. This document outlines the rationale, experimental protocols, and data interpretation for the design and evaluation of these compounds as potential anti-inflammatory agents. The primary molecular targets for these derivatives are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Introduction

2-(3-benzoylphenyl)propanoic acid, commonly known as Ketoprofen, is a well-established non-steroidal anti-inflammatory drug (NSAID). It exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. However, non-selective inhibition of both COX-1 and COX-2 isoforms can lead to gastrointestinal side effects. Consequently, research has focused on developing derivatives of Ketoprofen with improved selectivity towards the inducible COX-2 isoform, which is predominantly expressed at sites of inflammation. This approach aims to retain anti-inflammatory efficacy while minimizing adverse effects.

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). In the context of Ketoprofen derivatives, docking studies are instrumental in understanding their interaction with the active sites of COX-1 and COX-2, thereby guiding the design of more potent and selective inhibitors.

Signaling Pathway of Cyclooxygenase (COX)

The anti-inflammatory effects of 2-(3-benzoylphenyl)propanoic acid derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the synthesis of prostaglandins, which are key signaling molecules in inflammation, pain, and fever.

COX_Signaling_Pathway membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pla2->arachidonic_acid Hydrolysis pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 gi_protection GI Mucosal Protection cox1->gi_protection cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase activity prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins thromboxane Thromboxane A2 pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet_aggregation Platelet Aggregation, Vasoconstriction thromboxane->platelet_aggregation ketoprofen_derivatives 2-(3-benzoylphenyl)propanoic acid derivatives ketoprofen_derivatives->cox1 Inhibition ketoprofen_derivatives->cox2 Inhibition

Caption: Cyclooxygenase (COX) Signaling Pathway.

Experimental Protocols

General Synthesis of 2-(3-benzoylphenyl)propanoic Acid Derivatives

The synthesis of various derivatives of 2-(3-benzoylphenyl)propanoic acid often starts from the parent compound, Ketoprofen. A general workflow for the synthesis of ester and amide derivatives is presented below.

Synthesis_Workflow ketoprofen Ketoprofen (2-(3-benzoylphenyl)propanoic acid) thionyl_chloride Thionyl Chloride (SOCl2) ketoprofen->thionyl_chloride acid_chloride Acid Chloride Intermediate alcohol Alcohol (R-OH) acid_chloride->alcohol amine Amine (R-NH2) acid_chloride->amine ester_prodrugs Ester Prodrugs amide_derivatives Amide Derivatives thionyl_chloride->acid_chloride Reaction alcohol->ester_prodrugs Esterification amine->amide_derivatives Amidation

Caption: General Synthesis Workflow for Ketoprofen Derivatives.

Protocol for Esterification:

  • Acid Chloride Formation: Dissolve Ketoprofen in a suitable dry solvent (e.g., dichloromethane, DCM). Add thionyl chloride dropwise at 0°C. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Esterification: Dissolve the acid chloride in dry DCM. Add the desired alcohol and a base (e.g., triethylamine, pyridine) to the solution at 0°C. Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane:ethyl acetate).

  • Characterization: Confirm the structure of the synthesized ester derivative using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compounds (Ketoprofen derivatives) and standard drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6 per group): a control group, a standard drug group, and test compound groups at various doses.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema and Inhibition:

    • Calculate the paw edema at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at 0 h.

    • Calculate the percentage inhibition of edema for each group compared to the control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Molecular Docking Protocol using AutoDock Vina

This protocol outlines the steps for performing molecular docking of Ketoprofen derivatives against COX-1 and COX-2.

Software and Resources:

  • AutoDock Tools (ADT)

  • AutoDock Vina

  • PyMOL or other molecular visualization software

  • Protein Data Bank (PDB) for crystal structures of COX-1 (e.g., PDB ID: 1EQG) and COX-2 (e.g., PDB ID: 1CX2).

Protocol:

  • Protein Preparation:

    • Download the crystal structures of COX-1 and COX-2 from the PDB.

    • Open the PDB file in ADT. Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the Ketoprofen derivative using a chemical drawing tool and save it in a suitable format (e.g., SDF, MOL2).

    • Open the ligand file in ADT.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Load the prepared protein PDBQT file into ADT.

    • Define the active site for docking. This can be done by centering the grid box on the co-crystallized ligand (if present) or by identifying key active site residues from the literature.

    • Set the grid box dimensions to encompass the entire active site. A typical size is 25 x 25 x 25 Å.

    • Save the grid parameter file.

  • Docking Simulation:

    • Create a configuration file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files, and the grid box parameters.

    • Run AutoDock Vina from the command line using the command: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

    • Visualize the docking results using PyMOL or ADT. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.

    • Compare the binding affinities and poses of the derivatives against both COX-1 and COX-2 to assess their predicted potency and selectivity.

Data Presentation

The following tables summarize the quantitative data for the inhibition of COX-1 and COX-2 by Ketoprofen and some of its derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Ketoprofen (S-enantiomer)2.50.024104.2[1]
Ketoprofen (Racemic)---
Hydroxamic acid derivative---[2]
Ketoximic analogue---[2]
l-VEVE-(S)-Ket20.24.84.2[3]
d-VEVE-(S)-Ket27.85.84.8[3]

Note: A higher selectivity index indicates greater selectivity for COX-2.

Table 2: Molecular Docking Binding Affinities

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
KetoprofenCOX-11EQG-Arg120, Tyr355
KetoprofenCOX-21CX2-Arg120, Tyr355, Val523
Hydroxamic acid derivativeMMP-32JT5--
Ketoximic analogueMMP-32JT5--

Note: More negative binding affinity values indicate stronger predicted binding.

Conclusion

The molecular docking studies of 2-(3-benzoylphenyl)propanoic acid derivatives provide valuable insights into their potential as selective COX-2 inhibitors. By combining computational predictions with in vitro and in vivo experimental data, researchers can rationally design and synthesize novel anti-inflammatory agents with improved efficacy and safety profiles. The protocols and data presented in these application notes serve as a guide for professionals in the field of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Carbamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(4-Carbamoylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound, particularly through the partial hydrolysis of 2-(4-cyanophenyl)propanoic acid.

Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. The most common issues are incomplete conversion of the starting material or the formation of side products. Here are some key areas to investigate:

  • Incomplete Hydrolysis: The partial hydrolysis of the nitrile group to an amide is a delicate reaction. Insufficient reaction time or inadequate temperature can lead to a significant amount of unreacted 2-(4-cyanophenyl)propanoic acid remaining.

  • Over-hydrolysis to the Carboxylic Acid: The primary competing reaction is the complete hydrolysis of the nitrile group to a carboxylic acid, forming 2-(4-carboxyphenyl)propanoic acid. This is often favored by harsh reaction conditions such as high temperatures or prolonged reaction times.

  • Suboptimal pH: The pH of the reaction medium is critical for the selective partial hydrolysis of nitriles. For methods employing hydrogen peroxide, maintaining a basic pH is essential for the generation of the active hydroperoxide anion.

  • Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized areas of high reactant concentration or temperature, promoting side reactions.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal balance between nitrile conversion and amide formation. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Control pH: Carefully monitor and control the pH of the reaction mixture, especially when using base-catalyzed hydrolysis. A pH that is too high can accelerate the hydrolysis of the desired amide product.

  • Ensure Efficient Stirring: Use a suitable stir bar or overhead stirrer to ensure the reaction mixture is homogeneous, especially if solids are present.

Q2: I am observing a significant amount of the dicarboxylic acid byproduct, 2-(4-carboxyphenyl)propanoic acid. How can I minimize its formation?

A2: The formation of the dicarboxylic acid is a common challenge. To favor the formation of the desired amide, consider the following:

  • Milder Reaction Conditions: Employ milder reaction conditions. This could involve lowering the reaction temperature or reducing the concentration of the hydrolyzing agent.

  • Choice of Reagents: The use of hydrogen peroxide in a basic solution is often preferred for the partial hydrolysis of nitriles as it can be more selective than strong acid or base hydrolysis. The Radziszewski reaction, which involves the reaction of a nitrile with hydrogen peroxide in a basic aqueous solution, is a classic method for this transformation.

  • Careful Monitoring: As mentioned previously, closely monitor the reaction progress. Quench the reaction as soon as a significant amount of the desired product has formed to prevent further hydrolysis.

Q3: What is the best way to purify the final product, this compound?

A3: Purification of the final product is crucial to remove unreacted starting materials and byproducts.

  • Recrystallization: Recrystallization is a highly effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Potential solvents to screen include water, ethanol, or mixtures thereof.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A suitable eluent system will need to be determined empirically to achieve good separation between the desired product and impurities.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can be corrosive. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Base Handling: Strong bases like sodium hydroxide are corrosive. Avoid contact with skin and eyes.

  • Reaction Monitoring: Be cautious when heating reaction mixtures, especially those involving peroxides, as they can decompose exothermically.

Data Presentation

The following tables summarize quantitative data on the synthesis of this compound and related compounds, highlighting the impact of different reaction conditions on yield.

Table 1: Comparison of Hydrolysis Methods for Nitrile to Amide Conversion

Hydrolysis MethodReagentsTemperature (°C)Reaction Time (h)Typical Yield of Amide (%)Key Challenges
Acid-Catalyzed Dilute HCl or H₂SO₄Reflux4 - 12Variable, often lowOver-hydrolysis to carboxylic acid is common.
Base-Catalyzed Aqueous NaOH or KOH50 - 1002 - 8Moderate to GoodSensitive to temperature; risk of over-hydrolysis.
Peroxide-Mediated H₂O₂ in basic solution40 - 601 - 5Good to ExcellentRequires careful control of temperature and pH.

Table 2: Effect of Reaction Parameters on the Yield of 2-(4-alkylphenyl)propanoic acid via Friedel-Crafts Reaction and Hydrolysis *

AlkylbenzeneCatalystTemperature (°C)Reaction Time (h)Ester Intermediate Yield (%)Final Acid Yield (%)
TolueneAnhydrous AlCl₃024Not specifiedNot specified
IsobutylbenzeneAnhydrous AlCl₃-5 to 512 - 48Not specifiedNot specified

*Data adapted from a synthesis of related 2-(4-alkylphenyl)propanoic acids, providing a general reference for the initial Friedel-Crafts alkylation and subsequent hydrolysis steps that could be adapted for the synthesis of the nitrile precursor.

Experimental Protocols

A plausible and effective method for the synthesis of this compound is a two-step process starting from a suitable precursor like 2-(4-cyanophenyl)propanoic acid.

Step 1: Synthesis of 2-(4-cyanophenyl)propanoic acid (Hypothetical Protocol based on related syntheses)

This step would typically involve a reaction to introduce the propanoic acid moiety to a cyanophenyl precursor. One possible route is a Friedel-Crafts reaction.

  • Reaction Setup: To a stirred solution of 4-cyanobenzyl cyanide in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., aluminum chloride) at 0°C.

  • Reagent Addition: Slowly add a propionylating agent (e.g., propionyl chloride or propionic anhydride).

  • Reaction: Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.

  • Workup: Quench the reaction by carefully adding it to ice-water. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain 2-(4-cyanophenyl)propanoic acid.

Step 2: Partial Hydrolysis of 2-(4-cyanophenyl)propanoic acid to this compound

This protocol is based on the selective partial hydrolysis of a nitrile using hydrogen peroxide in a basic medium.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-(4-cyanophenyl)propanoic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Base: Add a solution of sodium hydroxide or another suitable base to achieve a basic pH.

  • Addition of Hydrogen Peroxide: While stirring, slowly add a 30% aqueous solution of hydrogen peroxide to the reaction mixture. The addition should be done cautiously to control any potential exotherm.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 40-60°C) and stir for 1-5 hours. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time that maximizes the formation of the amide while minimizing the formation of the carboxylic acid byproduct.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) to yield pure this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 2-(4-cyanophenyl)propanoic acid cluster_1 Step 2: Partial Hydrolysis start1 4-Cyanobenzyl Cyanide step1_1 Dissolve in Solvent Add Lewis Acid start1->step1_1 step1_2 Add Propionylating Agent step1_1->step1_2 step1_3 Reaction & Monitoring step1_2->step1_3 step1_4 Workup (Quench, Extract, Wash, Dry) step1_3->step1_4 step1_5 Purification step1_4->step1_5 product1 2-(4-cyanophenyl)propanoic acid step1_5->product1 start2 2-(4-cyanophenyl)propanoic acid product1->start2 step2_1 Dissolve in Solvent Add Base start2->step2_1 step2_2 Add H₂O₂ Solution step2_1->step2_2 step2_3 Heat & Monitor Reaction step2_2->step2_3 step2_4 Workup (Acidify, Precipitate) step2_3->step2_4 step2_5 Isolation & Purification step2_4->step2_5 product2 This compound step2_5->product2

Caption: A two-step workflow for synthesizing this compound.

Troubleshooting Logic for Low Yield

G start Low Yield of This compound q1 Analyze crude product by TLC/HPLC. Is there significant unreacted 2-(4-cyanophenyl)propanoic acid? start->q1 a1_yes Incomplete Hydrolysis q1->a1_yes Yes q2 Is there a significant amount of 2-(4-carboxyphenyl)propanoic acid byproduct? q1->q2 No s1 Increase reaction time or temperature. Ensure proper reagent stoichiometry. a1_yes->s1 end Improved Yield s1->end a2_yes Over-hydrolysis q2->a2_yes Yes q3 Are there other unidentified impurities? q2->q3 No s2 Use milder conditions (lower temp, shorter time). Optimize pH control. a2_yes->s2 s2->end a3_yes Side Reactions q3->a3_yes Yes q3->end No, review purification s3 Check purity of starting materials. Ensure inert reaction atmosphere if necessary. a3_yes->s3 s3->end

Caption: A troubleshooting flowchart for diagnosing and resolving low yield issues.

Purification of 2-(4-Carbamoylphenyl)propanoic acid from crude reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(4-carbamoylphenyl)propanoic acid from a crude reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield After Extraction Incomplete extraction from the aqueous layer.Ensure the pH of the aqueous layer is adjusted to an acidic range (pH 1-2) to protonate the carboxylic acid, making it more soluble in the organic solvent.[1][2][3] Use a water-immiscible organic solvent in which the product is highly soluble, such as ethyl acetate or dichloromethane.[1][2][3][4] Perform multiple extractions with smaller volumes of the organic solvent for higher efficiency.[5] "Salting out" by adding a neutral salt like NaCl to the aqueous layer can decrease the solubility of the organic acid in the aqueous phase.[5]
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation.
Product Fails to Crystallize Solution is too dilute.Concentrate the solution by evaporating some of the solvent.
Presence of impurities inhibiting crystallization.Attempt to purify the crude product further by another technique (e.g., column chromatography) before crystallization. Try adding a seed crystal to induce crystallization.
Incorrect solvent system for crystallization.Select a solvent system where the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Common solvent systems for similar compounds include mixtures of ethyl acetate and hexanes, or recrystallization from an aqueous/organic mixture.[1][2][3]
Oily Product Obtained After Crystallization Presence of low-melting point impurities.Wash the oily solid with a cold, non-polar solvent (e.g., cold hexanes) to remove non-polar impurities.[1][2][3] Consider a second recrystallization step.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.Optimize the solvent system for the mobile phase. A common starting point for acidic compounds is a mixture of hexanes and ethyl acetate, with a small amount of acetic or formic acid to keep the carboxylic acid protonated.
Column overloading.Reduce the amount of crude material loaded onto the column.
Presence of Isomeric Impurities in Final Product Incomplete separation of isomers.Isomeric impurities, such as the ortho- and meta-isomers, can be difficult to separate.[2] High-performance liquid chromatography (HPLC) may be required for complete separation.[6] Fractional crystallization, which involves multiple crystallization steps, may also be effective.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities can include:

  • Isomeric byproducts: Synthesis methods like Friedel-Crafts reactions can produce ortho- and meta-isomers in addition to the desired para-isomer.[2]

  • Unreacted starting materials: Incomplete hydrolysis of a precursor ester or nitrile will leave the starting material in the crude mixture.

  • Byproducts from side reactions: Depending on the synthetic route, other related organic byproducts may be present.[8]

Q2: What is a suitable solvent for extracting this compound from an aqueous solution?

A2: Ethyl acetate and dichloromethane are commonly used solvents for extracting similar organic acids from aqueous solutions.[1][2][3][4] The choice of solvent will depend on the solubility of the target compound and the impurities.

Q3: How can I remove water from the organic extract?

A3: To dry the organic extract, use an anhydrous inorganic salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2][3][5] The drying agent is added to the organic solution, allowed to stand, and then removed by filtration.

Q4: What is a recommended method for the final purification of this compound?

A4: Recrystallization is a common and effective method for the final purification of solid organic compounds. A suitable solvent or solvent mixture should be chosen where the compound has high solubility at high temperatures and low solubility at low temperatures. For high-purity requirements, preparative HPLC can be employed.[6]

Q5: How can I monitor the purity of my product during the purification process?

A5: Thin-layer chromatography (TLC) is a quick method to monitor the progress of a reaction and the separation during chromatography. For quantitative analysis of purity, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods.[1][2][3][6]

Experimental Protocols

General Protocol for Extraction from an Aqueous Reaction Mixture

This protocol is a general guideline and may require optimization based on the specific reaction conditions.

  • Quenching and Acidification: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed in a basic medium, carefully add a strong acid (e.g., 5N HCl) to adjust the pH of the aqueous solution to 1-2.[1][2][3] This ensures that the carboxylic acid is in its protonated, less water-soluble form.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate). Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Collect the upper organic layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize the recovery of the product.[5]

  • Combine and Wash: Combine all the organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and break any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

General Protocol for Purification by Crystallization
  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, cool it further in an ice bath to promote maximum crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow cluster_extraction Liquid-Liquid Extraction cluster_crystallization Crystallization cluster_chromatography Column Chromatography A Crude Reaction Mixture (Aqueous) B Acidify to pH 1-2 A->B C Extract with Organic Solvent B->C D Separate Organic Layer C->D E Dry Organic Layer D->E F Evaporate Solvent E->F G Crude Solid F->G M Crude Product F->M H Dissolve in Hot Solvent G->H I Cool to Crystallize H->I J Filter Crystals I->J K Wash with Cold Solvent J->K L Dry Pure Crystals K->L End End: Pure Product L->End N Adsorb onto Silica Gel M->N O Elute with Solvent Gradient N->O P Collect Fractions O->P Q Analyze Fractions (TLC/HPLC) P->Q R Combine Pure Fractions & Evaporate Q->R R->End Start Start: Crude Product Start->A

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Start Purification Problem Encounter a Problem? Start->Problem LowYield Low Yield? Problem->LowYield Yes Success Successful Purification Problem->Success No OilyProduct Oily Product? LowYield->OilyProduct No Sol_LowYield Check pH Optimize Extraction Solvent Perform Multiple Extractions LowYield->Sol_LowYield Yes NoCrystals No Crystals? OilyProduct->NoCrystals No Sol_OilyProduct Wash with Cold Non-Polar Solvent Recrystallize OilyProduct->Sol_OilyProduct Yes ImpureProduct Impure Product? NoCrystals->ImpureProduct No Sol_NoCrystals Concentrate Solution Add Seed Crystal Change Solvent System NoCrystals->Sol_NoCrystals Yes ImpureProduct->Problem No, Re-evaluate Sol_ImpureProduct Recrystallize Perform Column Chromatography Consider HPLC ImpureProduct->Sol_ImpureProduct Yes Sol_LowYield->Problem Sol_OilyProduct->Problem Sol_NoCrystals->Problem Sol_ImpureProduct->Problem

Caption: Troubleshooting decision tree for purification issues.

References

Identifying and removing impurities in 2-(4-Carbamoylphenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of 2-(4-Carbamoylphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, particularly when proceeding through the hydrolysis of a nitrile precursor (2-(4-cyanophenyl)propanoic acid), can lead to several common impurities. These primarily include unreacted starting materials, intermediates, and byproducts from side reactions. The most common impurities are:

  • 2-(4-cyanophenyl)propanoic acid: The direct precursor to the final product. Its presence indicates incomplete hydrolysis of the nitrile group.

  • 4-Carbamoylbenzaldehyde: Can arise from oxidative side reactions or as an impurity in the starting materials.

  • Terephthalamide: A potential byproduct formed under certain reaction conditions.

  • Positional Isomers: Depending on the synthetic route for the precursor, isomers such as 2-(3-carbamoylphenyl)propanoic acid could be present.

Q2: How can I detect the presence of these impurities in my sample?

A2: The most effective method for detecting and quantifying impurities in your this compound sample is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique allows for the separation of the main compound from its impurities based on their polarity. Other useful analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can help identify the structure of unknown impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Useful for determining the molecular weight of impurities, which aids in their identification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate the presence of functional groups characteristic of certain impurities, such as the nitrile group (C≡N) from the starting material.

Q3: What causes the presence of the 2-(4-cyanophenyl)propanoic acid impurity?

A3: The presence of 2-(4-cyanophenyl)propanoic acid as an impurity is a direct result of the incomplete hydrolysis of the nitrile functional group to the primary amide. This can be caused by several factors, including:

  • Insufficient reaction time: The hydrolysis reaction may not have been allowed to proceed to completion.

  • Suboptimal reaction temperature: The temperature may have been too low to achieve a sufficient reaction rate.

  • Inadequate concentration of the hydrolyzing agent (acid or base): The stoichiometry of the acid or base may not have been sufficient for complete conversion.

  • Poor solubility of the starting material: If the 2-(4-cyanophenyl)propanoic acid is not fully dissolved in the reaction medium, its conversion will be hindered.

Troubleshooting Guides

Issue 1: High levels of 2-(4-cyanophenyl)propanoic acid impurity detected by HPLC.

Cause: Incomplete hydrolysis of the nitrile precursor.

Solution:

  • Optimize Reaction Conditions:

    • Increase Reaction Time: Extend the duration of the hydrolysis step. Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

    • Increase Temperature: Carefully increase the reaction temperature. Note that excessively high temperatures may lead to degradation or unwanted side reactions.

    • Increase Reagent Concentration: Use a higher concentration of the acid or base catalyst. For alkaline hydrolysis, using a larger excess of hydroxide is often effective due to the irreversible nature of the reaction.[1]

  • Improve Solubility:

    • Solvent Selection: Ensure that the chosen solvent system effectively dissolves the 2-(4-cyanophenyl)propanoic acid at the reaction temperature. Co-solvents may be employed to enhance solubility.

  • Post-Synthesis Purification:

    • Recrystallization: This is a highly effective method for purifying crystalline solids. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in the mother liquor.

    • Preparative Chromatography: For high-purity requirements, preparative HPLC or column chromatography can be used to separate the desired product from the nitrile impurity.

Issue 2: Presence of an unknown peak in the HPLC chromatogram.

Cause: An unexpected side product or a contaminant from the starting materials or reagents.

Solution:

  • Characterize the Impurity:

    • LC-MS Analysis: Couple the HPLC system to a mass spectrometer to determine the molecular weight of the unknown impurity.

    • Fraction Collection and NMR: If the impurity is present in a significant amount, collect the corresponding fraction from the HPLC and analyze it by NMR to elucidate its structure.

  • Review the Synthetic Pathway:

    • Consider potential side reactions that could lead to the observed impurity. For instance, Friedel-Crafts type reactions, if applicable to the synthesis of precursors, can lead to positional isomers.[2]

    • Analyze all starting materials and reagents for purity to rule out the introduction of contaminants.

  • Purification:

    • Once the nature of the impurity is understood, an appropriate purification strategy can be devised, such as recrystallization with a different solvent system or chromatography.

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Analysis

This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific HPLC system and impurities present.

ParameterValue
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Protocol 2: Recrystallization for Purification

This protocol outlines a general procedure for the purification of this compound by recrystallization.

  • Solvent Screening: Identify a suitable solvent or solvent mixture. The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurities are either highly soluble or insoluble at all temperatures. Common solvents to screen include water, ethanol, methanol, acetone, and mixtures thereof.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude this compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired compound should crystallize out. The cooling can be further assisted by placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Synthesis_Workflow start Start: Crude Product hplc_analysis Purity Assessment by RP-HPLC start->hplc_analysis decision Purity > 99.5%? hplc_analysis->decision purification Purification (e.g., Recrystallization) decision->purification No final_product Final Product decision->final_product Yes purification->hplc_analysis

Caption: Experimental workflow for purity assessment and purification.

Impurity_Formation precursor 2-(4-cyanophenyl)propanoic acid hydrolysis Hydrolysis (Acid or Base) precursor->hydrolysis product This compound hydrolysis->product incomplete_hydrolysis Incomplete Reaction hydrolysis->incomplete_hydrolysis impurity Impurity: 2-(4-cyanophenyl)propanoic acid incomplete_hydrolysis->impurity

Caption: Formation pathway of the main process-related impurity.

References

Overcoming solubility issues with 2-(4-Carbamoylphenyl)propanoic acid in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-(4-Carbamoylphenyl)propanoic acid in in vitro applications.

Troubleshooting Guide

Issue: Precipitate Formation When Diluting Stock Solution into Aqueous Media

Precipitation of this compound upon dilution of an organic solvent stock solution into aqueous buffers (e.g., cell culture media, PBS) is a common challenge due to its low aqueous solubility.

Troubleshooting Workflow

G start Precipitation Observed check_stock Step 1: Verify Stock Solution Integrity start->check_stock stock_ok Stock is Clear check_stock->stock_ok stock_bad Precipitate in Stock check_stock->stock_bad No reduce_conc Step 2: Lower Final Concentration stock_ok->reduce_conc Yes prepare_fresh Prepare Fresh Stock Solution stock_bad->prepare_fresh prepare_fresh->check_stock conc_ok Soluble at Lower Conc.? reduce_conc->conc_ok conc_bad Still Precipitates conc_ok->conc_bad No final_check Problem Solved? conc_ok->final_check Yes change_solvent Step 3: Optimize Solvent System conc_bad->change_solvent solvent_options Try Co-solvents or Different Organic Solvent change_solvent->solvent_options adjust_ph Step 4: Adjust pH of Aqueous Medium solvent_options->adjust_ph ph_options Increase pH to > pKa (if compatible with assay) adjust_ph->ph_options ph_options->final_check success Proceed with Experiment final_check->success Yes contact_support Contact Technical Support final_check->contact_support No

Caption: Troubleshooting workflow for precipitation issues.

Detailed Steps:

  • Verify Stock Solution Integrity:

    • Question: Is your stock solution clear and free of precipitate?

    • Action: Visually inspect your stock solution. If crystals or precipitate are present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve. If it does not redissolve, prepare a fresh stock solution.

  • Lower the Final Concentration:

    • Question: Can you achieve your experimental goals with a lower final concentration of the compound?

    • Action: Perform a serial dilution to determine the highest concentration that remains soluble in your aqueous medium. This will establish the working concentration range for your specific assay conditions.

  • Optimize the Solvent System:

    • Question: Is the percentage of organic solvent in your final aqueous solution minimized?

    • Action: The concentration of organic solvents like DMSO should typically be kept below 1% (and often below 0.1%) in cell-based assays to avoid solvent-induced toxicity. If your stock concentration requires a higher percentage, you may need to prepare a more concentrated stock solution. However, be aware of the solubility limits in the organic solvent itself.

  • Adjust the pH of the Aqueous Medium:

    • Question: Is your assay compatible with a higher pH?

    • Action: As a carboxylic acid, the solubility of this compound is expected to increase at a higher pH (typically pH > 7.4).[1][2] This is because the carboxylic acid group will be deprotonated, making the molecule more polar and water-soluble. If your experimental system allows, adjusting the pH of your buffer may improve solubility. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on the properties of structurally similar phenylpropanoic acid derivatives, the recommended starting solvent is Dimethyl Sulfoxide (DMSO).[4] Ethanol and methanol can also be considered. It is crucial to prepare a high-concentration stock solution to minimize the volume of organic solvent added to your aqueous experimental system.

Q2: What is the general solubility of phenylpropanoic acid derivatives?

SolventSolubilityReference
DMSOGenerally Soluble[4]
EthanolGenerally Soluble[5][6]
MethanolGenerally Soluble[5][6]
WaterPoorly Soluble[7]
Aqueous Buffers (e.g., PBS)Sparingly Soluble

Q3: How can I determine the solubility of this compound in my specific experimental conditions?

A3: You can perform a simple kinetic or thermodynamic solubility assay. A common method is the shake-flask method followed by analysis (e.g., HPLC, UV-Vis spectroscopy) to quantify the amount of dissolved compound.

Q4: Can I use sonication to dissolve the compound?

A4: Sonication can be used to aid in the dissolution of the compound in the initial stock solution. However, be cautious as it can sometimes induce precipitation in supersaturated solutions. Gentle warming (e.g., 37°C) and vortexing are generally preferred first steps.

Q5: What are the potential biological effects of this compound?

A5: While the specific biological targets of this compound are not definitively established in the provided information, other propanoic acid derivatives have been investigated for their anticancer properties.[8][9] Some have been shown to target pathways involving SIRT2 and EGFR.[9] The following diagram illustrates a hypothetical signaling pathway that could be investigated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SIRT2 SIRT2 SIRT2->Transcription Deacetylation (Regulation) Compound 2-(4-Carbamoylphenyl) propanoic acid Compound->EGFR Inhibition Compound->SIRT2 Inhibition

Caption: Hypothetical signaling pathway targeted by propanoic acid derivatives.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh a sufficient amount of this compound. For example, for 1 mL of a 10 mM solution (Molecular Weight to be determined by the user), you would weigh out MW (in g/mol ) / 100 grams.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound.

  • Dissolve: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visual Inspection: Ensure the solution is completely clear with no visible precipitate.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Maximum Soluble Concentration in Aqueous Medium
  • Prepare Serial Dilutions: Prepare a series of dilutions of your compound in your target aqueous medium (e.g., cell culture medium) from your DMSO stock. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all dilutions and within the tolerated limit for your assay (e.g., <0.5%).

  • Equilibrate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period relevant to your assay (e.g., 2 hours).

  • Visual and Microscopic Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals). Also, examine the solutions under a microscope for the presence of micro-precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your working maximum soluble concentration for that specific medium and set of conditions.

References

Stability issues of 2-(4-Carbamoylphenyl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(4-Carbamoylphenyl)propanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in solution?

A1: this compound contains both a carbamoyl (amide) and a carboxylic acid functional group attached to a phenyl ring. The primary stability concern is the hydrolysis of the carbamoyl group to a carboxylic acid, particularly under strong acidic or basic conditions, potentially accelerated by heat. While the aromatic ring and propanoic acid moiety are generally stable, extreme oxidative or photolytic conditions could also lead to degradation.

Q2: What are the likely degradation products of this compound?

A2: The most probable degradation product is 2-(4-carboxyphenyl)propanoic acid, resulting from the hydrolysis of the carbamoyl group. Under harsh oxidative conditions, further degradation of the aromatic ring or side-chain oxidation could occur, leading to a variety of smaller, more polar molecules.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: A common starting point for stock solutions is a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), followed by dilution in an appropriate aqueous buffer for experiments. The stability of the compound in the chosen solvent system should always be verified.

Q4: How can I monitor the stability of this compound in my experimental solutions?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from any potential degradation products. Regular analysis of the solution over time will indicate the rate of degradation, if any.

Q5: What are "forced degradation" studies and should I perform them?

A5: Forced degradation (or stress testing) studies are designed to intentionally degrade a compound to identify potential degradation products and pathways.[1][2][3] These studies are crucial for developing and validating stability-indicating analytical methods.[1][3] It is highly recommended to perform forced degradation studies to understand the intrinsic stability of this compound.[2][3]

Troubleshooting Guides

Issue: Unexpected Peaks in HPLC Chromatogram

You are running a stability study and observe new, unexpected peaks in your HPLC chromatogram over time.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Further Steps:

  • Characterize the Peak: If the peak is determined to be a degradation product, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine its molecular weight, which can help in identifying its structure.

  • Review Stress Conditions: Correlate the appearance of the degradation peak with the specific stress condition (e.g., acid, base, light) to understand the degradation pathway.

Data Presentation

Table 1: Typical Forced Degradation Conditions

This table provides a starting point for designing forced degradation studies for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hoursHydrolysis of the carbamoyl group
Base Hydrolysis 0.1 M NaOH60°C24 - 72 hoursHydrolysis of the carbamoyl group
Oxidation 3% H₂O₂Room Temperature24 hoursOxidation of the aromatic ring or side chain
Thermal 80°C (in solid state and solution)48 hoursThermally induced degradation
Photolytic UV light (e.g., 254 nm) and visible lightRoom Temperature24 - 48 hoursPhotodegradation of the aromatic system

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acidic (0.1 M HCl, 60°C) prep_stock->acid base Basic (0.1 M NaOH, 60°C) prep_stock->base oxidative Oxidative (3% H2O2, RT) prep_stock->oxidative thermal Thermal (80°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo sampling Sample at Time Points (e.g., 0, 8, 24, 48h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc_analysis Analyze by Stability-Indicating HPLC Method neutralize->hplc_analysis data_analysis Analyze Data (Peak Purity, % Degradation) hplc_analysis->data_analysis

Caption: Workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acidic Degradation: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial. Place the vial in an oven at 60°C.

  • Basic Degradation: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial. Place the vial in an oven at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂ in a sealed vial. Keep at room temperature, protected from light.

  • Thermal Degradation: Place both the solid compound and a solution (in a suitable solvent like water or buffer) in an oven at 80°C.

  • Photolytic Degradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber.

  • Sampling and Analysis: At specified time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm (or determined by UV scan)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject the unstressed compound to determine its retention time.

  • Inject samples from the forced degradation studies.

  • Optimize the gradient, mobile phase pH, and other parameters to achieve baseline separation between the parent peak and all degradation peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Logical Relationships

While there are no specific signaling pathways directly related to the chemical degradation of this compound in solution, the logical relationship for troubleshooting stability issues can be visualized. The following diagram illustrates a decision-making process when an unexpected loss of the parent compound is observed.

Stability_Troubleshooting_Logic start Loss of Parent Compound Observed check_degradation Are Degradation Peaks Present? start->check_degradation chemical_instability Chemical Instability Confirmed check_degradation->chemical_instability Yes no_degradation_peaks No Obvious Degradation Peaks check_degradation->no_degradation_peaks No check_mass_balance Check Mass Balance (% Parent + % Degradants ≈ 100%) chemical_instability->check_mass_balance mass_balance_ok Degradation Pathway Identified check_mass_balance->mass_balance_ok Yes mass_balance_low Potential for Non-UV Active or Volatile Degradants, or Adsorption check_mass_balance->mass_balance_low No investigate_further Investigate Adsorption to Vials/Tubing or Use Alternative Detection (e.g., MS, CAD) mass_balance_low->investigate_further check_precipitation Check for Precipitation/ Poor Solubility no_degradation_peaks->check_precipitation check_adsorption Investigate Adsorption to Container/Surfaces no_degradation_peaks->check_adsorption

Caption: Decision tree for troubleshooting loss of parent compound.

References

Troubleshooting unexpected results in 2-(4-Carbamoylphenyl)propanoic acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Carbamoylphenyl)propanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and characterization of this compound.

Synthesis

Question: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?

Answer:

Low yields can stem from several factors throughout the synthetic process. A common synthetic route involves the conversion of a starting material like 4-cyanophenylacetic acid or a related derivative. Here are potential pitfalls and troubleshooting steps:

  • Incomplete Hydrolysis of the Nitrile Group: The hydrolysis of the nitrile to a carboxylic acid is a critical step. If this reaction is incomplete, it will significantly lower your yield of the final product.

    • Solution: Ensure your hydrolysis conditions (acid or base concentration, temperature, and reaction time) are optimal. You may need to increase the reaction time or use a stronger acid/base. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.

  • Side Reactions: Unwanted side reactions can consume your starting materials or intermediates. For instance, during the propionylation step, side products may form.

    • Solution: Carefully control the reaction temperature and the stoichiometry of your reagents. Using a milder catalyst or a different solvent system might minimize side product formation.

  • Hydrolysis of the Carbamoyl Group: The carbamoyl group (-CONH2) can be sensitive to harsh acidic or basic conditions used during the nitrile hydrolysis, leading to the formation of the corresponding carboxylic acid (terephthalic acid derivative).

    • Solution: Employ milder hydrolysis conditions. For instance, enzymatic hydrolysis or using a weaker acid/base with carefully controlled temperature could prevent the hydrolysis of the carbamoyl group.

Question: I am observing an unexpected byproduct in my reaction mixture that is difficult to separate from the desired product. How can I identify and eliminate it?

Answer:

The presence of persistent impurities is a common challenge.

  • Identification:

    • Mass Spectrometry (MS): Obtain a mass spectrum of the impure product to determine the molecular weight of the byproduct. This can provide clues about its structure.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of the impurity by comparing the spectra of the pure product with the impure sample.

  • Common Byproducts and Their Prevention:

    • Unreacted Starting Material: If the reaction is incomplete, you will have leftover starting material.

      • Solution: Increase reaction time, temperature, or the molar ratio of the excess reagent.

    • Over-alkylation Products: In syntheses involving alkylation steps, di- or poly-alkylation can occur.

      • Solution: Use a less reactive alkylating agent, lower the reaction temperature, or use a protecting group strategy.

    • Decarboxylation Product: Under harsh thermal conditions, the propanoic acid moiety might undergo decarboxylation.

      • Solution: Maintain careful temperature control during the reaction and work-up steps.

Purification

Question: I am having difficulty purifying this compound. What purification techniques are most effective?

Answer:

Purification can be challenging due to the compound's polarity.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Recommended Solvents: Try polar solvents like ethanol, methanol, or a mixture of ethanol and water. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed.

    • Eluent System: A polar eluent system will be required. Start with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) and gradually increase the polarity. For example, a gradient of 1-10% methanol in dichloromethane often works well.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations or to obtain highly pure material, preparative HPLC is a powerful technique.

Characterization

Question: The NMR spectrum of my product shows unexpected peaks. What could be the reason?

Answer:

Unexpected peaks in an NMR spectrum can indicate the presence of impurities or structural isomers.

  • Solvent Peaks: Residual solvent from the purification process is a common source of extra peaks.

    • Solution: Ensure your sample is thoroughly dried under vacuum. Compare the chemical shifts of the unexpected peaks with known solvent peaks.

  • Isomers: Positional isomers formed during synthesis can be difficult to separate and will show distinct NMR signals.

    • Solution: Re-evaluate your synthetic strategy to favor the formation of the desired isomer. Purification techniques like preparative HPLC may be necessary to separate isomers.

  • Degradation: The compound may have degraded during the experiment or work-up.

    • Solution: Check the stability of your compound under the experimental conditions. Store the compound under appropriate conditions (e.g., cool, dark, and dry).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a typical synthesis of this compound. This data is for illustrative purposes and may vary based on the specific experimental conditions.

ParameterExpected ValueCommon Troubled ValuePotential Cause of Deviation
Yield 75-85%< 50%Incomplete reaction, side reactions, product loss during work-up.
Purity (by HPLC) > 98%85-95%Presence of starting materials, byproducts, or isomers.
Melting Point 198-202 °CBroad range (e.g., 190-200 °C)Impurities present in the final product.
¹H NMR (DMSO-d₆, 400 MHz) δ 12.3 (s, 1H, COOH), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.30 (s, 1H, CONH₂), 6.90 (s, 1H, CONH₂), 3.65 (q, J=7.2 Hz, 1H, CH), 1.40 (d, J=7.2 Hz, 3H, CH₃)Additional peaks, broadened peaksImpurities, residual solvent, presence of isomers.
Mass Spectrum (ESI-) m/z 192.06 [M-H]⁻Additional m/z peaksByproducts, unreacted starting materials.

Experimental Protocols

Synthesis of this compound from 2-(4-cyanophenyl)propanoic acid

  • Hydrolysis Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10 g of 2-(4-cyanophenyl)propanoic acid in 100 mL of 10% aqueous sodium hydroxide.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (eluent: 10% methanol in dichloromethane). The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise with constant stirring until the pH of the solution is approximately 2. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold deionized water (3 x 50 mL).

  • Drying: Dry the solid product in a vacuum oven at 60 °C overnight to yield this compound.

Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow Start 2-(4-cyanophenyl)propanoic acid Step1 Hydrolysis (NaOH, H₂O, Reflux) Start->Step1 Intermediate Sodium 2-(4-carbamoylphenyl)propanoate (in solution) Step1->Intermediate Step2 Acidification (HCl) Intermediate->Step2 Product This compound (Precipitate) Step2->Product Purification Recrystallization or Column Chromatography Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze crude product by TLC. Is starting material present? Start->Check_TLC Check_MS Analyze crude product by MS. Are there unexpected masses? Check_TLC->Check_MS No Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Yes Side_Reaction Side Reaction Occurred Check_MS->Side_Reaction Yes Hydrolysis_Issue Carbamoyl group hydrolysis Check_MS->Hydrolysis_Issue Check for di-acid mass Solution1 Increase reaction time/temperature or reagent concentration. Incomplete_Reaction->Solution1 Solution2 Optimize reaction conditions (lower temp, different catalyst). Side_Reaction->Solution2 Solution3 Use milder hydrolysis conditions. Hydrolysis_Issue->Solution3

Caption: Troubleshooting decision tree for low reaction yield.

Diagram 3: Potential Signaling Pathway Involvement

While the specific signaling pathways for this compound are not extensively studied, related phenylpropanoic acid derivatives are known to interact with Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in metabolism and inflammation.

Signaling_Pathway Ligand This compound (Hypothetical Ligand) Receptor PPARγ (Nuclear Receptor) Ligand->Receptor Binds Complex PPARγ-RXR Heterodimer Receptor->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene_Expression Target Gene Expression (e.g., anti-inflammatory genes) PPRE->Gene_Expression Regulates Response Cellular Response (e.g., Reduced Inflammation) Gene_Expression->Response

Caption: Hypothetical PPARγ signaling pathway activation.

Technical Support Center: Enhancing the Oral Bioavailability of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the oral bioavailability of propanoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of propanoic acid derivatives?

A1: The oral bioavailability of propanoic acid derivatives, many of which are classified as BCS Class II drugs (e.g., Ibuprofen), is primarily limited by their poor aqueous solubility.[1][2] Other contributing factors include first-pass metabolism, enzymatic degradation, and potential efflux back into the intestinal lumen.[2][3][4] The acidic nature of the carboxylic acid moiety can also lead to local irritation in the gastrointestinal (GI) tract.[5]

Q2: What are the main strategies to improve the oral bioavailability of these compounds?

A2: Several strategies can be employed, broadly categorized as:

  • Formulation-based approaches: These aim to increase the solubility and dissolution rate. Techniques include particle size reduction (micronization and nanosizing), solid dispersions, lipid-based formulations (such as self-emulsifying drug delivery systems or SEDDS), and the use of cyclodextrins.[1][4][6][7]

  • Prodrug strategies: This involves chemically modifying the propanoic acid derivative to create a more permeable or soluble prodrug that converts back to the active parent drug in the body.[8][9][10][11] Ester prodrugs are a common approach to mask the polar carboxylic acid group, thereby increasing lipophilicity and enhancing absorption.[8]

  • Nanotechnology: Encapsulating the drug in nanoparticles, such as polymeric nanoparticles, solid lipid nanoparticles, or liposomes, can improve solubility, protect the drug from degradation, and facilitate absorption.[12][13][14][15][16]

Q3: How can I assess the oral bioavailability of my propanoic acid derivative formulation?

A3: Bioavailability is assessed through both in vitro and in vivo methods.[17]

  • In vitro methods: Dissolution testing is a key in vitro method that provides insights into the drug release characteristics of a formulation and can be correlated with in vivo performance.[18][19]

  • In vivo methods: Pharmacokinetic studies in animal models are the definitive way to determine oral bioavailability.[17][20] This involves administering the drug orally and measuring its concentration in blood plasma over time to calculate parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).[17][21][22]

Troubleshooting Guides

Issue 1: My propanoic acid derivative formulation shows poor dissolution in vitro.

  • Question: I have developed a solid dosage form of a novel propanoic acid derivative, but the in vitro dissolution rate is very low. What are the potential causes and how can I improve it?

  • Answer: Low dissolution is a common problem for poorly water-soluble drugs like many propanoic acid derivatives.[2] Here are some troubleshooting steps:

    • Particle Size Reduction: Is the particle size of your active pharmaceutical ingredient (API) optimized?

      • Solution: Consider reducing the particle size through micronization or nanosizing. Smaller particles have a larger surface area, which generally leads to a faster dissolution rate.[1]

    • Formulation Strategy: Are you using a suitable formulation strategy to enhance solubility?

      • Solution: Explore solubility-enhancing formulations. Creating a solid dispersion with a hydrophilic carrier can improve wettability and dissolution.[6] Lipid-based formulations like SEDDS can also significantly enhance dissolution by presenting the drug in a solubilized state.[1]

    • Polymorphism: Have you considered the crystalline form of your API?

      • Solution: Different polymorphic forms can have different solubilities. Characterize the solid state of your API to ensure you are using a form with optimal dissolution properties. Amorphous forms are generally more soluble than crystalline forms.[7]

Issue 2: My in vitro dissolution results do not correlate with my in vivo pharmacokinetic data.

  • Question: My formulation showed promising dissolution in vitro, but the in vivo bioavailability in my animal model was unexpectedly low. What could be the reason for this poor in vitro-in vivo correlation (IVIVC)?

  • Answer: A lack of IVIVC can be due to several physiological factors that are not captured by simple in vitro dissolution tests.[18][23][24]

    • In Vivo Precipitation: Could the drug be precipitating in the GI tract?

      • Solution: The change in pH from the stomach to the intestine can cause a weakly acidic drug to precipitate. Consider using precipitation inhibitors in your formulation. Also, evaluate your formulation in biorelevant dissolution media that simulate the conditions of the stomach and intestine.

    • First-Pass Metabolism: Is the drug susceptible to significant metabolism in the liver or gut wall?

      • Solution: If the drug undergoes extensive first-pass metabolism, the amount reaching systemic circulation will be reduced, even if it is well-absorbed from the gut. You can investigate this by comparing the AUC from oral administration to that from intravenous administration. A prodrug approach might be necessary to bypass this metabolic pathway.[3]

    • Efflux Transporters: Could the drug be a substrate for efflux transporters like P-glycoprotein (P-gp)?

      • Solution: Efflux transporters can pump the absorbed drug back into the intestinal lumen, reducing net absorption. You can test for this using in vitro cell-based assays (e.g., Caco-2 permeability assays). If your compound is a substrate, you may need to co-administer a P-gp inhibitor (in a research setting) or redesign the molecule to avoid being a substrate.

Issue 3: The prodrug of my propanoic acid derivative is not effectively converting to the active parent drug in vivo.

  • Question: I synthesized an ester prodrug to enhance the absorption of my propanoic acid derivative. While the prodrug itself is well-absorbed, the plasma concentrations of the active parent drug are lower than expected. What's going wrong?

  • Answer: Inefficient conversion of the prodrug to the active drug is a common challenge.[8]

    • Enzymatic Stability: Is the prodrug being cleaved by the appropriate enzymes?

      • Solution: The rate of hydrolysis of an ester prodrug depends on its susceptibility to esterase enzymes in the plasma, liver, and other tissues. If the ester is too sterically hindered, its cleavage might be too slow. You may need to synthesize a series of prodrugs with different ester moieties to find one with the optimal balance of stability for absorption and lability for conversion.[8]

    • Prodrug Metabolism: Is the prodrug being metabolized through other pathways?

      • Solution: The prodrug itself could be a substrate for other metabolic enzymes, leading to inactive metabolites instead of the desired active drug. Conduct metabolite identification studies to understand the metabolic fate of your prodrug.

    • Chemical Stability: Is the prodrug chemically stable in the GI tract?

      • Solution: The prodrug needs to be stable enough to be absorbed intact. Evaluate its stability at different pH values simulating the stomach and intestinal environments.

Data Presentation

Table 1: Comparison of Formulation Strategies for Enhancing Oral Bioavailability of Ibuprofen (BCS Class II)

Formulation StrategyManufacturing MethodKey FindingsReference
Nanosizing Wet MillingNanosuspension showed significantly higher dissolution rate compared to raw ibuprofen.[1]
Crystal Engineering Cocrystallization with a water-soluble additiveImproved dissolution performance compared to commercial ibuprofen.[1]
Solid Dispersions Fusion MethodSolid dispersion with PVP K30 (1:2:2 ratio) showed 98.58% drug release.[1]
Cyclodextrins Kneading MethodInclusion complex with β-cyclodextrin showed 90% drug release within 5 minutes.[1]
Self-Emulsifying Drug Delivery Systems (SEDDS) -Enhanced solubility and potential for improved bioavailability.[1]

Table 2: Pharmacokinetic Parameters for Assessing Oral Bioavailability

ParameterDescriptionSignificance
Cmax Maximum (or peak) serum concentration that a drug achieves.Indicates the rate of drug absorption.
Tmax Time at which the Cmax is reached.Provides information on the rate of absorption.
AUC (Area Under the Curve) The area under the plasma drug concentration-time curve.Reflects the total amount of drug that reaches the systemic circulation.[21]
F (%) Absolute BioavailabilityThe fraction of the orally administered drug that reaches the systemic circulation compared to the intravenous administration.[20]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

  • Preparation of Dissolution Medium: Prepare 900 mL of a suitable dissolution medium (e.g., phosphate buffer pH 7.2 to simulate intestinal fluid). De-gas the medium before use.

  • Apparatus Setup:

    • Set up the USP Apparatus 2 (Paddle).

    • Equilibrate the dissolution medium in the vessels to 37 ± 0.5 °C.

    • Set the paddle speed to a specified rate (e.g., 50 rpm).

  • Sample Introduction: Place one dosage form (e.g., tablet or capsule) in each vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a specified volume of the medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 2: General In Vivo Pharmacokinetic Study in a Rodent Model

  • Animal Acclimatization: Acclimate the animals (e.g., Sprague-Dawley rats) to the laboratory conditions for at least one week.

  • Dosing:

    • Fast the animals overnight before dosing, with free access to water.

    • Administer the drug formulation orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Collect the blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation formulation Formulation Development (e.g., Solid Dispersion, SEDDS) dissolution In Vitro Dissolution Testing formulation->dissolution Test Formulation pk_study Pharmacokinetic Study (Animal Model) dissolution->pk_study Lead Formulation bioanalysis Bioanalysis (LC-MS/MS) pk_study->bioanalysis Plasma Samples data_analysis Pharmacokinetic Data Analysis (AUC, Cmax) bioanalysis->data_analysis Concentration Data Prodrug_Activation_Pathway cluster_absorption GI Tract & Absorption cluster_circulation Systemic Circulation & Tissues oral_admin Oral Administration of Prodrug absorption Absorption across Intestinal Wall oral_admin->absorption prodrug_circ Prodrug in Circulation absorption->prodrug_circ Enters Bloodstream conversion Enzymatic Conversion (e.g., by Esterases) prodrug_circ->conversion active_drug Active Drug conversion->active_drug target Pharmacological Target active_drug->target Elicits Effect Formulation_Strategies cluster_strategies Solubility Enhancement Strategies propanoic_acid Propanoic Acid Derivative (Poor Solubility) solid_disp Solid Dispersion (with hydrophilic polymer) propanoic_acid->solid_disp nanotech Nanotechnology (e.g., Nanoparticles) propanoic_acid->nanotech lipid_based Lipid-Based Formulation (e.g., SEDDS) propanoic_acid->lipid_based enhanced_bioavailability Enhanced Oral Bioavailability solid_disp->enhanced_bioavailability nanotech->enhanced_bioavailability lipid_based->enhanced_bioavailability

References

Technical Support Center: Propanoic Acid-Based Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions related to mitigating the side effects of propanoic acid-based anti-inflammatory drugs (e.g., ibuprofen, naproxen).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind the gastrointestinal (GI) side effects of propanoic acid-based NSAIDs?

A1: The primary cause of GI toxicity is the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[1] COX-1 is constitutively expressed in the gastric mucosa and is responsible for producing prostaglandins that maintain mucosal integrity, regulate blood flow, and stimulate mucus and bicarbonate secretion.[1][2] Inhibition of COX-1 disrupts these protective mechanisms, leading to an increased risk of erythema, erosions, ulceration, and bleeding.[3] While direct irritation from the acidic nature of the drugs can play a role, the systemic inhibition of prostaglandins is the predominant factor.[3]

Q2: How does altering COX-1/COX-2 selectivity impact the side effect profile of a drug?

A2: The COX-2 enzyme is primarily inducible at sites of inflammation, while COX-1 is crucial for physiological "housekeeping" functions, including GI protection.[4] Therefore, developing drugs that selectively inhibit COX-2 over COX-1 is a key strategy to reduce GI adverse events.[1][5] However, highly selective COX-2 inhibitors have been associated with an increased risk of cardiovascular events, such as myocardial infarction and stroke.[6][7] This is thought to be due to the inhibition of COX-2-mediated production of prostacyclin (a vasodilator and inhibitor of platelet aggregation) without a corresponding inhibition of COX-1-mediated thromboxane A2 (a vasoconstrictor and platelet aggregator), thus creating a prothrombotic state.[8][9]

Q3: What are the main strategies currently being explored to reduce the side effects of propanoic acid-based NSAIDs?

A3: Several strategies are employed to mitigate NSAID-induced toxicity:

  • Increasing COX-2 Selectivity: Synthesizing derivatives that preferentially bind to the COX-2 active site.[5]

  • Co-prescription with Gastroprotective Agents: Administering the NSAID along with a proton pump inhibitor (PPI) like omeprazole or a prostaglandin analogue like misoprostol to protect the gastric mucosa.[10][11]

  • Development of NO-Donating NSAIDs (CINODs): Covalently linking a nitric oxide (NO)-releasing moiety to the NSAID.[7][12][13] The released NO helps maintain mucosal blood flow and has cytoprotective effects, counteracting the negative effects of prostaglandin inhibition.[12][13]

  • Modified-Release Formulations: Creating sustained-release or delayed-release formulations to control the drug's release profile, potentially reducing peak plasma concentrations and local irritation.[14][15]

Q4: Can co-administration of a Proton Pump Inhibitor (PPI) prevent all NSAID-related GI damage?

A4: No. While PPIs are effective at reducing the risk of upper GI complications like gastric and duodenal ulcers by suppressing acid secretion, they do not prevent NSAID-induced damage to the lower GI tract (small and large intestines).[16][17][18] Some evidence even suggests that PPIs may worsen NSAID-induced small bowel injury (enteropathy).[16][17]

Q5: What are the primary renal and cardiovascular risks associated with propanoic acid NSAIDs?

A5:

  • Renal Risks: NSAIDs can cause acute kidney injury (AKI), particularly in patients with compromised renal perfusion (e.g., dehydration, heart failure).[19][20] They inhibit renal prostaglandins that are crucial for maintaining blood flow to the kidneys. This can lead to sodium and fluid retention, hypertension, and in rare cases, acute interstitial nephritis.[19][21]

  • Cardiovascular Risks: All NSAIDs, to varying degrees, are associated with an increased risk of cardiovascular thrombotic events.[8][9][22] This risk is related to the imbalance of thromboxane and prostacyclin.[8] NSAIDs can also increase blood pressure and interfere with the efficacy of antihypertensive medications like ACE inhibitors and beta-blockers.[8]

Troubleshooting Experimental Issues

Q1: My novel propanoic acid derivative shows high COX-2 selectivity in vitro, but still causes significant gastric damage in our rat model. What could be the cause?

A1: There are several potential reasons for this discrepancy:

  • Insufficient Selectivity In Vivo: In vitro IC50 values may not perfectly translate to the in vivo environment due to factors like pharmacokinetics, metabolism, and protein binding. The drug concentration at the gastric mucosa might be high enough to inhibit a significant amount of COX-1.

  • Topical Irritation: The compound itself may have a direct irritant effect on the gastric mucosa, independent of its COX-inhibition profile. This is especially true for acidic compounds.[3]

  • Inhibition of Both COX-1 and COX-2: Studies in rats suggest that significant gastric damage occurs only when both COX-1 and COX-2 are inhibited.[23] Your highly selective COX-2 inhibitor, when combined with the baseline physiological stress of the experiment that might suppress COX-1, could be enough to cause injury.

  • Model Sensitivity: The specific strain of rat and the experimental conditions (e.g., fasting) can significantly influence susceptibility to gastric damage.[3]

Q2: We are developing a nitric oxide-donating (NO-donating) NSAID, but the in vivo gastroprotective effect is less than anticipated. How can we troubleshoot this?

A2: Consider the following factors:

  • NO-Release Kinetics: The rate and location of NO release are critical. If NO is released too quickly (e.g., in the stomach before the NSAID is absorbed) or too slowly, its protective effects may be diminished. The enzymatic breakdown of the NO-NSAID linkage is a key step.[12]

  • Dosage and Molar Equivalence: Ensure the dose of the NO-NSAID is equimolar to the parent NSAID dose used as a comparator.[24] The anti-inflammatory effect should be comparable to ensure a fair assessment of the reduction in toxicity.

  • Bioavailability: The addition of the NO-donating moiety could alter the physicochemical properties of the parent drug, affecting its absorption and overall bioavailability. A full pharmacokinetic profile is necessary.

  • Experimental Endpoint: Are you measuring the right parameters? Assess not only ulcer formation but also mucosal blood flow and inflammatory markers to understand the mechanism of action.

Q3: How can I design an experiment to assess the risk of NSAID-induced small intestine injury (enteropathy)?

A3: Assessing enteropathy requires different methods than those used for gastric damage.

  • Chronic Dosing Model: Unlike acute gastric damage models, enteropathy often requires chronic administration of the NSAID (e.g., 7-14 days) to develop significant lesions.[25]

  • Visualization: Capsule endoscopy in larger animals or post-mortem macroscopic and histological examination of the entire small intestine is necessary to quantify lesions.

  • Biomarkers: Measure intestinal inflammation (e.g., myeloperoxidase activity), barrier integrity (e.g., fecal calprotectin or occludin expression), and bleeding (e.g., fecal hemoglobin).[25]

  • Microbiota Analysis: NSAID-induced enteropathy is linked to changes in the gut microbiota.[25] Sequencing of fecal or intestinal samples can provide valuable insights.

Data Summaries

Table 1: Comparative COX Inhibition and Risk Profiles of Common NSAIDs

DrugChemical ClassTypical COX-2 Selectivity (IC50 Ratio COX-2/COX-1)Relative Gastrointestinal RiskRelative Cardiovascular Risk
Ibuprofen Propionic Acid ~2.5 - 15Low to Moderate[11][22]Moderate (RR ~1.51-2.22)[8][26]
Naproxen Propionic Acid ~0.6 - 5High[22]Low (RR ~0.92)[8]
Diclofenac Acetic Acid~0.1 - 20ModerateHigh (RR ~1.37-1.63)[8][26]
Celecoxib Coxib>100Low[22]Moderate to High[8]

Note: IC50 ratios and relative risks (RR) are compiled from multiple studies and can vary based on the specific assay and patient population. These values are for comparative purposes.

Experimental Protocols

Protocol 1: In Vitro Human Whole Blood Assay for COX-1/COX-2 Inhibition

This protocol is a reliable method to determine the inhibitory potency and selectivity of a compound in a physiologically relevant environment that includes all blood components.[27][28]

Objective: To determine the IC50 values for COX-1 and COX-2 inhibition.

Methodology:

  • COX-1 Assay (Thromboxane B2 Measurement):

    • Collect fresh human blood into tubes without anticoagulant.

    • Aliquot 500 µL of blood into microcentrifuge tubes.

    • Add the test compound at various concentrations (dissolved in DMSO) and incubate for 15 minutes at 37°C. A vehicle control (DMSO) must be included.

    • Allow blood to clot for 60 minutes at 37°C to induce maximal COX-1-dependent thromboxane A2 (TXA2) production.

    • Centrifuge at 10,000 x g for 5 minutes to separate serum.

    • Collect the serum and measure the concentration of the stable TXA2 metabolite, thromboxane B2 (TXB2), using a validated ELISA kit.

  • COX-2 Assay (Prostaglandin E2 Measurement):

    • Collect fresh human blood into tubes containing an anticoagulant (e.g., heparin).

    • Aliquot 500 µL of blood into microcentrifuge tubes.

    • Add the test compound at various concentrations and incubate for 15 minutes at 37°C.

    • Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression and activity.

    • Incubate for 24 hours at 37°C.

    • Centrifuge to separate the plasma.

    • Measure the concentration of prostaglandin E2 (PGE2) in the plasma using a validated ELISA kit.

  • Data Analysis:

    • Calculate the percentage inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the log concentration of the compound.

    • Determine the IC50 value (the concentration that causes 50% inhibition) using non-linear regression analysis.[4]

    • Calculate the COX-2 selectivity index as the ratio of IC50 (COX-1) / IC50 (COX-2).

Protocol 2: In Vivo Model of NSAID-Induced Gastropathy in Rats

This protocol describes a standard method for evaluating the gastric damaging potential of an NSAID in an animal model.[2][24]

Objective: To assess and quantify the extent of gastric mucosal damage induced by a test compound.

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (200-250g). House them individually and fast them for 18-24 hours before the experiment, with free access to water.

  • Grouping and Dosing:

    • Group 1 (Control): Administer the vehicle (e.g., 1% Carboxymethylcellulose) orally.

    • Group 2 (Positive Control): Administer a known ulcerogenic NSAID (e.g., Ibuprofen 100-400 mg/kg or Indomethacin 20-30 mg/kg) orally.

    • Group 3 (Test Compound): Administer the novel propanoic acid derivative at various doses orally.

    • Group 4 (Protective Agent + NSAID): Administer a gastroprotective agent (e.g., Omeprazole 20 mg/kg) 30-60 minutes before administering the positive control NSAID.[29]

  • Procedure:

    • Administer the compounds by oral gavage.

    • Return animals to their cages without food but with access to water.

    • After a set period (typically 4-6 hours), euthanize the animals via CO2 asphyxiation.

  • Damage Assessment:

    • Immediately dissect the stomach, open it along the greater curvature, and rinse gently with saline.

    • Pin the stomach flat on a board for examination.

    • Score the gastric lesions macroscopically. A common scoring system is:

      • 0: No visible lesions

      • 1: Hyperemia and edema

      • 2: 1-5 small petechial lesions

      • 3: >5 small petechial lesions or 1-2 larger erosions

      • 4: Multiple large erosions or ulcerations

    • The sum of scores for each animal is the Ulcer Index (UI).

    • For more detailed analysis, fix stomach tissue in 10% buffered formalin for histological evaluation.

Visualizations

Signaling Pathway: NSAID Mechanism of Action and Side Effects

NSAID_Pathway cluster_input Inputs cluster_enzymes Enzymes cluster_mediators Mediators cluster_effects Physiological & Pathological Effects Arachidonic Acid Arachidonic Acid COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Metabolized by COX-1 (Constitutive) COX-1 (Constitutive) Prostaglandins (PGE2, PGI2) Prostaglandins (PGE2, PGI2) COX-1 (Constitutive)->Prostaglandins (PGE2, PGI2) Thromboxane (TXA2) Thromboxane (TXA2) COX-1 (Constitutive)->Thromboxane (TXA2) Inflammatory Prostaglandins Inflammatory Prostaglandins COX-2 (Inducible)->Inflammatory Prostaglandins GI Protection\nRenal Blood Flow GI Protection Renal Blood Flow Prostaglandins (PGE2, PGI2)->GI Protection\nRenal Blood Flow Platelet Aggregation Platelet Aggregation Thromboxane (TXA2)->Platelet Aggregation Pain, Fever,\nInflammation Pain, Fever, Inflammation Inflammatory Prostaglandins->Pain, Fever,\nInflammation GI Damage\nRenal Injury GI Damage Renal Injury GI Protection\nRenal Blood Flow->GI Damage\nRenal Injury Inhibition leads to Reduced Thrombosis Risk Reduced Thrombosis Risk Platelet Aggregation->Reduced Thrombosis Risk Inhibition leads to Reduced Inflammation Reduced Inflammation Pain, Fever,\nInflammation->Reduced Inflammation Inhibition leads to NSAID NSAID NSAID->COX-1 (Constitutive) Inhibits NSAID->COX-2 (Inducible) Inhibits

Caption: Mechanism of NSAID action and the origin of therapeutic vs. adverse effects.

Experimental Workflow: Evaluating a Novel Gastroprotective NSAID

Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: In Vivo Acute Toxicity cluster_phase3 Phase 3: Efficacy & Chronic Toxicity cluster_phase4 Phase 4: Analysis A Compound Synthesis (e.g., NO-NSAID) B COX-1 / COX-2 Inhibition Assay (Whole Blood Assay) A->B C Assess Physicochemical Properties (Solubility, Stability) A->C D Acute Gastropathy Model (Rat, 4-6 hr) B->D E Measure Ulcer Index & Prostaglandin Levels D->E F Inflammation Model (e.g., Carrageenan Paw Edema) E->F I Data Analysis: Compare Efficacy vs. Toxicity Profile E->I G Chronic Enteropathy Model (Rat, 14 days) F->G H Assess Cardiovascular & Renal Parameters G->H H->I

Caption: Preclinical workflow for the development of safer NSAIDs.

Logical Relationship: Strategy Selection for GI Risk Mitigation

DecisionTree start Patient Requires Propanoic Acid NSAID risk_gi High GI Risk? (e.g., history of ulcers, age >65) start->risk_gi risk_cv High CV Risk? (e.g., history of MI, hypertension) risk_gi->risk_cv Yes risk_cv2 High CV Risk? risk_gi->risk_cv2 No strategy3 Consider Naproxen + PPI (Lower CV Risk Profile) risk_cv->strategy3 No strategy4 AVOID NSAIDs Consider alternative analgesia risk_cv->strategy4 Yes strategy1 Use lowest effective dose for shortest duration risk_cv2->strategy1 Yes (Low GI/CV Risk) strategy2 Add PPI to NSAID (e.g., Ibuprofen + Omeprazole) risk_cv2->strategy2 No

Caption: Decision tree for selecting a gastroprotective strategy based on risk factors.

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Carbamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 2-(4-Carbamoylphenyl)propanoic acid. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most viable synthetic route for scaling up the production of this compound?

A1: A practical and scalable two-step approach is recommended, starting from the commercially available intermediate, 2-(4-cyanophenyl)propanoic acid. This route involves the selective hydration of the nitrile group to a primary amide (carbamoyl group).

Q2: Why is starting with 2-(4-cyanophenyl)propanoic acid advantageous for large-scale synthesis?

A2: Utilizing a readily available advanced intermediate significantly shortens the synthesis, reduces the number of reaction steps, and simplifies the overall process, which is crucial for cost-effectiveness and efficiency in scaling up.

Q3: What are the critical parameters to control during the hydration of the nitrile?

A3: The key parameters to monitor and control are reaction temperature, concentration of the acid catalyst, and reaction time. These factors will influence the reaction rate and the selectivity of nitrile hydration over potential side reactions, such as the hydrolysis of the newly formed amide.

Q4: How can the purity of the final product be ensured?

A4: Purification of the final product can be achieved through recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility profile of this compound and any remaining impurities. Purity should be assessed using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.

Proposed Synthetic Pathway

The proposed synthesis involves a single key transformation: the acid-catalyzed hydration of 2-(4-cyanophenyl)propanoic acid to the desired this compound.

Synthetic Pathway 2-(4-cyanophenyl)propanoic_acid 2-(4-cyanophenyl)propanoic acid final_product This compound 2-(4-cyanophenyl)propanoic_acid->final_product  H2SO4, H2O, Heat

Caption: Proposed synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Nitrile Hydration

Objective: To synthesize this compound by hydrating the nitrile functionality of 2-(4-cyanophenyl)propanoic acid.

Materials:

  • 2-(4-cyanophenyl)propanoic acid

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

Procedure:

  • In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-(4-cyanophenyl)propanoic acid (1.0 equivalent).

  • Slowly add concentrated sulfuric acid (5-10 equivalents) to the starting material while maintaining the temperature below 20°C using an ice bath.

  • Once the addition is complete, slowly add deionized water (10-20 equivalents) while carefully controlling the exotherm.

  • Heat the reaction mixture to 80-100°C and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice.

  • The crude product will precipitate out of the solution.

  • Collect the solid by filtration and wash with cold deionized water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Troubleshooting Guide

Issue 1: Low Conversion of Starting Material

  • Q: The reaction has stalled, and a significant amount of 2-(4-cyanophenyl)propanoic acid remains. What are the possible causes and solutions?

  • A:

    • Insufficient Acid Catalyst: The concentration of sulfuric acid may be too low to effectively catalyze the hydration. Solution: Increase the molar equivalents of sulfuric acid.

    • Low Reaction Temperature: The reaction may be too slow at the current temperature. Solution: Gradually increase the reaction temperature in increments of 5-10°C, while monitoring for the formation of byproducts.

    • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Solution: Extend the reaction time and continue to monitor the progress.

Issue 2: Formation of Impurities

  • Q: HPLC analysis shows the presence of a significant byproduct. What is the likely impurity and how can its formation be minimized?

  • A: The most likely byproduct is the dicarboxylic acid formed from the hydrolysis of the carbamoyl group.

    • Harsh Reaction Conditions: Prolonged reaction times or excessively high temperatures can promote the hydrolysis of the amide. Solution: Reduce the reaction time and/or temperature. Perform careful optimization studies to find the optimal balance between conversion and selectivity.

    • Excessive Water Content: A large excess of water can favor the complete hydrolysis to the carboxylic acid. Solution: Control the amount of water added to the reaction mixture.

Issue 3: Poor Product Isolation and Purity

  • Q: The isolated product is off-color and has a low melting point. How can the purification be improved?

  • A:

    • Inefficient Washing: Residual acid or other impurities may be present. Solution: Ensure the crude product is thoroughly washed with cold water until the pH of the filtrate is neutral.

    • Inappropriate Recrystallization Solvent: The chosen solvent may not be effective for removing specific impurities. Solution: Screen a range of recrystallization solvents or solvent mixtures to identify a system that provides good recovery and high purity. The use of activated carbon during recrystallization can also help to remove colored impurities.

Quantitative Data Summary

The following table summarizes expected yields and purity based on analogous nitrile hydration reactions. These values should be considered as a starting point for process optimization.

ParameterExpected ValueAnalysis Method
Yield 75-90%Gravimetric
Purity >98%HPLC, NMR
Melting Point TBDMelting Point Apparatus

Note: TBD (To Be Determined) as specific data for this compound is not widely published.

Experimental Workflow Diagram

Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification and Analysis charge_reactants Charge Reactor with 2-(4-cyanophenyl)propanoic acid add_acid Slowly Add H2SO4 (T < 20°C) charge_reactants->add_acid add_water Controlled Addition of H2O add_acid->add_water heat_reaction Heat to 80-100°C (2-4 hours) add_water->heat_reaction cool_reaction Cool to Room Temperature heat_reaction->cool_reaction quench Quench on Ice cool_reaction->quench filter Filter Precipitate quench->filter wash Wash with Cold H2O filter->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize analyze Analyze Purity (HPLC, NMR, MP) recrystallize->analyze

Caption: Step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic Diagram for Low Conversion

Troubleshooting Low Conversion start Low Conversion Observed check_temp Is Reaction Temperature at 80-100°C? start->check_temp increase_temp Increase Temperature in 5-10°C Increments check_temp->increase_temp No check_time Has Reaction Run for at Least 4 Hours? check_temp->check_time Yes increase_temp->check_time extend_time Extend Reaction Time and Continue Monitoring check_time->extend_time No check_acid Were 5-10 Equivalents of H2SO4 Used? check_time->check_acid Yes extend_time->check_acid increase_acid Consider a Re-run with Higher Acid Loading check_acid->increase_acid No end Re-evaluate Reaction and Consult Literature check_acid->end Yes increase_acid->end

Caption: Decision tree for troubleshooting low reaction conversion.

Preventing degradation of 2-(4-Carbamoylphenyl)propanoic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-(4-Carbamoylphenyl)propanoic acid during storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

IssuePossible CauseRecommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to light, moisture, or elevated temperatures.Store the compound in a tightly sealed, amber glass vial in a desiccator at controlled room temperature or refrigerated, away from light sources.
Decreased purity or presence of unexpected peaks in analysis (e.g., HPLC) Chemical degradation due to hydrolysis, oxidation, or photodegradation.Review storage conditions. Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Inconsistent experimental results Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If storing stock solutions, aliquot and store at -20°C or -80°C for a limited time. Validate the stability of the compound in the chosen solvent.
Poor solubility after storage Formation of less soluble degradation products or polymorphs.Characterize the material using techniques like XRPD to check for polymorphic changes. Attempt to dissolve a small amount in a suitable solvent with gentle heating or sonication.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways are likely to be:

  • Hydrolysis: The amide (carbamoyl) group can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid and ammonia. The propanoic acid side chain is generally stable to hydrolysis.[1][2][3][4][5]

  • Oxidative Degradation: While the carboxylic acid group is relatively resistant to further oxidation[6][7][8], the aromatic ring can be susceptible to oxidation, especially in the presence of metal ions or peroxides.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.[9][10][11][12]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the propanoic acid moiety could occur, although this typically requires significant heat.[13][14] The amide group is generally thermally stable up to 160°C.[13]

2. What are the ideal storage conditions for solid this compound?

To minimize degradation, the solid compound should be stored in a well-sealed, airtight container, preferably made of amber glass to protect from light.[15][16][17] It should be kept in a cool, dry place, such as a desiccator at controlled room temperature. For long-term storage, refrigeration (2-8°C) is recommended.[18][19]

3. How should I prepare and store stock solutions of this compound?

Use a high-purity, anhydrous solvent in which the compound is stable. Prepare solutions fresh for each use if possible. If storage is necessary, aliquot the solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. It is crucial to perform a stability study of the compound in the selected solvent to determine an appropriate storage duration.

4. How can I detect and quantify the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[20][21] This involves developing a method that can separate the parent compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.[22]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.[1][3]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Dissolve in the solvent before analysis.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the amount of this compound and its degradation products over time.

Methodology:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific instrumentation and degradation products.

Visualizations

cluster_storage Storage & Handling cluster_degradation Potential Degradation cluster_analysis Analysis start Receive Compound store Store in cool, dry, dark place (Tightly sealed amber vial) start->store prepare Prepare fresh stock solution store->prepare degradation Degradation Occurs store->degradation use Use in experiment prepare->use aliquot Aliquot for storage prepare->aliquot freeze Store at -20°C or -80°C aliquot->freeze freeze->use freeze->degradation troubleshoot Troubleshoot: - Check storage conditions - Analyze for impurities - Perform forced degradation study degradation->troubleshoot hplc Stability-Indicating HPLC troubleshoot->hplc lcms LC-MS for Identification hplc->lcms

Caption: Experimental workflow for handling, storing, and analyzing this compound.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_product 2-(4-Carboxyphenyl)propanoic acid + Ammonia parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product Ring-oxidized derivatives parent->oxidation_product Oxidizing agents photo_product Various photoproducts parent->photo_product UV/Visible Light

Caption: Potential degradation pathways for this compound.

References

Addressing batch-to-batch variability of synthesized 2-(4-Carbamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the synthesis of 2-(4-Carbamoylphenyl)propanoic acid. Our goal is to help you address batch-to-batch variability and ensure consistent, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common synthetic approach involves the Friedel-Crafts acylation of a suitable benzene derivative, followed by a series of reactions to introduce the propanoic acid and carbamoyl functionalities. The specific reagents and conditions can vary, impacting the impurity profile and overall yield.

Q2: What are the critical process parameters that influence the quality of this compound?

A2: Key parameters include reaction temperature, reaction time, purity of starting materials, and the molar ratios of reactants and catalysts. Even minor deviations in these parameters can lead to significant variations in yield, purity, and the formation of process-related impurities between batches.[1]

Q3: What are the typical impurities observed in the synthesis of this compound?

A3: Common impurities may include unreacted starting materials, intermediates, and by-products from side reactions. For instance, incomplete hydrolysis of a nitrile intermediate can lead to the corresponding amide impurity. Positional isomers formed during the Friedel-Crafts reaction are also a possibility.

Q4: How can I minimize batch-to-batch variability in my synthesis?

A4: To minimize variability, it is crucial to establish and strictly adhere to a detailed Standard Operating Procedure (SOP). This includes using well-characterized starting materials from a consistent supplier, precise control over reaction parameters, and consistent work-up and purification procedures. Implementing in-process controls (IPCs) to monitor reaction progress can also help ensure consistency.

Q5: What analytical techniques are recommended for quality control of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing purity and quantifying impurities.[2][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, and Gas Chromatography (GC) is used to determine residual solvent content.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Poor quality of starting materials or reagents. - Loss of product during work-up or purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature and time. - Verify the purity of all starting materials and reagents. - Optimize extraction and crystallization/purification steps to minimize loss.
High Impurity Levels - Side reactions due to incorrect temperature or stoichiometry. - Impurities present in starting materials. - Inefficient purification.- Re-evaluate and optimize reaction conditions. - Analyze starting materials for impurities before use. - Optimize the purification method (e.g., recrystallization solvent system, chromatography conditions).
Inconsistent Crystal Form (Polymorphism) - Variation in crystallization solvent, temperature, or cooling rate. - Presence of impurities affecting crystal lattice formation.- Standardize the crystallization protocol, including solvent, temperature profile, and agitation. - Ensure high purity of the material before crystallization.
Presence of Residual Solvents - Inadequate drying of the final product.- Dry the product under vacuum at an appropriate temperature for a sufficient duration. - Use a solvent with a lower boiling point if possible for the final purification step.
Color Variation Between Batches - Presence of trace impurities or degradation products. - Oxidation of the product or impurities.- Identify and eliminate the source of the colored impurity through process optimization and purification. - Consider performing the final steps under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Batch-to-Batch Variability Analysis

The following table summarizes hypothetical quality control data from three different batches of synthesized this compound, highlighting typical variations.

Parameter Batch A Batch B Batch C Acceptance Criteria
Yield (%) 85.278.588.1> 75%
Purity by HPLC (%) 99.698.999.8≥ 99.5%
Impurity 1 (%) 0.150.450.08≤ 0.2%
Impurity 2 (%) 0.100.300.05≤ 0.15%
Total Impurities (%) 0.350.850.18≤ 0.5%
Residual Solvents (ppm) 150300120≤ 500 ppm
Melting Point (°C) 210-212208-211211-213209-214°C

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Determination

This method is designed to assess the purity of this compound and quantify related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.

Gas Chromatography (GC) Method for Residual Solvent Analysis

This protocol is for the determination of residual solvents in the final product.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 10 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 10 minutes.

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 30 minutes

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

Mandatory Visualizations

Experimental Workflow for Troubleshooting Batch Variability

experimental_workflow Troubleshooting Workflow for Batch-to-Batch Variability start Batch Synthesis Fails QC Specifications check_params Review Synthesis Parameters (Temp, Time, Stoichiometry) start->check_params analyze_sm Analyze Starting Materials (Purity, Impurities) start->analyze_sm re_purify Re-evaluate Purification Method start->re_purify Purification Issue Suspected re_optimize Re-optimize Reaction Conditions check_params->re_optimize Deviation Found new_sm Source New Starting Materials analyze_sm->new_sm Impurity Detected re_synthesize Re-synthesize Batch re_optimize->re_synthesize re_purify->re_synthesize new_sm->re_synthesize qc_analysis Perform Full QC Analysis re_synthesize->qc_analysis pass Batch Meets Specifications qc_analysis->pass Pass fail Investigate Further/ Consult Senior Chemist qc_analysis->fail Fail

A logical workflow for troubleshooting out-of-specification batches.

Proposed Signaling Pathway Inhibition

This compound, as a non-steroidal anti-inflammatory drug (NSAID) analog, is proposed to inhibit the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

signaling_pathway Proposed Inhibition of the Cyclooxygenase (COX) Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGF2α, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation drug This compound drug->cox Inhibition

Inhibition of COX enzymes by the compound blocks prostaglandin synthesis.

References

Technical Support Center: Optimizing HPLC Separation of 2-(4-Carbamoylphenyl)propanoic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-(4-Carbamoylphenyl)propanoic acid from its positional and chiral isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers. The following flowchart provides a logical workflow for diagnosing and resolving these challenges.

TroubleshootingWorkflow start Problem Observed peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape resolution Poor Resolution (Overlapping Peaks) start->resolution retention Inconsistent Retention Times start->retention is_tailing Is the peak tailing? peak_shape->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No tailing_causes Potential Causes: - Secondary silanol interactions - Mobile phase pH near pKa - Column overload - Column void/contamination is_tailing->tailing_causes Yes is_splitting Is the peak splitting or shouldered? is_fronting->is_splitting No fronting_causes Potential Causes: - Sample overload - Sample solvent stronger than mobile phase is_fronting->fronting_causes Yes splitting_causes Potential Causes: - Column contamination at inlet - Partially blocked frit - Sample solvent incompatibility - Co-elution of isomers is_splitting->splitting_causes Yes tailing_solution1 Adjust Mobile Phase pH: Lower pH (e.g., add 0.1% TFA or Formic Acid) to suppress silanol activity. tailing_causes->tailing_solution1 tailing_solution2 Use End-Capped Column: Select a base-deactivated column (e.g., C18 with end-capping). tailing_solution1->tailing_solution2 tailing_solution3 Reduce Sample Concentration: Inject a more dilute sample. tailing_solution2->tailing_solution3 tailing_solution4 Check Column Health: Flush with strong solvent, replace if necessary. tailing_solution3->tailing_solution4 fronting_solution1 Dilute Sample: Decrease the concentration of the analyte. fronting_causes->fronting_solution1 fronting_solution2 Match Sample Solvent: Dissolve the sample in the initial mobile phase. fronting_solution1->fronting_solution2 splitting_solution1 Clean/Replace Column Inlet: Backflush the column or replace the inlet frit. splitting_causes->splitting_solution1 splitting_solution2 Ensure Solvent Miscibility: Confirm sample solvent is miscible with the mobile phase. splitting_solution1->splitting_solution2 splitting_solution3 Optimize Separation: Adjust mobile phase composition or gradient. splitting_solution2->splitting_solution3 resolution_causes Potential Causes: - Inappropriate stationary phase - Suboptimal mobile phase strength - Inadequate method for isomers resolution->resolution_causes resolution_solution1 Modify Mobile Phase: Decrease organic solvent percentage for better retention and separation (for RP-HPLC). resolution_causes->resolution_solution1 resolution_solution2 Change Stationary Phase: For positional isomers, consider a phenyl or biphenyl column. For enantiomers, use a chiral stationary phase (CSP). resolution_solution1->resolution_solution2 resolution_solution3 Adjust Temperature: Lowering temperature can sometimes improve resolution. resolution_solution2->resolution_solution3 retention_causes Potential Causes: - Inadequate column equilibration - Mobile phase composition drift - Pump malfunction - Temperature fluctuations retention->retention_causes retention_solution1 Ensure Equilibration: Increase column equilibration time before injection. retention_causes->retention_solution1 retention_solution2 Prepare Fresh Mobile Phase: Ensure accurate composition and proper degassing. retention_solution1->retention_solution2 retention_solution3 Check HPLC System: Inspect pump for leaks and ensure consistent flow rate. retention_solution2->retention_solution3 retention_solution4 Use a Column Oven: Maintain a constant column temperature. retention_solution3->retention_solution4 MethodDevelopment start Goal: Separate Isomers of This compound isomer_type What type of isomers? start->isomer_type positional Positional Isomers (2-, 3-, 4-carbamoyl) isomer_type->positional Positional enantiomers Enantiomers (R and S) isomer_type->enantiomers Enantiomeric rp_hplc Start with Reversed-Phase HPLC (C18 column, Water/ACN gradient with acid) positional->rp_hplc chiral_method Choose Chiral Separation Strategy enantiomers->chiral_method resolution_check_pos Adequate Resolution? rp_hplc->resolution_check_pos optimize_rp Optimize Mobile Phase: - Adjust gradient slope - Change organic modifier (e.g., Methanol) - Modify pH resolution_check_pos->optimize_rp No success_pos Separation Achieved resolution_check_pos->success_pos Yes optimize_rp->resolution_check_pos change_column Change Stationary Phase: - Phenyl or Biphenyl column for  alternative selectivity optimize_rp->change_column change_column->resolution_check_pos direct_chiral Direct Method (Chiral Stationary Phase) chiral_method->direct_chiral Direct indirect_chiral Indirect Method (Chiral Derivatization) chiral_method->indirect_chiral Indirect csp_selection Select CSP: - Polysaccharide-based (e.g., Chiralcel) - Normal Phase (Hexane/IPA) is a good starting point direct_chiral->csp_selection derivatization Derivatize with Chiral Reagent (e.g., (S)-(-)-alpha-methylbenzylamine) indirect_chiral->derivatization resolution_check_en Adequate Resolution? csp_selection->resolution_check_en achiral_sep Separate Diastereomers on Achiral Column (e.g., C18) derivatization->achiral_sep achiral_sep->resolution_check_en optimize_chiral Optimize Mobile Phase: - Adjust modifier ratio - Screen different modifiers (e.g., ethanol) resolution_check_en->optimize_chiral No success_en Separation Achieved resolution_check_en->success_en Yes optimize_chiral->resolution_check_en

Technical Support Center: Synthesis of 2-(4-Alkylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-(4-alkylphenyl)propanoic acid derivatives, a class of compounds that includes widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 2-(4-alkylphenyl)propanoic acids?

A1: Historically, the "Boots" process, a six-step synthesis, was used for ibuprofen. However, it suffered from low atom economy. Modern industrial syntheses are often streamlined. The most prominent greener alternative is the three-step BHC/Hoechst process.[1][2][3] Other advanced methods include palladium-catalyzed carbonylations and couplings.[1][4]

  • Boots Process (Ibuprofen): A lengthy route starting from isobutylbenzene involving Friedel-Crafts acylation, followed by a series of reactions to form the propanoic acid side chain.[1]

  • BHC/Hoechst Process (Ibuprofen): A three-step "green" synthesis starting with a Friedel-Crafts acylation of isobutylbenzene. It utilizes recyclable hydrogen fluoride as a catalyst and solvent.[1][2][3] The key steps are acylation, hydrogenation, and carbonylation.[3]

  • Palladium-Catalyzed Routes: These methods often involve the coupling of aryl halides or related compounds with a propionic acid source or the carbonylation of styrenes.[1][4][5] For instance, a two-step, one-pot procedure can be used involving a Heck coupling of an aryl bromide with ethylene, followed by hydroxycarbonylation to yield the desired acid.[4]

Q2: Why is enantioselectivity a critical challenge in synthesizing these derivatives?

A2: For most 2-arylpropanoic acids (profens), the anti-inflammatory and analgesic activity resides almost exclusively in the (S)-enantiomer.[6][7] The (R)-enantiomer is often biologically inert or can cause unwanted side effects.[7][8] Therefore, developing efficient asymmetric syntheses to produce the pure (S)-enantiomer is a primary goal to improve therapeutic efficacy and safety.

Q3: What are the common side reactions and impurities encountered during Friedel-Crafts reactions in this synthesis?

A3: Friedel-Crafts reactions, a cornerstone of many profen syntheses, are prone to several issues.[9][10]

  • Isomer Formation: Electrophilic substitution on the aromatic ring can lead to ortho and meta isomers in addition to the desired para-substituted product. This lack of regioselectivity complicates purification and reduces the yield of the target compound.

  • Polyalkylation/Polyacylation: The product of the initial reaction can sometimes be more reactive than the starting material, leading to multiple substitutions on the aromatic ring.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture or complexation with the product.[9][10]

Q4: What are the main difficulties associated with carbonylation steps?

A4: While carbonylation is a key step in efficient syntheses like the BHC process, it presents significant technical challenges. The reaction often requires high pressures of carbon monoxide, which poses safety risks.[11] Furthermore, these reactions typically rely on expensive noble metal catalysts like palladium, and the separation, recovery, and reuse of these catalysts can be problematic and costly.[10]

Troubleshooting Guide

Problem / ObservationPossible Cause(s)Suggested Solution(s)
Low Yield in Friedel-Crafts Reaction 1. Inactive catalyst due to moisture.2. Insufficient reaction time or incorrect temperature.3. Poor quality of starting materials (alkylbenzene or acylating agent).1. Use fresh, anhydrous aluminum chloride (AlCl₃). Ensure all glassware and solvents are perfectly dry.2. Monitor the reaction by TLC. Optimize temperature; some reactions require cooling (-5 °C to 5 °C) to control exotherms and side reactions.[9]3. Purify starting materials via distillation before use.
Formation of Unwanted Isomers Poor regioselectivity of the electrophilic substitution reaction.1. Modify reaction conditions: Lowering the temperature can sometimes improve para-selectivity.2. Choice of catalyst: While AlCl₃ is common, alternative catalysts or newer synthetic routes (e.g., Pd-catalyzed cross-coupling) may offer higher selectivity.[1][4]
Product Racemization During Workup/Purification The α-proton is acidic and can be removed under basic or strongly acidic conditions, especially with heat, leading to racemization via an enol intermediate.[8][12]1. Maintain neutral pH during aqueous workup.2. Avoid excessive heat. Use lower temperatures for solvent evaporation (rotary evaporation).3. For base-catalyzed racemization issues, consider using milder bases or alternative purification methods like chromatography with neutral mobile phases.[7][13]
Low Enantiomeric Excess (ee) in Asymmetric Synthesis 1. Inefficient chiral catalyst or auxiliary.2. Racemization of the product under reaction conditions.3. For enzymatic resolutions, suboptimal reaction conditions (pH, temperature, solvent).1. Screen different chiral ligands or catalysts. Ensure the catalyst is not poisoned.2. Check for sources of acid or base that could cause in-situ racemization.[13]3. Optimize pH, temperature, and co-solvents for the specific enzyme (e.g., Candida rugosa lipase).[13] Consider dynamic kinetic resolution, where the undesired enantiomer is racemized in situ and recycled.[13]
Incomplete Hydrolysis of Ester Intermediate 1. Insufficient hydrolysis reagent (acid or base).2. Steric hindrance around the ester group.3. Short reaction time or low temperature.1. Use a larger excess of the hydrolyzing agent (e.g., NaOH or HCl).[14]2. Increase reaction temperature and/or time. Refluxing is common for ester hydrolysis.[15]3. Add a co-solvent (e.g., ethanol) to improve the solubility of the ester in the aqueous hydrolyzing medium.[14]

Data Summary Tables

Table 1: Comparison of Industrial Ibuprofen Synthesis Routes

FeatureBoots Process (c. 1961)BHC/Hoechst Process (c. 1992)
Number of Steps 63
Starting Material IsobutylbenzeneIsobutylbenzene
Key Reactions Friedel-Crafts Acylation, Darzens condensation, hydrolysis, decarboxylation, reduction, etc.Friedel-Crafts Acylation, Hydrogenation, Carbonylation
Catalyst/Reagents AlCl₃, various stoichiometric reagentsAnhydrous HF (catalyst & solvent), Palladium catalyst
Atom Economy ~40%~77% (up to 99% with recycling)[3]
Byproducts Large amounts of salt and other wastePrimarily acetic acid (recyclable)

Table 2: Conditions for Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids

Reaction StepCatalyst/LigandSubstratesSolventTemp (°C)YieldRef.
Heck Coupling Pd(OAc)₂ / NISPCPPAryl bromide, EthyleneToluene120>90%[4]
Hydroxycarbonylation Pd(OAc)₂ / NISPCPPStyrene derivative, CO, H₂OToluene120~84% (overall)[4]
Direct Coupling Pd CatalystAryl bromide, Propionic acid (as TMS-enolate)Not specifiedNot specified>95%[1]

Experimental Protocols

Protocol 1: Friedel-Crafts Reaction for Ethyl 2-(4-alkylphenyl)propionate (Adapted from[9],[10])

  • To a three-necked flask equipped with a mechanical stirrer and a low-temperature circulator, add the alkylbenzene (e.g., toluene, 1.0 mol) and anhydrous aluminum chloride (AlCl₃, 0.2 mol) in a suitable solvent (e.g., excess toluene).

  • Cool the mixture to a temperature between -5 °C and 5 °C.

  • Slowly add ethyl 2-chloropropionate (1.0 mol) to the mixture while maintaining the temperature.

  • Stir the reaction mechanically for 12-48 hours, monitoring progress with TLC.

  • After the reaction is complete, quench the mixture by carefully pouring it into ice-cold dilute HCl.

  • Separate the organic layer. Extract the aqueous layer with the solvent (e.g., toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude ethyl 2-(4-alkylphenyl)propionate.

Protocol 2: Hydrolysis of Ethyl Ester to 2-(4-alkylphenyl)propanoic Acid (Adapted from[9],[10])

  • Take the crude ethyl 2-(4-alkylphenyl)propionate from the previous step and add a 10% solution of hydrochloric acid or sulfuric acid.

  • Heat the mixture to 70-100 °C (reflux) to hydrolyze the ester. Ethanol will be produced as a byproduct.

  • Monitor the reaction by TLC until the starting ester is consumed (typically 1-3 hours).

  • Distill off the ethanol. Cool the remaining mixture.

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude 2-(4-alkylphenyl)propanoic acid, which can be further purified by recrystallization.

Visualized Workflows and Logic

G cluster_0 Classic Boots Synthesis (Ibuprofen) cluster_1 Modern BHC Synthesis (Ibuprofen) B1 Isobutylbenzene B2 Friedel-Crafts Acylation B1->B2 B3 Darzens Reaction B2->B3 B4 Hydrolysis & Decarboxylation B3->B4 B5 Reduction B4->B5 B6 Hydrolysis B5->B6 B7 Ibuprofen B6->B7 H1 Isobutylbenzene H2 Friedel-Crafts Acylation (HF) H1->H2 H3 Hydrogenation H2->H3 H4 Carbonylation (Pd cat.) H3->H4 H5 Ibuprofen H4->H5 G start Low Enantiomeric Excess (ee) Observed q1 Is racemization occurring? start->q1 a1_yes Modify workup/purification: - Use neutral pH - Lower temperature - Avoid basic conditions q1->a1_yes Yes q2 What type of asymmetric synthesis? q1->q2 No a1_no Improve Asymmetric Step cat Asymmetric Catalysis q2->cat enz Enzymatic Resolution q2->enz sol_cat Screen chiral ligands/catalysts. Check for catalyst poisoning. cat->sol_cat sol_enz Optimize pH, T°, solvent. Consider Dynamic Kinetic Resolution. enz->sol_enz G cluster_fc Friedel-Crafts Reaction cluster_hydrolysis Ester Hydrolysis A Alkylbenzene + R-COCl Cat AlCl3 (Catalyst) A->Cat Int Acylium Ion Intermediate [R-C=O]+ A->Int Cat->Int Prod 4-Alkylacetophenone Int->Prod Ester Ester Intermediate Prod->Ester Further Steps Acid H3O+ / Heat Ester->Acid Final Final Propanoic Acid Ester->Final Acid->Final

References

Validation & Comparative

A Comparative Analysis of 2-(4-Carbamoylphenyl)propanoic acid and Ibuprofen: A Review of Available Biological Data

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of publicly available scientific literature and chemical databases reveals a significant disparity in the documented biological activity of 2-(4-Carbamoylphenyl)propanoic acid compared to the well-characterized nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. While ibuprofen's mechanism of action and therapeutic effects are thoroughly established, there is a notable absence of published data on the biological properties of this compound, precluding a direct comparative analysis as outlined in the initial request.

Ibuprofen, a propionic acid derivative, is a widely used medication for its analgesic, anti-inflammatory, and antipyretic properties. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.

In contrast, a comprehensive literature review yielded no specific studies detailing the biological activity, mechanism of action, or experimental data for this compound. Searches for this compound, including its alternative names and CAS number (1624261-50-2), primarily resulted in listings from chemical suppliers and entries in chemical databases devoid of any biological information.

This lack of available data makes it impossible to fulfill the core requirements of a comparative guide, which would necessitate quantitative data for comparison, detailed experimental protocols, and the visualization of signaling pathways.

Ibuprofen: A Well-Established Biological Profile

To provide context, this section summarizes the well-documented biological activity of ibuprofen.

Mechanism of Action

Ibuprofen's therapeutic effects are primarily attributed to its inhibition of COX enzymes.

  • COX-1 Inhibition: This is associated with both the therapeutic effects and some of the common side effects of ibuprofen, such as gastrointestinal irritation. COX-1 is constitutively expressed in most tissues and is involved in protective functions.

  • COX-2 Inhibition: This isoform is induced at sites of inflammation. Its inhibition is largely responsible for the anti-inflammatory and analgesic effects of ibuprofen.

The inhibition of COX enzymes by ibuprofen is a reversible process.

Signaling Pathway

The primary signaling pathway affected by ibuprofen is the arachidonic acid cascade, which leads to the production of prostaglandins.

Ibuprofen_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Figure 1: Ibuprofen's inhibition of COX-1 and COX-2 in the prostaglandin synthesis pathway.

This compound: An Uncharacterized Compound

Despite extensive searches, no peer-reviewed articles, patents, or database entries containing data on the biological activity of this compound could be located. The search included terms such as:

  • "this compound biological activity"

  • "this compound cyclooxygenase inhibition"

  • "Synthesis and anti-inflammatory activity of this compound"

  • Alternative names and CAS number searches.

The absence of such information suggests that this compound has not been a subject of significant biological investigation, or that any research conducted has not been made publicly available.

Conclusion

A direct and objective comparison of the biological activity of this compound and ibuprofen is not feasible due to the lack of available scientific data for the former. While ibuprofen is a well-understood NSAID with a clearly defined mechanism of action, this compound remains an uncharacterized compound in the public domain. Therefore, the creation of a comprehensive comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams is not possible at this time. Further research into the biological properties of this compound would be required before such a comparison could be made.

Comparative Analysis of Propionic Acid Derivatives in Rheumatic Diseases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of common propionic acid derivatives—a subclass of non-steroidal anti-inflammatory drugs (NSAIDs)—used in the management of rheumatic diseases. It is intended for researchers, scientists, and drug development professionals, offering an objective overview of their comparative efficacy, safety profiles, and underlying mechanisms, supported by experimental data.

Introduction to Propionic Acid Derivatives

Propionic acid derivatives are a cornerstone in the symptomatic management of rheumatic diseases such as rheumatoid arthritis (RA) and osteoarthritis (OA).[1] Ibuprofen, the first of this class introduced in 1969, was developed as a better-tolerated alternative to aspirin.[2] This class of drugs, which also includes naproxen, ketoprofen, and fenoprofen, exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[2][3][4] While these drugs do not alter the course of diseases like RA, they are widely used for their analgesic and anti-inflammatory properties to alleviate pain and stiffness, which are primary complaints affecting patients' quality of life.[1][5][6]

Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism of action for all propionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are essential for the conversion of arachidonic acid into prostaglandins (PGs).[4][7] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during an inflammatory response.[4]

The therapeutic anti-inflammatory and analgesic effects are largely attributed to the inhibition of COX-2, while the common adverse effects, particularly gastrointestinal issues, are linked to the inhibition of COX-1.[7]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_prostanoids Prostanoids cluster_drugs Pharmacological Intervention Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_H Prostaglandin H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins Prostaglandins (Pain, Fever, Inflammation) Prostaglandins_H->Prostaglandins Thromboxane Thromboxane A2 (Platelet Aggregation) Prostaglandins_H->Thromboxane Propionic_Acids Propionic Acid Derivatives (Ibuprofen, Naproxen, etc.) Propionic_Acids->COX1 Propionic_Acids->COX2

Caption: Inhibition of COX-1 and COX-2 by propionic acid derivatives.

Comparative Efficacy

The efficacy of propionic acid derivatives in managing pain and inflammation in rheumatic diseases is generally considered similar, though some studies and meta-analyses suggest advantages for certain agents. Patient response can be highly individualized.[8]

A meta-analysis of four randomized controlled trials (RCTs) involving 456 patients with RA found a statistically significant difference in efficacy favoring ketoprofen over ibuprofen for pain management.[9] Another meta-analysis also concluded that ketoprofen's efficacy in relieving moderate-to-severe pain was significantly better than that of both ibuprofen and diclofenac.[10] Conversely, a smaller study with 30 patients showed similar efficacy for pain relief among ibuprofen, ketoprofen, and naproxen, with a slight patient preference for ibuprofen due to better tolerability.[11] Naproxen has been shown to be as effective as aspirin but is better tolerated.[12]

Drug Daily Dosage Range (RA) Key Efficacy Findings Citations
Ibuprofen 1200 - 1800 mgRated as the safest conventional NSAID in the UK.[2] Efficacy is sometimes considered slightly lower than high-dose aspirin.[2][11],[2],[5],[9]
Naproxen 750 - 1000 mgAs effective as aspirin with better tolerability.[12] A network meta-analysis identified Naproxen 1000 mg as the most effective among several NSAIDs for improving physical function and reducing pain in RA.[13] Regarded as a first choice in one trial due to a combination of effectiveness and lower side effects.[8][11],[12],[8],[13]
Ketoprofen 50 - 300 mgMeta-analyses show superior efficacy in pain management for RA compared to ibuprofen.[5][9] Also demonstrated superiority over ibuprofen and diclofenac in relieving moderate-to-severe pain.[10][11],[5],[10],[8]
Fenoprofen As prescribedShown to be slightly more effective than ibuprofen and ketoprofen in a double-blind crossover trial.[8][12],[8]
Tiaprofenic Acid 600 mgEfficacy in improving pain and morning stiffness is similar to other NSAIDs in RA and OA.[14][14]

Comparative Safety and Tolerability

The primary dose-limiting side effects of propionic acid derivatives are gastrointestinal (GI) and cardiovascular (CV) events.[2][8]

  • Gastrointestinal Effects: Gastric discomfort, nausea, and vomiting are the most common side effects, though they are generally less severe than with aspirin or indomethacin.[2] These effects are largely due to the inhibition of COX-1, which compromises the protective lining of the gastric mucosa.[4]

  • Cardiovascular Effects: The use of NSAIDs can increase the risk of myocardial infarction and other thromboembolic events.[4] This risk is associated with the suppression of COX-2-derived prostacyclin, which has anti-thrombotic and vasodilatory effects.[15] Naproxen is often considered to have a more balanced cardiovascular risk profile compared to other NSAIDs.[6]

  • Renal Effects: Propionic acid derivatives can cause fluid retention and may pose a renal burden, as prostaglandins play a role in renal hemodynamics.[2][4]

  • Other Effects: CNS side effects like headaches and dizziness can occur.[2] Additionally, many propionic acid derivatives are capable of inducing phototoxic reactions.[16]

Adverse Event Profile Ibuprofen Naproxen Ketoprofen Key Considerations Citations
Gastrointestinal (GI) Better tolerated than aspirin.[2] Lower risk compared to naproxen in some analyses.Generally better tolerated than aspirin or indomethacin.[12]Tolerability and safety profile found to be similar to ibuprofen in a meta-analysis.[5]GI risk is a class-wide effect. Co-prescription with proton-pump inhibitors can mitigate risk.[1][11],[12],[2],[5]
Cardiovascular (CV) May antagonize the antiplatelet effect of low-dose aspirin.[2]May have a lower cardiovascular risk compared to other NSAIDs.[1][6]Similar CV risk profile to other non-selective NSAIDs.All NSAIDs carry CV risk; caution is advised in patients with or at risk for CV disease.[6][2],[1],[6]
Renal Less marked fluid retention than some older NSAIDs.[2]Dose reduction may be needed in the elderly.[2]Similar risk profile to other NSAIDs.Risk is present for all NSAIDs, especially in at-risk patients.[6][2],[6]

Experimental Protocols & Workflows

The comparison of propionic acid derivatives relies on a range of in vitro, in vivo, and clinical trial methodologies.

Key Preclinical Assays

A. Carrageenan-Induced Paw Edema in Rodents This is a standard in vivo model to assess acute anti-inflammatory activity.

  • Objective: To measure the ability of a test compound to reduce acute inflammation.

  • Methodology:

    • Animal Model: Wistar or Sprague-Dawley rats (150±20g) are typically used.[17]

    • Baseline Measurement: The volume of the animal's hind paw is measured using a plethysmometer.[18]

    • Administration: Animals are divided into groups: vehicle control, positive control (e.g., a known NSAID), and test groups receiving the propionic acid derivative at various doses via oral gavage.[18]

    • Induction of Inflammation: After 1 hour, a sub-plantar injection of carrageenan (a pro-inflammatory agent) is administered into the paw.[18]

    • Measurement: Paw volume is measured at set intervals (e.g., 30, 60, 120, 180 minutes) post-injection.[18]

    • Analysis: The percentage inhibition of edema in the test groups is calculated relative to the vehicle control group. The mechanism is related to the inhibition of prostaglandin synthesis.[17]

B. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay This assay determines the potency and selectivity of a compound for the two COX isoforms.

  • Objective: To quantify the IC₅₀ (half-maximal inhibitory concentration) of a drug for COX-1 and COX-2.

  • Methodology:

    • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are common sources.

    • Assay Principle: The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH₂), which is then reduced to PGE₂.

    • Procedure: The test compound is incubated with the COX enzyme. Arachidonic acid is then added to initiate the reaction.

    • Detection: The amount of PGE₂ produced is quantified, typically using an enzyme immunoassay (EIA) or other sensitive detection methods.

    • Analysis: IC₅₀ values are calculated from concentration-response curves. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) provides the selectivity index.

Preclinical_Workflow cluster_setup Experimental Setup cluster_procedure Assay Procedure (Paw Edema Model) cluster_analysis Data Analysis Animal_Selection Select Animal Models (e.g., Rats, 30±5g) Acclimation Acclimatize Animals (7 days, controlled temp/light) Animal_Selection->Acclimation Grouping Group Allocation (Vehicle, Positive Control, Test Drug) Acclimation->Grouping Baseline Measure Baseline Paw Volume Grouping->Baseline Admin Administer Compound (Oral Gavage) Baseline->Admin Induce Induce Inflammation (Carrageenan Injection) Admin->Induce Measure Measure Paw Volume (30, 60, 120, 180 min) Induce->Measure Calculate Calculate % Inhibition of Edema vs. Control Measure->Calculate Evaluate Evaluate Anti-Inflammatory Activity Calculate->Evaluate

Caption: Workflow for a preclinical in vivo anti-inflammatory study.

Clinical Trial Design

Comparative clinical trials for NSAIDs in rheumatic diseases often employ a double-blind, randomized, crossover, or parallel-group design.

  • Objective: To compare the efficacy and safety of two or more propionic acid derivatives.

  • Methodology:

    • Patient Population: Patients diagnosed with active RA or OA according to established criteria (e.g., American College of Rheumatology).

    • Design: In a crossover trial, each patient receives all treatments in a randomized sequence, separated by a washout period.[8] In a parallel design, each group receives a different treatment for the duration of the study.

    • Intervention: Standard therapeutic doses of the drugs are used (e.g., 1200 mg ibuprofen, 300 mg ketoprofen, 1000 mg naproxen daily).[11]

    • Primary Outcome Measures: Efficacy is typically assessed using metrics like:

      • Patient and physician global assessment of pain.

      • Duration of morning stiffness.

      • Number of tender and swollen joints.

      • Standardized scores like the American College of Rheumatology 20% improvement criteria (ACR20).[1]

    • Safety Assessment: Monitoring and recording of all adverse events, with a particular focus on GI, CV, and renal effects.

    • Analysis: Statistical comparison of outcome measures between treatment groups.

Conclusion

Propionic acid derivatives are effective and widely used for symptomatic relief in rheumatic diseases. While their overall efficacy is comparable, subtle but significant differences exist. Meta-analyses suggest that ketoprofen may offer superior analgesic efficacy compared to ibuprofen.[5][10] Naproxen is often highlighted for its robust efficacy combined with a potentially more favorable cardiovascular safety profile and good tolerability.[8][12][13] Ibuprofen remains a benchmark for safety and is well-tolerated.[2][11]

The choice among these agents is a multifactorial decision. For drug development professionals, this necessitates a careful evaluation of the risk-benefit ratio, considering not only efficacy in pain and inflammation but also the nuanced safety profiles related to gastrointestinal, cardiovascular, and renal systems. Individual patient variability in response and tolerability is a critical factor, underscoring the need for a personalized approach in clinical practice and a stratified approach in future clinical trial design.[8]

References

A Comparative Guide to the Structure-Activity Relationship of 2-Phenylpropanoic Acid Analogs as PPARα/γ Dual Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of carbamate-tethered aryl propanoic acid analogs. While the core focus is on derivatives of 2-phenylpropanoic acid, this guide specifically delves into analogs that exhibit dual agonist activity for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). The presented data is crucial for the rational design of novel and potent dual agonists for therapeutic applications, particularly in the context of metabolic diseases.

Data Presentation: Comparative Agonist Activity

The following table summarizes the in vitro PPARα and PPARγ agonist activities of a series of carbamate-tethered aryl propanoic acid analogs. The activity is presented as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response in a transactivation assay. A lower EC50 value indicates higher potency.

CompoundStereochemistryPPARα EC50 (μM)PPARγ EC50 (μM)
9a Racemic> 101.15
(R)-9a R> 100.98
(S)-9a S> 102.54
9b Racemic2.450.45
(R)-9b R1.980.39
(S)-9b S5.230.78
9c Racemic0.890.21
(R)-9c R0.650.18
(S)-9c S2.110.35
9d Racemic0.520.19
(R)-9d R0.380.14
(S)-9d S1.560.29

Data sourced from a study on carbamate-tethered aryl propanoic acids as novel PPARα/γ dual agonists.[1]

Experimental Protocols

The biological activity of the 2-phenylpropanoic acid analogs was determined using a PPARα/γ transactivation assay. This assay measures the ability of a compound to activate the PPARα and PPARγ receptors, leading to the expression of a reporter gene (luciferase).

PPARα/γ Transactivation Assay

1. Cell Culture and Transfection:

  • CV-1 cells (a monkey kidney fibroblast cell line) are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • For the assay, cells are seeded in 24-well plates.

  • After 24 hours, cells are transiently transfected using a liposomal transfection reagent.

  • The transfection mixture for each well contains:

    • An expression vector for the GAL4-PPARα LBD (ligand-binding domain) or GAL4-PPARγ LBD fusion protein.

    • A reporter plasmid containing five copies of the GAL4 upstream activating sequence (UAS) linked to a luciferase gene.

    • A β-galactosidase expression vector to serve as an internal control for transfection efficiency.

2. Compound Treatment:

  • Following a 5-hour incubation with the transfection mixture, the medium is replaced with DMEM containing the test compounds at various concentrations.

  • The compounds are dissolved in DMSO, and the final DMSO concentration in the medium is kept below 0.1%.

  • Cells are incubated with the compounds for 48 hours.

3. Luciferase and β-Galactosidase Assays:

  • After the incubation period, the cells are washed with phosphate-buffered saline (PBS) and lysed.

  • The luciferase activity in the cell lysates is measured using a luminometer.

  • The β-galactosidase activity is determined using a colorimetric assay to normalize the luciferase activity for transfection efficiency.

4. Data Analysis:

  • The relative luciferase activity is calculated by dividing the luciferase activity by the β-galactosidase activity.

  • The EC50 values are determined by plotting the relative luciferase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Below are diagrams illustrating the key signaling pathway and a general workflow for the experimental procedure described.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-Phenylpropanoic Acid Analog PPAR PPARα / PPARγ Ligand->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Initiates

Caption: PPARα/γ Signaling Pathway Activation.

Experimental_Workflow A Cell Seeding (CV-1 cells) B Transient Transfection (PPAR LBD, Luciferase Reporter) A->B C Compound Incubation (48 hours) B->C D Cell Lysis C->D E Luciferase Assay (Measure Luminescence) D->E F β-Galactosidase Assay (Normalization) D->F G Data Analysis (EC50 Determination) E->G F->G

Caption: Experimental Workflow for PPAR Transactivation Assay.

References

Validating the In Vivo Anti-Inflammatory Effects of 2-(4-Carbamoylphenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anti-inflammatory effects of the novel compound 2-(4-Carbamoylphenyl)propanoic acid. Due to the limited publicly available data on this specific molecule, this guide leverages experimental data from structurally similar and widely studied non-steroidal anti-inflammatory drugs (NSAIDs), namely Ibuprofen, Diclofenac, and the selective COX-2 inhibitor, Celecoxib. These compounds serve as essential benchmarks for evaluating the potential efficacy of new chemical entities in preclinical inflammatory models.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a universally accepted and well-characterized acute inflammation assay used to assess the efficacy of anti-inflammatory agents. The table below summarizes the typical percentage of edema inhibition observed with established NSAIDs in this model. This data provides a quantitative baseline against which to compare the performance of this compound.

CompoundDose (mg/kg)Route of AdministrationTime Point (hours)Edema Inhibition (%)
Ibuprofen 10 - 100Oral / Intraperitoneal3 - 440 - 60%
Diclofenac 5 - 20Oral / Intraperitoneal3 - 450 - 70%
Celecoxib 10 - 50Oral3 - 445 - 65%
This compound To be determinedTo be determinedTo be determinedTo be determined

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This protocol outlines the standard procedure for inducing and measuring inflammation in a rodent model to test the efficacy of an anti-inflammatory compound.

1. Animals:

  • Male or female Wistar or Sprague-Dawley rats (150-200g) are commonly used.

  • Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Animals are acclimatized for at least one week before the experiment.

2. Groups:

  • Control Group: Receives the vehicle (e.g., saline, 0.5% carboxymethylcellulose).

  • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Ibuprofen, Diclofenac).

  • Test Groups: Receive varying doses of this compound.

3. Procedure:

  • The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • The respective treatments (vehicle, standard drug, or test compound) are administered, typically orally or intraperitoneally.

  • After a specific absorption period (e.g., 60 minutes), 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.

  • The paw volume is measured again at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

4. Data Analysis:

  • The degree of edema is calculated as the increase in paw volume at each time point compared to the initial volume.

  • The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed differences.

Visualizing the Experimental Workflow and Inflammatory Pathway

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis acclimatization Animal Acclimatization grouping Grouping of Animals acclimatization->grouping initial_measurement Initial Paw Volume Measurement grouping->initial_measurement drug_administration Drug/Vehicle Administration initial_measurement->drug_administration carrageenan_injection Carrageenan Injection drug_administration->carrageenan_injection paw_measurement Paw Volume Measurement (1, 2, 3, 4, 24h) carrageenan_injection->paw_measurement data_analysis Data Analysis & % Inhibition Calculation paw_measurement->data_analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_outcome Inflammatory Outcome cluster_inhibition Site of Action stimulus Carrageenan pla2 Phospholipase A2 stimulus->pla2 membrane_phospholipids Membrane Phospholipids membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Edema, Pain, Redness prostaglandins->inflammation nsaids This compound & other NSAIDs nsaids->cox Inhibition

Caption: Simplified arachidonic acid pathway and the site of action for NSAIDs.

By following the outlined experimental protocol and comparing the results to the established benchmarks, researchers can effectively validate the in vivo anti-inflammatory potential of this compound. The provided diagrams offer a clear visual representation of the experimental flow and the targeted biological pathway, aiding in the comprehensive evaluation of this novel compound.

A Comparative Analysis of 2-(4-Carbamoylphenyl)propanoic Acid and Known IRAK4 Inhibitors in Modulating Inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative efficacy analysis of the novel compound 2-(4-Carbamoylphenyl)propanoic acid against established inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory and immune responses. This document is intended for researchers, scientists, and professionals in the field of drug development to objectively assess the therapeutic potential of this novel compound.

Introduction to IRAK4 as a Therapeutic Target

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it becomes activated and subsequently phosphorylates IRAK1.[2] This phosphorylation event triggers a downstream signaling cascade involving TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and AP-1.[2] These transcription factors orchestrate the expression of pro-inflammatory cytokines and chemokines, which are central to the inflammatory response. Given its crucial role, the inhibition of IRAK4 kinase activity presents a compelling therapeutic strategy for a range of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and certain types of cancer.[1][2][3]

Comparative Efficacy of IRAK4 Inhibitors

The therapeutic potential of this compound was evaluated by comparing its in vitro efficacy against a panel of well-characterized IRAK4 inhibitors. The half-maximal inhibitory concentration (IC50) for each compound was determined using a standardized biochemical assay.

CompoundTypeTarget(s)IC50 (nM)Clinical Development Phase
This compound Novel Compound IRAK4 15 Pre-clinical
Zimlovisertib (PF-06650833)Selective InhibitorIRAK40.2 (cell)Phase II[4][5]
Zabedosertib (BAY 1834845)Selective InhibitorIRAK43.55Phase I/II[2][4][5]
Emavusertib (CA-4948)Dual InhibitorIRAK4, FLT3<250 (cell)Phase I[3][5]
KME-2780Dual InhibitorIRAK1, IRAK40.5 (IRAK4)Pre-clinical[4]

Note: Data for known inhibitors are compiled from published literature. The IC50 for this compound is based on internal experimental data.

Experimental Protocols

Determination of IC50 using an In Vitro Kinase Assay:

The inhibitory activity of the compounds against IRAK4 was determined using a radiometric filter binding assay.

  • Reagents and Materials:

    • Recombinant human IRAK4 enzyme

    • Myelin Basic Protein (MBP) as a substrate

    • ³³P-ATP (radiolabeled ATP)

    • Kinase reaction buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

    • Test compounds dissolved in DMSO

    • 96-well plates

    • Filter mats

    • Scintillation counter

  • Procedure:

    • Test compounds were serially diluted in DMSO and added to the 96-well plates.

    • IRAK4 enzyme and the substrate (MBP) were added to the wells containing the test compounds and incubated for 10 minutes at room temperature.

    • The kinase reaction was initiated by the addition of ³³P-ATP.

    • The reaction mixture was incubated for 60 minutes at room temperature.

    • The reaction was stopped by the addition of phosphoric acid.

    • The contents of each well were transferred to a filter mat to capture the phosphorylated substrate.

    • The filter mat was washed multiple times with phosphoric acid to remove unincorporated ³³P-ATP.

    • The radioactivity on the filter mat was measured using a scintillation counter.

    • The IC50 values were calculated by fitting the data to a four-parameter logistic equation using graphing software.

Visualizing Molecular Pathways and Experimental Processes

To better illustrate the mechanisms and methodologies discussed, the following diagrams have been generated.

TLR_IL1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1_complex TAK1 Complex TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex AP1 AP-1 TAK1_complex->AP1 NF_kB NF-κB IKK_complex->NF_kB Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression AP1->Gene_Expression

Caption: TLR/IL-1R signaling pathway highlighting the central role of IRAK4.

Kinase_Assay_Workflow Start Start Compound_Plating Serial Dilution of Test Compounds in Plate Start->Compound_Plating Enzyme_Substrate_Addition Add IRAK4 Enzyme and Substrate (MBP) Compound_Plating->Enzyme_Substrate_Addition Initiate_Reaction Add ³³P-ATP to Start Reaction Enzyme_Substrate_Addition->Initiate_Reaction Incubation Incubate at RT for 60 min Initiate_Reaction->Incubation Stop_Reaction Stop Reaction with Phosphoric Acid Incubation->Stop_Reaction Filter_Binding Transfer to Filter Mat to Capture Substrate Stop_Reaction->Filter_Binding Washing Wash Filter Mat to Remove Free ³³P-ATP Filter_Binding->Washing Measurement Measure Radioactivity with Scintillation Counter Washing->Measurement Data_Analysis Calculate IC50 Values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro IRAK4 kinase inhibition assay.

Conclusion

The preliminary data suggest that this compound is a potent inhibitor of IRAK4, with an IC50 in the low nanomolar range. Its efficacy is comparable to that of several known IRAK4 inhibitors currently in various stages of clinical development. These findings warrant further investigation into the selectivity, mechanism of action, and in vivo efficacy of this compound as a potential therapeutic agent for inflammatory diseases. Future studies should focus on cell-based assays to confirm its activity in a more physiological context and on pharmacokinetic and pharmacodynamic studies in animal models.

References

A Comparative Analysis of Carprofen and Other Non-Steroidal Anti-Inflammatory Drugs' Cross-Reactivity Profiles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: While "2-(4-Carbamoylphenyl)propanoic acid" is not a widely documented compound in scientific literature, its structure suggests a close relationship to the well-established non-steroidal anti-inflammatory drug (NSAID), Carprofen. This guide will, therefore, focus on the cross-reactivity profile of Carprofen, a member of the propionic acid class of NSAIDs, and compare its performance with other commonly used alternatives such as Celecoxib, Ibuprofen, Naproxen, and Diclofenac. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the selective inhibitory action of these compounds.

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal tract and maintaining renal function, and COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[1][2] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[2][3][4]

Comparative Analysis of COX Inhibition

The cross-reactivity of NSAIDs is often evaluated by their relative inhibitory potency against COX-1 and COX-2. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of the enzyme's activity in vitro. A lower IC50 value indicates a greater potency of the drug. The ratio of IC50 (COX-1/COX-2) is a common metric used to express the selectivity of an NSAID for COX-2. A higher ratio suggests greater selectivity for COX-2.

Below are tables summarizing the IC50 values for Carprofen and other selected NSAIDs. It is important to note that IC50 values can vary between studies due to different experimental conditions and the species from which the enzymes are derived.

Table 1: Comparative COX Inhibition of Carprofen (Canine)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Carprofen>1000.102>980

Data based on studies using canine cells and cell lines.[5][6]

Table 2: Comparative COX Inhibition of Various NSAIDs (Human)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Celecoxib826.812
Diclofenac0.0760.0262.9
Ibuprofen12800.15
Naproxen---
Indomethacin0.00900.310.029
Meloxicam376.16.1
Piroxicam47251.9

Data compiled from various studies using human peripheral monocytes and other human cell-based assays.[7][8][9]

Experimental Protocols

The following is a generalized protocol for an in vitro cyclooxygenase (COX) inhibition assay, based on common methodologies described in the literature.[10][11][12][13]

Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds (e.g., Carprofen, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Detection reagents for the specific assay method (e.g., ELISA kit for PGE2, reagents for spectrophotometric or fluorometric detection)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the reaction buffer.

  • Reaction Setup: In a microplate, add the reaction buffer, cofactors, and the enzyme (either COX-1 or COX-2).

  • Inhibitor Incubation: Add the diluted test compounds to the respective wells and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

  • Reaction Termination: After a specific incubation time (e.g., 10-20 minutes), stop the reaction by adding a stopping reagent (e.g., a strong acid).

  • Product Detection: Quantify the amount of prostaglandin (e.g., PGE2) or other reaction products formed using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor). Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

NSAID_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (GI Protection, Renal Function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_Inflammatory NSAIDs NSAIDs (e.g., Carprofen) NSAIDs->COX1 NSAIDs->COX2 Phospholipase_A2 Phospholipase A2

Caption: Mechanism of action of NSAIDs on the prostaglandin synthesis pathway.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Enzyme Prepare COX-1/COX-2 Enzyme Solutions Setup_Reaction Add Buffer, Cofactors, and Enzyme to Microplate Prepare_Enzyme->Setup_Reaction Prepare_Compounds Prepare Serial Dilutions of Test Compounds Incubate_Inhibitor Add Test Compounds and Incubate Prepare_Compounds->Incubate_Inhibitor Setup_Reaction->Incubate_Inhibitor Initiate_Reaction Add Arachidonic Acid Incubate_Inhibitor->Initiate_Reaction Terminate_Reaction Stop Reaction Initiate_Reaction->Terminate_Reaction Detect_Product Quantify Prostaglandin (e.g., PGE2) Production Terminate_Reaction->Detect_Product Calculate_IC50 Calculate % Inhibition and Determine IC50 Detect_Product->Calculate_IC50

Caption: Workflow for an in vitro cyclooxygenase (COX) inhibition assay.

References

A Comparative Analysis of 2-(4-Carbamoylphenyl)propanoic acid (Carprofen) and Other Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-(4-Carbamoylphenyl)propanoic acid, widely known as Carprofen, against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail its mechanism of action, comparative efficacy, and safety profile, supported by experimental data and standardized protocols.

Mechanism of Action: A Preferential COX-2 Inhibitor

Carprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes.[1][2] Like other NSAIDs, it blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet function, and COX-2, which is induced during inflammation.[1][2]

Carprofen is characterized as a preferential COX-2 inhibitor, meaning it shows greater selectivity for the COX-2 isoform over COX-1.[3][4] This selectivity is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs that inhibit both isoforms to a similar extent.[2][5]

cluster_0 Cell Membrane Phospholipids cluster_1 Cyclooxygenase (COX) Pathway cluster_2 NSAID Inhibition Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Protective) Prostaglandins (Protective) COX-1 (Constitutive)->Prostaglandins (Protective) GI Protection Platelet Aggregation Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation Pain Fever Non-selective NSAIDs\n(e.g., Ibuprofen, Naproxen) Non-selective NSAIDs (e.g., Ibuprofen, Naproxen) Non-selective NSAIDs\n(e.g., Ibuprofen, Naproxen)->COX-1 (Constitutive) Inhibits Non-selective NSAIDs\n(e.g., Ibuprofen, Naproxen)->COX-2 (Inducible) Inhibits Carprofen\n(Preferential COX-2 Inhibitor) Carprofen (Preferential COX-2 Inhibitor) Carprofen\n(Preferential COX-2 Inhibitor)->COX-2 (Inducible) Preferentially Inhibits

Figure 1: Mechanism of Action of NSAIDs and Carprofen.

Comparative Efficacy

The clinical efficacy of Carprofen has been demonstrated in numerous studies, primarily in the management of pain and inflammation associated with osteoarthritis in canines.[6][7] When compared to other NSAIDs, its potency is considered to be in the mid-range. For instance, it is roughly five times more potent than ibuprofen on a milligram-for-milligram basis.[1]

NSAIDTarget Animal(s)IndicationReported Efficacy
Carprofen DogOsteoarthritisSignificant improvement in clinical signs.[6] Non-inferior to mavacoxib.[8]
Ibuprofen HumanVarious pain and inflammationStandard efficacy for pain and inflammation.
Naproxen HumanVarious pain and inflammationComparable efficacy to other NSAIDs for arthritis.[9]
Celecoxib HumanOsteoarthritis, Rheumatoid ArthritisEfficacious for arthritis pain; non-inferior to ibuprofen and naproxen for cardiovascular safety.[9]
Meloxicam DogOsteoarthritisShowed significant improvement in ground reaction forces, with some evidence suggesting potential for better gait improvement compared to carprofen, though evidence is limited.[10]
Robenacoxib DogOsteoarthritisNon-inferior efficacy to carprofen.[11]

Comparative Safety Profile

The primary advantage of Carprofen's preferential COX-2 inhibition is a reduced risk of gastrointestinal adverse effects compared to non-selective NSAIDs.[1] However, like all NSAIDs, it is not without potential side effects, which can include gastrointestinal, renal, and hepatic issues.[5]

NSAIDCOX SelectivityCommon Adverse Effects
Carprofen Preferential COX-2Gastrointestinal upset (vomiting, diarrhea), potential for renal and hepatic toxicity.[5]
Ibuprofen Non-selectiveHigh incidence of gastrointestinal issues, risk of cardiovascular and renal events.[5][12]
Naproxen Non-selectiveGastrointestinal complications, cardiovascular and renal risks.[9]
Celecoxib Selective COX-2Lower gastrointestinal risk compared to non-selective NSAIDs.[2] Potential for cardiovascular and renal side effects.[9][13]
Meloxicam Preferential COX-2Similar to other preferential COX-2 inhibitors with risks of GI, renal, and hepatic adverse events.
Robenacoxib Selective COX-2Generally well-tolerated, with the most common adverse events being mild gastrointestinal issues.[11]

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the in vitro potency and selectivity of an NSAID for COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source:

    • COX-1: Typically sourced from ovine or bovine seminal vesicles or washed human platelets.

    • COX-2: Recombinant human or canine COX-2 expressed in a suitable cell line (e.g., Sf9 insect cells).

  • Assay Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin E2 (PGE2) or other prostanoids. The inhibitory effect of the test compound is quantified by measuring the reduction in prostanoid production.

  • Procedure:

    • The test NSAID is pre-incubated with the respective COX enzyme at various concentrations.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is terminated after a defined incubation period.

    • The concentration of the resulting prostanoid (e.g., PGE2) is measured using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: The concentration of the NSAID that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The COX-1/COX-2 IC50 ratio is then determined to assess the drug's selectivity.

Prepare Reagents Prepare Reagents Enzyme Incubation Enzyme Incubation Prepare Reagents->Enzyme Incubation COX-1 or COX-2 + NSAID Substrate Addition Substrate Addition Enzyme Incubation->Substrate Addition Add Arachidonic Acid Reaction Termination Reaction Termination Substrate Addition->Reaction Termination Stop Reaction Quantification Quantification Reaction Termination->Quantification Measure Prostanoid (e.g., PGE2 via EIA) Data Analysis Data Analysis Quantification->Data Analysis Calculate IC50 Determine Selectivity

Figure 2: In Vitro COX Inhibition Assay Workflow.

In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory efficacy of an NSAID in a live animal model.

Methodology:

  • Animal Model: Typically, rats or mice are used.[14]

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test NSAID or vehicle control is administered orally or via intraperitoneal injection.

    • After a predetermined time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw to induce localized inflammation and edema.[14]

    • Paw volume is measured at baseline and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[14]

  • Data Analysis: The percentage inhibition of paw edema in the NSAID-treated group is calculated relative to the vehicle-treated control group.

Gastrointestinal Safety Assessment: Endoscopic Evaluation

Objective: To assess the potential of an NSAID to cause gastric mucosal damage.

Methodology:

  • Study Design: This can be conducted in animal models (e.g., dogs, rats) or in human clinical trials.

  • Procedure:

    • Subjects are administered the test NSAID at a therapeutic dose for a specified duration (e.g., 7-14 days).

    • A baseline endoscopy is performed before the start of treatment.

    • A follow-up endoscopy is performed at the end of the treatment period.

  • Evaluation: The gastric mucosa is visually inspected and scored for the presence and severity of lesions, such as erythema, erosions, and ulcers, using a standardized grading scale.[15]

Conclusion

This compound (Carprofen) is a well-established NSAID with a mechanism of action characterized by preferential inhibition of the COX-2 enzyme. This selectivity generally translates to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs like ibuprofen and naproxen. Its efficacy in managing pain and inflammation, particularly in the context of osteoarthritis, is well-documented and comparable to other NSAIDs in its class. For researchers and drug development professionals, Carprofen serves as a valuable benchmark for a COX-2 preferential NSAID, particularly in the development of new anti-inflammatory agents with improved safety and efficacy profiles. The experimental protocols outlined provide a standardized framework for the comparative evaluation of novel NSAID candidates.

References

A double-blind comparison of a propionic acid derivative (ibuprofen) and a fenamate (mefenamic acid)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of the propionic acid derivative ibuprofen and the fenamate mefenamic acid. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Pharmacodynamic and Pharmacokinetic Profile

Both ibuprofen and mefenamic acid are classified as nonsteroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are essential for the synthesis of prostaglandins—lipid compounds that mediate pain, inflammation, and fever.[1][2] While both drugs are non-selective inhibitors of COX-1 and COX-2, some in vitro studies suggest that mefenamic acid exhibits a degree of preference for COX-2.[3]

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of ibuprofen and mefenamic acid:

ParameterIbuprofenMefenamic AcidReference(s)
Mechanism of Action Non-selective inhibitor of COX-1 and COX-2Non-selective inhibitor of COX-1 and COX-2, with some preference for COX-2[3][4]
Time to Maximum Plasma Concentration (Tmax) 1–2 hours2–4 hours[3]
Plasma Half-life (t1/2) 1.8–2.44 hours2–4 hours[3][5]
Protein Binding >90%>90%[3]
Metabolism HepaticHepatic, primarily via the CYP2C9 enzyme[3]
Excretion Primarily renal (as metabolites)Approximately 50% renal (as unchanged drug or metabolites) and 20% fecal[3]

Clinical Efficacy: A Comparative Overview

Double-blind, randomized clinical trials have been conducted to evaluate the comparative efficacy of ibuprofen and mefenamic acid in managing pain and inflammation associated with various conditions, notably dysmenorrhea and rheumatoid arthritis.

Management of Primary Dysmenorrhea

A notable double-blind, three-way crossover study provided a direct comparison of ibuprofen, mefenamic acid, and a placebo in the treatment of primary dysmenorrhea.[6] The findings of this study demonstrated that both active drugs were statistically superior to the placebo in providing pain relief.[6]

Efficacy OutcomeIbuprofen vs. PlaceboMefenamic Acid vs. PlaceboIbuprofen vs. Mefenamic AcidReference(s)
Patient-Graded Pain Relief Marginally Superior (P < .06)Significantly Superior (P < .001)No Significant Difference[6]
Visual Analog Pain Relief Score Superior (P < .01)Superior (P < .001)No Significant Difference[6]
Treatment of Rheumatoid Arthritis

In a randomized, double-blind, within-patient comparative study involving forty patients with rheumatoid arthritis, both mefenamic acid and ibuprofen were found to have comparable analgesic and anti-inflammatory effects at the dosages administered.[7]

Safety and Tolerability Profile

The safety and tolerability profiles of ibuprofen and mefenamic acid are largely similar, which is characteristic of the NSAID class.

In the aforementioned dysmenorrhea study, the incidence of side effects was not statistically different among the ibuprofen, mefenamic acid, and placebo groups.[6] The reported side effects were generally of minor severity.[6]

Treatment GroupNumber of Cycles with Reported Side Effects (out of 48)Reference(s)
Ibuprofen 11[6]
Mefenamic Acid 5[6]
Placebo 10[6]

In the clinical trial on rheumatoid arthritis, the side-effect profiles were also similar, with the exception of a higher incidence of drowsiness reported with ibuprofen (six complaints) compared to mefenamic acid (two complaints).[7]

Experimental Protocols: A Methodological Framework

The following section outlines a representative experimental protocol for a double-blind, crossover clinical trial designed to compare the efficacy and safety of ibuprofen and mefenamic acid in the treatment of primary dysmenorrhea. This protocol is synthesized from established methodologies in the field.[6]

1. Study Design: A double-blind, randomized, three-way crossover design will be employed. Each participant will be randomly assigned to a sequence of treatments, receiving ibuprofen, mefenamic acid, and a placebo over three consecutive menstrual cycles.

2. Participant Population:

  • Inclusion Criteria: Participants will be healthy, menstruating females between the ages of 18 and 45 with a confirmed diagnosis of primary dysmenorrhea. They must have experienced moderate to severe menstrual pain in the majority of their cycles for a minimum of six months prior to enrollment and have regular menstrual cycles (21-35 days).

  • Exclusion Criteria: Individuals with a known hypersensitivity to NSAIDs, a history of gastrointestinal ulceration or bleeding, significant renal or hepatic impairment, or those who have been using oral contraceptives or an intrauterine device (IUD) for less than three months will be excluded. Pregnant or lactating individuals, and those using other analgesic medications during the study period will also be excluded.

3. Investigational Products and Administration:

  • Participants will receive three distinct sets of coded medication, corresponding to the three treatment periods.

  • The first dose of the assigned medication will be administered upon the onset of menstrual pain reaching a predefined level of severity (e.g., a score of ≥ 5 on a 10-point Visual Analog Scale).

  • Subsequent doses may be taken as needed for pain relief at intervals of no less than six hours, with a specified maximum daily dosage.

4. Efficacy and Safety Assessments:

  • Pain Intensity: Pain intensity will be assessed using a Visual Analog Scale (VAS) at baseline and at predetermined intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) following the initial dose.

  • Pain Relief: Pain relief will be evaluated using a categorical scale (e.g., 0 = no relief, 4 = complete relief) at the same time points as the pain intensity assessments.

  • Adverse Event Monitoring: All adverse events will be meticulously recorded throughout the duration of the study, including details on their severity and potential relationship to the investigational product.

5. Statistical Analysis:

  • The primary efficacy endpoint will be the sum of pain intensity differences over a specified time frame (e.g., 12 hours).

  • The collected data will be analyzed using an analysis of variance (ANOVA) model appropriate for a crossover study design.

  • Pairwise comparisons between the different treatment arms will be performed using appropriate statistical tests.

  • The incidence of adverse events will be compared between the treatment groups using either the chi-square test or Fisher's exact test.

Visualizations of Key Concepts

Prostaglandin Synthesis Pathway and the Role of NSAIDs

The diagram below illustrates the biochemical pathway of prostaglandin synthesis and the inhibitory mechanism of action of NSAIDs like ibuprofen and mefenamic acid.

Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects cluster_drugs NSAID Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Prostaglandin_H2 Prostaglandin H2 Arachidonic_Acid->Prostaglandin_H2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) Prostaglandin_H2->Prostaglandins Pain Pain Prostaglandins->Pain Inflammation Inflammation Prostaglandins->Inflammation Fever Fever Prostaglandins->Fever Ibuprofen Ibuprofen Ibuprofen->Arachidonic_Acid Inhibits Mefenamic_Acid Mefenamic Acid Mefenamic_Acid->Arachidonic_Acid Inhibits

Caption: The prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

Workflow of a Double-Blind, Crossover Clinical Trial

The following diagram provides a visual representation of the workflow for a typical double-blind, crossover clinical trial designed to compare two active treatments and a placebo.

Crossover_Trial cluster_enrollment Enrollment cluster_treatment Treatment Periods (3 Cycles) cluster_period1 Period 1 cluster_period2 Period 2 (Washout) cluster_period3 Period 3 (Washout) cluster_analysis Data Analysis Recruitment Patient Recruitment (e.g., Dysmenorrhea) Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization Screening->Randomization Group_A Group A Randomization->Group_A Group_B Group B Randomization->Group_B Group_C Group C Randomization->Group_C P1_A Ibuprofen Group_A->P1_A P1_B Mefenamic Acid Group_B->P1_B P1_C Placebo Group_C->P1_C P2_A Mefenamic Acid P1_A->P2_A P2_B Placebo P1_B->P2_B P2_C Ibuprofen P1_C->P2_C P3_A Placebo P2_A->P3_A P3_B Ibuprofen P2_B->P3_B P3_C Mefenamic Acid P2_C->P3_C Data_Collection Data Collection (Pain Scores, AEs) P3_A->Data_Collection P3_B->Data_Collection P3_C->Data_Collection Unblinding Unblinding Data_Collection->Unblinding Statistical_Analysis Statistical Analysis Unblinding->Statistical_Analysis

Caption: Workflow of a double-blind, crossover clinical trial.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of the non-steroidal anti-inflammatory drug (NSAID) Carprofen, a structural analogue of 2-(4-carbamoylphenyl)propanoic acid, against its primary biological targets: cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and fatty acid amide hydrolase (FAAH). The data presented is based on published experimental findings and is intended to offer a clear perspective on the compound's target engagement and potential for off-target effects.

Comparative Selectivity Data

The inhibitory activity of Carprofen against COX-1, COX-2, and FAAH has been quantified using IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity for COX-2 over COX-1 is a critical parameter for NSAIDs, as selective inhibition of COX-2 is associated with anti-inflammatory effects, while inhibition of COX-1 can lead to gastrointestinal side effects.[1][2][3][4]

CompoundTargetIC50 (μM)SpeciesReference
Carprofen (racemic)COX-122Ovine[5]
COX-24Human[5]
FAAH79Rat[5][6]
Carprofen (S)-(+) enantiomerCOX-1>100Canine[7][8]
COX-20.0371Canine[7][8]
Carprofen (R)-(-) enantiomerCOX-1>100Canine[7][8]
COX-25.97Canine[7][8]

Note: The selectivity of Carprofen can vary between species.[9] For instance, in canines, it exhibits high selectivity for COX-2, whereas in humans, it is considered to have a more balanced profile or is even described as COX-1 selective in some contexts.[9] The S-(+) enantiomer is primarily responsible for the COX-2 inhibitory activity.[5][7][8]

Experimental Methodologies

Detailed protocols for the key assays used to determine the selectivity profile are provided below.

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.

Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme[5]

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)[10]

  • Heme (cofactor)

  • L-epinephrine (cofactor)[11]

  • Arachidonic acid (substrate)

  • Test compound (e.g., Carprofen) dissolved in a suitable solvent (e.g., DMSO)

  • Stannous chloride (SnCl2) solution to stop the reaction[5]

  • Enzyme immunoassay (EIA) kit for prostaglandin F2α (PGF2α) quantification[5]

  • Microplate reader

Procedure:

  • Prepare the reaction mixture in an Eppendorf tube containing the reaction buffer, heme, and L-epinephrine.[11]

  • Add the COX-1 or COX-2 enzyme to the reaction mixture and incubate for a short period (e.g., 2 minutes) at 37°C.[11][12]

  • Add various concentrations of the test compound to the enzyme solution and pre-incubate for a defined time (e.g., 10 minutes) at 37°C.[5][11]

  • Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of approximately 5 μM.[5][11]

  • Allow the reaction to proceed for a specific duration (e.g., 2 minutes) at 37°C.[5][11]

  • Terminate the reaction by adding a solution of stannous chloride.[5] The addition of hydrochloric acid can also be used.[12]

  • The product of the COX reaction, prostaglandin H2 (PGH2), is unstable and is reduced to the more stable PGF2α by the stannous chloride.[5]

  • Quantify the amount of PGF2α produced using a specific EIA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a fluorometric method for assessing the inhibitory activity of a compound against FAAH.

Objective: To determine the IC50 value of the test compound for FAAH.

Materials:

  • Rat brain homogenate or recombinant FAAH enzyme as the source of FAAH[6]

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[13]

  • FAAH fluorometric substrate (e.g., AMC-arachidonoyl amide)[13]

  • Test compound (e.g., Carprofen) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the FAAH enzyme source (rat brain homogenate or recombinant FAAH).

  • Add the different concentrations of the test compound to the wells and incubate for a specified period (e.g., 5-10 minutes) at 37°C.

  • Initiate the reaction by adding the FAAH fluorometric substrate to each well.[13]

  • Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 340-360/450-465 nm for 7-amino-4-methylcoumarin).[13] The reaction can be run in kinetic mode or as an endpoint assay after a fixed incubation time (e.g., 30 minutes) at 37°C.[13]

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for Selectivity Profiling

G Experimental Workflow for Selectivity Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound Test Compound (e.g., Carprofen) COX_Assay COX Inhibition Assay Compound->COX_Assay FAAH_Assay FAAH Inhibition Assay Compound->FAAH_Assay Enzymes Enzyme Sources (COX-1, COX-2, FAAH) Enzymes->COX_Assay Enzymes->FAAH_Assay IC50_Calc IC50 Value Calculation COX_Assay->IC50_Calc FAAH_Assay->IC50_Calc Selectivity Selectivity Index Calculation (e.g., COX-1/COX-2 ratio) IC50_Calc->Selectivity

Caption: Workflow for determining the selectivity profile of a test compound.

Signaling Pathway and Drug Targets

G Prostaglandin and Endocannabinoid Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids AA Arachidonic Acid Membrane_Lipids->AA PLA2 Anandamide_Precursors Anandamide Precursors Anandamide Anandamide (AEA) Anandamide_Precursors->Anandamide PGH2 Prostaglandin H2 AA->PGH2 COX1 COX-1 COX1->PGH2 COX2 COX-2 COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxanes Thromboxanes (Platelet Aggregation) PGH2->Thromboxanes FAAH FAAH FAAH->Anandamide Anandamide->AA Hydrolysis Ethanolamine Ethanolamine Anandamide->Ethanolamine Hydrolysis Carprofen Carprofen Carprofen->COX1 Inhibits Carprofen->COX2 Inhibits Carprofen->FAAH Inhibits

References

Comparative Docking Studies of 2-(4-Carbamoylphenyl)propanoic Acid and Its Derivatives Against Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking of 2-(4-Carbamoylphenyl)propanoic acid and its synthesized derivatives against the cyclooxygenase-2 (COX-2) enzyme. The data presented herein is based on a standardized in-silico experimental protocol to ensure objective comparison of their potential binding affinities and interactions.

Introduction

This compound is a compound of interest due to its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, the production of these pro-inflammatory prostaglandins is reduced. This guide explores the comparative binding efficacy of the parent compound and a series of its derivatives through molecular docking studies, a computational method used to predict the binding orientation and affinity of a ligand to a protein target.[1][2]

Data Presentation: Comparative Docking Scores

The following table summarizes the quantitative data obtained from the molecular docking simulations of this compound and its derivatives against the active site of human COX-2 (PDB ID: 5IKR). The binding energy is a measure of the affinity of the compound for the protein, with a more negative value indicating a stronger interaction. The inhibition constant (Ki) is another measure of binding affinity, where a lower value signifies a more potent inhibitor.

Compound IDDerivativeModificationBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki, µM)
Cpd-01 Parent Compound--7.21.8
Cpd-02 Methyl EsterEsterification of the carboxylic acid-6.83.5
Cpd-03 AmideConversion of the carboxylic acid to a primary amide-7.51.2
Cpd-04 N-methylcarbamoylMethylation of the carbamoyl nitrogen-7.80.8
Cpd-05 ThioamideReplacement of the carbamoyl oxygen with sulfur-8.10.5

Experimental Protocols

A detailed methodology was followed for the comparative molecular docking studies to ensure consistency and reliability of the results.

1. Protein Preparation:

  • The three-dimensional crystal structure of human cyclooxygenase-2 (COX-2) in complex with a ligand was retrieved from the Protein Data Bank (PDB ID: 5IKR).

  • The protein structure was prepared using AutoDockTools (ADT) v1.5.6. This involved removing water molecules and the co-crystallized ligand, adding polar hydrogen atoms, and assigning Kollman charges.

2. Ligand Preparation:

  • The 3D structures of this compound and its derivatives were built using ChemDraw and energetically minimized using the MMFF94 force field.

  • The ligands were then prepared for docking in ADT by detecting the root, setting the torsion tree, and assigning Gasteiger charges.

3. Molecular Docking:

  • Molecular docking was performed using AutoDock Vina.[3]

  • A grid box with dimensions of 25 x 25 x 25 Å and a spacing of 1.0 Å was centered on the active site of COX-2, as defined by the position of the co-crystallized ligand.

  • The Lamarckian Genetic Algorithm was employed for the conformational search.[2]

  • For each ligand, 10 independent docking runs were performed, and the conformation with the lowest binding energy was selected for analysis.

4. Analysis of Results:

  • The binding poses and interactions of the ligands within the COX-2 active site were visualized and analyzed using PyMOL and Discovery Studio Visualizer.

  • The binding energies and estimated inhibition constants were calculated by AutoDock Vina.

Visualizations

Experimental Workflow for Molecular Docking

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Retrieve COX-2 Structure (PDB ID: 5IKR) Grid Define Grid Box (Active Site) PDB->Grid Prepared Protein Ligands Design & Minimize Ligands Vina Run AutoDock Vina Ligands->Vina Prepared Ligands Grid->Vina Results Analyze Binding Poses & Interactions Vina->Results Data Compare Binding Energies & Inhibition Constants Results->Data

Caption: A flowchart illustrating the key steps in the comparative molecular docking study.

Simplified COX-2 Signaling Pathway

cox2_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 2-(4-Carbamoylphenyl)propanoic acid & Derivatives Inhibitor->COX2

Caption: The enzymatic conversion of arachidonic acid to pro-inflammatory prostaglandins by COX-2.

References

Unveiling the Mechanism of Action of 2-(4-Carbamoylphenyl)propanoic Acid: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the mechanism of action of the novel compound 2-(4-Carbamoylphenyl)propanoic acid. Based on structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs), we hypothesize that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes. To rigorously test this hypothesis, this guide outlines a comparative approach utilizing knockout (KO) mouse models for COX-1 and COX-2, alongside a well-established COX inhibitor as a reference.

Comparative Efficacy in Wild-Type and COX Knockout Models

To investigate the reliance of this compound's activity on the presence of COX enzymes, a comparative study in wild-type (WT), COX-1 KO, and COX-2 KO mice is proposed. The primary endpoint will be the reduction in prostaglandin E2 (PGE2) levels, a key downstream product of COX activity, following an inflammatory stimulus.

Treatment GroupGenotypeBaseline PGE2 (pg/mL)Post-treatment PGE2 (pg/mL)% PGE2 Inhibition
VehicleWild-Type1500 ± 1201450 ± 1503.3%
This compound Wild-Type 1520 ± 130 450 ± 50 70.4%
Known COX Inhibitor (e.g., Indomethacin)Wild-Type1480 ± 110300 ± 4079.7%
VehicleCOX-1 KO800 ± 90780 ± 852.5%
This compound COX-1 KO 810 ± 95 250 ± 30 69.1%
Known COX Inhibitor (e.g., Indomethacin)COX-1 KO790 ± 80150 ± 2581.0%
VehicleCOX-2 KO500 ± 60490 ± 552.0%
This compound COX-2 KO 510 ± 65 480 ± 60 5.9%
Known COX Inhibitor (e.g., Indomethacin)COX-2 KO520 ± 70500 ± 683.8%

Table 1: Hypothetical comparative data on the inhibition of PGE2 production by this compound and a known COX inhibitor in wild-type and COX knockout mouse models. Data are presented as mean ± standard deviation.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of these findings.

Animal Models and Treatment
  • Animals: Wild-type, COX-1 knockout, and COX-2 knockout mice on a C57BL/6 background will be used. All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) (1 mg/kg) will be administered intraperitoneally (i.p.) to induce a systemic inflammatory response and elevate PGE2 levels.

  • Drug Administration: this compound (10 mg/kg), a known COX inhibitor (e.g., Indomethacin, 5 mg/kg), or vehicle (e.g., 0.5% carboxymethylcellulose) will be administered orally 1 hour prior to LPS injection.

Measurement of Prostaglandin E2 (PGE2) Levels
  • Sample Collection: Blood samples will be collected via cardiac puncture 4 hours after LPS administration. Plasma will be separated by centrifugation.

  • PGE2 Assay: Plasma PGE2 levels will be quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Statistical Analysis

Data will be analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's) to compare the means between different treatment groups. A p-value of less than 0.05 will be considered statistically significant.

Visualizing the Mechanism and Experimental Design

To clearly illustrate the proposed mechanism and the experimental workflow, the following diagrams are provided.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation PGE2->Inflammation Compound This compound Compound->COX2 Proposed Inhibition Experimental_Workflow cluster_Models Animal Models cluster_Treatment Treatment Groups cluster_Procedure Experimental Procedure WT Wild-Type Mice Dosing Oral Dosing WT->Dosing COX1_KO COX-1 KO Mice COX1_KO->Dosing COX2_KO COX-2 KO Mice COX2_KO->Dosing Vehicle Vehicle Compound This compound Reference Known COX Inhibitor LPS LPS Injection (i.p.) Dosing->LPS 1 hour Sampling Blood Collection LPS->Sampling 4 hours Analysis PGE2 ELISA Sampling->Analysis Data_Comparison Comparative Data Analysis Analysis->Data_Comparison

A Comparative Guide to the Analysis of 2-(4-isobutylphenyl)propionic Acid in Bulk Drug and Tablets by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-(4-isobutylphenyl)propionic acid, commonly known as Ibuprofen, in both its bulk drug form and in pharmaceutical tablets. The performance of HPLC is objectively compared with alternative analytical techniques, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Ibuprofen Analysis

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that requires accurate and precise quantification to ensure the quality, safety, and efficacy of the final drug product.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique frequently employed for this purpose.[2][3] This guide delves into various analytical methodologies, with a primary focus on HPLC, to provide a clear comparison of their performance characteristics.

High-Performance Liquid Chromatography (HPLC) Methods

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for Ibuprofen analysis, offering excellent resolution and sensitivity.[3][4] A typical RP-HPLC system for Ibuprofen analysis consists of a C18 or C8 column, an isocratic mobile phase, and a UV detector.[4][5]

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a typical validated RP-HPLC method for the simultaneous determination of Ibuprofen and a potential combination drug, such as Chlorpheniramine Maleate, which can be adapted for Ibuprofen alone.[4]

1. Instrumentation:

  • A High-Performance Liquid Chromatograph equipped with a UV detector.

  • A reversed-phase C18 column (e.g., Eclipse Plus C18).[4]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Acetate buffer (0.01 M), pH adjusted to 3.8[4]

  • Ibuprofen reference standard

  • Water (HPLC grade)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.01 M acetate buffer (pH 3.8) in a 55:45 (v/v) ratio.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 225 nm[4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Standard Solution Preparation:

  • Prepare a stock solution of Ibuprofen reference standard in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the expected linear range.

5. Sample Preparation (Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of Ibuprofen and transfer it to a volumetric flask.

  • Add a suitable volume of mobile phase and sonicate to dissolve the Ibuprofen.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter before injection.

6. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the peak areas for Ibuprofen.

  • Calculate the concentration of Ibuprofen in the sample by comparing its peak area with that of the standard.

Workflow for HPLC Analysis of Ibuprofen

Standard Ibuprofen Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Tablet Ibuprofen Tablet Sample Powder_Tablet Powder Tablet Tablet->Powder_Tablet HPLC HPLC System Dissolve_Standard->HPLC Dissolve_Sample Dissolve & Sonicate in Mobile Phase Powder_Tablet->Dissolve_Sample Filter Filter (0.45 µm) Dissolve_Sample->Filter Filter->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Quantification Quantify Ibuprofen Chromatogram->Quantification

Caption: Experimental workflow for the HPLC analysis of Ibuprofen.

Comparison of Analytical Techniques

While HPLC is a dominant technique, other methods can also be employed for the analysis of Ibuprofen. The choice of method often depends on the specific requirements of the analysis, such as speed, cost, and the nature of the sample matrix.

Parameter HPLC (Reversed-Phase) UV-Visible Spectrophotometry Gas Chromatography (GC) Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a stationary and mobile phase.Measurement of light absorption by the analyte.[6]Separation of volatile compounds in the gas phase.Separation based on the differential migration of ions in an electric field.[7]
Specificity High; can separate Ibuprofen from its impurities and degradation products.[3]Lower; susceptible to interference from excipients that absorb at the same wavelength.[8]High, especially with a mass spectrometer (GC-MS).[9]High; can also be used for chiral separations.[10]
Sensitivity High; LODs in the µg/mL to ng/mL range are achievable.[4]Moderate; suitable for bulk drug and high-dose formulations.Very high, especially with MS detection; LODs in the ng/mL range.[11]High; LODs in the µg/mL range.[12]
Analysis Time Typically 5-15 minutes per sample.[3]Very fast; a few seconds per sample after preparation.Longer run times, often requiring derivatization.[1][11]Fast; analysis can be completed in under 5 minutes.[13]
Cost Moderate to high initial instrument cost; moderate running costs.Low instrument cost; very low running costs.High instrument cost (especially GC-MS); moderate running costs.Moderate instrument cost; low running costs.
Sample Preparation Requires dissolution and filtration.Simple dissolution in a suitable solvent.Often requires extraction and derivatization to increase volatility.[1]Simple dissolution and filtration.[7]

Logical Comparison of Analytical Methods

cluster_attributes Performance Attributes HPLC HPLC Specificity High Specificity HPLC->Specificity Sensitivity High Sensitivity HPLC->Sensitivity UV_Spec UV-Vis Spectrophotometry Speed Fast Analysis UV_Spec->Speed Cost Low Cost UV_Spec->Cost GC Gas Chromatography GC->Specificity GC->Sensitivity CE Capillary Electrophoresis CE->Specificity CE->Speed

References

Safety Operating Guide

Proper Disposal Procedures for 2-(4-Carbamoylphenyl)propanoic Acid (Carprofen)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

This document provides essential safety and logistical information for the proper disposal of 2-(4-carbamoylphenyl)propanoic acid, commonly known as Carprofen. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Understanding the Hazards

Carprofen is a non-steroidal anti-inflammatory drug (NSAID). According to safety data sheets (SDS), it is toxic if swallowed and may cause damage to the digestive system through prolonged or repeated exposure.[1][2] It is also suspected of damaging an unborn child.[1][2][3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

II. Personal Protective Equipment (PPE)

Before handling Carprofen, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles to prevent eye contact.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of inhaling dust (e.g., when handling the powdered form or during a spill), a NIOSH-approved respirator is recommended.

III. Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Containment: For larger spills, prevent the spread of the material by containing it with an inert absorbent material such as vermiculite, dry sand, or earth.[3]

  • Clean-up:

    • Small Spills: Carefully wipe up with an absorbent material.[3]

    • Large Spills: After containment, collect the absorbed material and place it into a designated, labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water.

IV. Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Place any solid Carprofen, contaminated PPE (gloves, etc.), and spill clean-up materials into a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Solutions containing Carprofen should be collected in a separate, labeled hazardous waste container for liquids. Do not pour down the drain.[1]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound (Carprofen)".

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.[1]

  • Final Disposal: Arrange for collection and disposal by a licensed hazardous waste management company. Always follow local, regional, and national regulations for hazardous waste disposal.[1][2][3][4]

V. Quantitative Data Summary

PropertyValue
Acute Oral Toxicity (LD50) 74 mg/kg (rat)[5]
Primary Irritant Effect No irritant effect on skin or eyes.[5]
Sensitization No sensitizing effects are known.[5]
Hazard Statements Toxic if swallowed (H301).[5] May cause damage to organs (digestive system) through prolonged or repeated exposure.[1][2] Suspected of damaging the unborn child.[1][2][3]
Precautionary Statements P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P405: Store locked up. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][5]

VI. Experimental Workflow and Disposal Pathway

DisposalWorkflow cluster_prep Preparation cluster_handling Chemical Handling cluster_waste Waste Generation cluster_disposal Disposal Pathway cluster_spill Spill Event PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Handling Use of this compound in experiment PPE->Handling SolidWaste Solid Waste (Contaminated PPE, unused solid) Handling->SolidWaste LiquidWaste Liquid Waste (Solutions containing the compound) Handling->LiquidWaste Spill Spill Occurs Handling->Spill Segregate Segregate into Labeled Hazardous Waste Containers SolidWaste->Segregate LiquidWaste->Segregate Store Store in Designated Secure Area Segregate->Store Dispose Dispose via Licensed Hazardous Waste Contractor Store->Dispose Contain Contain Spill Spill->Contain Cleanup Clean and Decontaminate Contain->Cleanup Cleanup->Segregate

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-(4-Carbamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-(4-Carbamoylphenyl)propanoic acid. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with this chemical compound.

Hazard Assessment and Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1] For tasks with a higher risk of splashes or dust generation, chemical splash goggles should be worn.[1][2] A face shield worn over safety glasses is recommended when handling larger quantities.[3]
Skin Protection A flame-resistant lab coat is required at all times in the laboratory.[3] Disposable nitrile gloves are the minimum requirement for hand protection and should be inspected before use.[1] For prolonged contact or when handling larger quantities, consider double-gloving or using heavier-duty chemical-resistant gloves.[1]
Respiratory Protection Work should be conducted in a well-ventilated area. If dust is generated and cannot be controlled by engineering means, a NIOSH-approved respirator (e.g., an N95 dust mask) should be used.[2]
Foot Protection Closed-toe shoes are mandatory in the laboratory.[2][3]

Operational Plan: Safe Handling Procedures

To minimize exposure and ensure safe handling of this compound, the following procedural steps should be followed.

Engineering Controls:

  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of any dust particles.[4]

  • Containment: When weighing the powder, use an enclosed balance or a ventilated balance enclosure to contain any airborne particles.[5] Work on a disposable bench liner to facilitate easy cleanup in case of a spill.[6]

Work Practices:

  • Preparation: Designate a specific area for handling the compound.[6] Before starting, ensure all necessary PPE is donned correctly.

  • Weighing and Transfer:

    • To minimize dust generation, avoid pouring the powder directly from the container.[4] Use a spatula or scoop for transfers.[7]

    • Keep the container with the compound closed when not in use.[4]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Cleaning: After handling, decontaminate the work area by wet-wiping with an appropriate solvent.[5] Do not dry sweep, as this can generate dust.[5] Wash hands thoroughly with soap and water after removing gloves.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup Prep Don PPE Area Designate Work Area Prep->Area Weigh Weigh Compound Area->Weigh Transfer Transfer to Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Decontaminate Decontaminate Work Area Dissolve->Decontaminate RemovePPE Remove PPE Decontaminate->RemovePPE Wash Wash Hands RemovePPE->Wash DisposalPlan Start Generate Chemical Waste SolidWaste Contaminated Solid Waste (Gloves, Weigh Boats, etc.) Start->SolidWaste LiquidWaste Aqueous Waste Solution Start->LiquidWaste CollectSolid Collect in Labeled Solid Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Waste Container LiquidWaste->CollectLiquid Store Store in Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store EHS Contact EHS for Pickup Store->EHS Dispose Proper Disposal EHS->Dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.